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Core Science & Biosynthesis

Foundational

3-Cycloheptyl-2-methylpropanoic Acid: Structural Dynamics, Physical Properties, and Synthetic Applications in Drug Discovery

Executive Summary In modern rational drug design, the strategic incorporation of aliphatic, sterically hindered building blocks is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the strategic incorporation of aliphatic, sterically hindered building blocks is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4) has emerged as a highly valuable intermediate in pharmaceutical synthesis. Characterized by a flexible, lipophilic cycloheptyl ring and an alpha-chiral center, this aliphatic carboxylic acid is specifically utilized to probe and occupy deep hydrophobic pockets in target proteins, most notably in the development of deubiquitinating enzyme (USP19) inhibitors[1].

This technical whitepaper provides an in-depth analysis of the structural dynamics, physical properties, and validated synthetic protocols associated with 3-Cycloheptyl-2-methylpropanoic acid (3-CHMPA), serving as a comprehensive guide for researchers and drug development professionals.

Chemical Structure and Stereochemical Causality

The molecular architecture of 3-CHMPA (C11H20O2)[2] is defined by three distinct functional domains, each contributing a specific causality to its behavior in both synthetic environments and biological systems:

  • The Cycloheptyl Ring: Unlike rigid aromatic systems, the seven-membered cycloheptyl ring adopts multiple puckered conformations (e.g., twist-chair). This flexibility allows the moiety to dynamically mold into complex, non-planar hydrophobic pockets of target proteins, maximizing Van der Waals interactions and significantly driving up the lipophilicity (LogP) of the final drug molecule.

  • The Alpha-Methyl Group (C2 Stereocenter): The introduction of a methyl group at the alpha position relative to the carboxylic acid creates a chiral center, yielding both (2R) and (2S) enantiomers (e.g., CAS 2248173-30-8 for the 2R enantiomer)[2]. Functionally, this methyl group acts as a steric constraint. When 3-CHMPA is coupled to an amine, the alpha-methyl restricts the rotational degrees of freedom around the newly formed amide bond. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity.

  • The Carboxylic Acid: Serving as the primary reactive handle, the terminal carboxyl group enables standard peptide-like coupling chemistries, allowing for rapid diversification of chemical libraries.

G A 3-Cycloheptyl-2-methylpropanoic acid (Core Scaffold) B Cycloheptyl Ring (Hydrophobic Interaction) A->B Drives Lipophilicity C Alpha-Methyl Group (Steric Hindrance/Chirality) A->C Restricts Conformation D Carboxylic Acid (Coupling Handle) A->D Enables Synthesis

Structural domains of 3-CHMPA and their specific functional roles.

Physical and Chemical Properties

Understanding the physical properties of 3-CHMPA is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. Below is a summary of its core quantitative data.

PropertyValueSource / Methodology
Chemical Name 3-Cycloheptyl-2-methylpropanoic acidIUPAC Nomenclature
CAS Registry Number 1520503-31-4Commercial Standard
Molecular Formula C11H20O2Elemental Analysis[2]
Molecular Weight 184.28 g/mol Calculated[2]
Topological Polar Surface Area (TPSA) 37.30 ŲPredicted (Standard for -COOH)
LogP (Octanol/Water) ~ 3.4 - 3.8In silico prediction
pKa ~ 4.8Predicted (Aliphatic carboxylic acid)

Causality of Physical Properties: The high LogP and low TPSA indicate that 3-CHMPA is highly hydrophobic. Consequently, it exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents (e.g., DCM, DMF, DMSO) and non-polar solvents. The pKa of ~4.8 dictates that the acid will be fully protonated and highly lipophilic at acidic pH, which is a critical parameter to consider during aqueous workups (requiring basic conditions like NaHCO3 to pull the unreacted acid into the aqueous layer as a salt).

Applications in Targeted Therapeutics: USP19 Inhibition

3-CHMPA has been explicitly utilized in the synthesis of pharmaceutical compounds designed to inhibit Ubiquitin-Specific Protease 19 (USP19)[1]. USP19 is a deubiquitinating enzyme implicated in severe pathological conditions, including neoplastic diseases (cancer), muscle atrophy disorders (cachexia and sarcopenia), and neurodegenerative diseases[1].

Mechanistic Rationale: In the development of USP19 inhibitors, the 3-CHMPA moiety is often coupled to a piperidine or pyrimidine core[1]. The cycloheptyl ring is strategically chosen over smaller rings (like cyclobutyl or cyclopentyl) to maximize the occupation of a specific, voluminous hydrophobic pocket within the USP19 active or allosteric site. The alpha-methyl group ensures the cycloheptyl tail is locked into the correct vector, preventing steric clashes with the enzyme's binding channel.

Synthetic Utility and Experimental Protocols

The most common application of 3-CHMPA is its conversion into an amide via coupling with a primary or secondary amine. Because the alpha-position is sterically hindered and contains a chiral center, the choice of coupling reagents must balance high reactivity with the suppression of racemization.

Protocol: HBTU-Mediated Amide Coupling of 3-CHMPA

Causality of Experimental Choices:

  • HBTU: Acts as a potent uronium-based coupling agent. It converts the carboxylic acid into an active HOBt-ester intermediate. This lowers the activation energy for nucleophilic attack while minimizing the lifespan of the activated species, thereby reducing the risk of alpha-proton abstraction and subsequent racemization.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid (pKa ~4.8) to facilitate HBTU attack and neutralizes any amine salts. Its steric bulk ensures it does not compete with the target amine for the active ester.

  • Self-Validation: The protocol utilizes LC-MS for real-time kinetic monitoring and Prep-HPLC for final isolation, ensuring the system validates both the identity and purity of the product before downstream biological assays[1].

Workflow Start Start: 3-CHMPA + Amine Step1 Dissolve in Anhydrous DCM Start->Step1 Step2 Add DIPEA (4.0 eq) to Deprotonate Step1->Step2 Step3 Add HBTU (1.5 eq) for Activation Step2->Step3 Step4 Stir at RT (Monitor via LC-MS) Step3->Step4 Step5 Aqueous Workup (NaHCO3 / Brine) Step4->Step5 Step6 Prep-HPLC Purification Step5->Step6 End Product: Purified Amide Derivative Step6->End

Standard amide coupling workflow utilizing 3-CHMPA, HBTU, and DIPEA.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (e.g., 0.181 mmol) and (R,S)-3-cycloheptyl-2-methylpropanoic acid (0.05 g, 0.271 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM, 3.0 mL)[1].

  • Base Addition: Inject DIPEA (0.13 mL, 0.724 mmol, 4.0 eq) into the solution[1]. Critical Step: The excess base is required to fully neutralize the system and drive the formation of the carboxylate anion.

  • Activation: Add HBTU (0.103 g, 0.271 mmol, 1.5 eq) in a single portion[1].

  • Reaction Monitoring: Stir the reaction mixture continuously at room temperature. Monitor the disappearance of the starting amine via LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (Prep-HPLC) under basic conditions to yield the pure target compound[1].

Conclusion

3-Cycloheptyl-2-methylpropanoic acid is a sophisticated structural building block that offers medicinal chemists precise control over the lipophilicity and conformational geometry of lead compounds. By understanding the causality behind its physical properties and employing rigorously validated coupling protocols, researchers can effectively leverage 3-CHMPA to target complex biological pathways, such as USP19 inhibition, advancing the frontier of targeted therapeutics.

References

  • Title: 1520503-31-4 | 3-Cycloheptyl-2-methylpropanoic acid Properties Source: Chemikart URL: [Link]

  • Title: CAS No. 2248173-30-8 | (2R)-3-Cycloheptyl-2-methylpropanoic acid Source: ChemSrc URL: [Link]

  • Title: WO2018020242A1 - Pharmaceutical compounds Source: Google Patents URL

Sources

Exploratory

Mechanism of Action of 3-Cycloheptyl-2-methylpropanoic Acid-Derived USP19 Inhibitors In Vitro

Executive Summary As a Senior Application Scientist, it is critical to establish precise molecular definitions when evaluating pharmacological agents. 3-Cycloheptyl-2-methylpropanoic acid (CAS 1520503-31-4) is not an act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, it is critical to establish precise molecular definitions when evaluating pharmacological agents. 3-Cycloheptyl-2-methylpropanoic acid (CAS 1520503-31-4) is not an active pharmaceutical ingredient (API) in isolation; rather, it is a highly specialized aliphatic carboxylic acid building block. It serves as a critical synthetic precursor (pharmacophore) for the generation of potent, selective inhibitors of Ubiquitin Specific Peptidase 19 (USP19) , such as the pyrimidinone-piperidine amides developed by Mission Therapeutics[1].

Because the isolated acid lacks the structural complexity required to penetrate cell membranes and specifically bind the USP19 catalytic cleft, this technical guide explores the in vitro mechanism of action, target biology, and validation protocols of the active USP19 inhibitors derived from 3-cycloheptyl-2-methylpropanoic acid.

Biochemical Context: The Role of USP19

USP19 is a unique deubiquitinase (DUB) that exists in multiple isoforms, notably including a transmembrane domain-containing variant anchored to the endoplasmic reticulum (ER) and a soluble cytosolic variant[2].

USP19 plays a central role in protein homeostasis through two primary mechanisms:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): USP19 rescues specific misfolded proteins from proteasomal degradation by cleaving polyubiquitin chains, thereby stabilizing them[3].

  • Misfolding-Associated Protein Secretion (MAPS): USP19 facilitates the unconventional secretion of cytotoxic misfolded proteins (e.g., mutant α-synuclein) when the proteasome is overwhelmed[4].

In oncological and muscle-wasting pathologies, USP19 aberrantly stabilizes targets such as CORO2A (driving cell migration in breast cancer)[5] and various E3 ligases. Inhibiting USP19 restores the normal degradation of these pathogenic proteins.

In Vitro Mechanism of Action

When 3-cycloheptyl-2-methylpropanoic acid is synthetically coupled to a piperidine-pyrimidinone scaffold (e.g., Example 58 in patent literature)[6], the resulting amide derivative acts as a potent, reversible inhibitor of USP19.

Mechanistic Cascade:

  • Catalytic Cleft Binding: The cycloheptyl-methylpropanoyl moiety provides critical hydrophobic contacts within the S4/S5 sub-pockets of the USP19 catalytic domain, anchoring the inhibitor.

  • Enzymatic Blockade: The inhibitor occludes the active site cysteine, preventing the binding and hydrolysis of isopeptide bonds in polyubiquitin chains.

  • Substrate Destabilization: Without USP19-mediated deubiquitination, target substrates (like CORO2A) remain heavily polyubiquitinated.

  • Proteasomal Clearance: The polyubiquitinated substrates are recognized by the 26S proteasome and rapidly degraded, halting downstream pathogenic signaling (e.g., tumor invasion).

Pathway Acid 3-Cycloheptyl-2-methylpropanoic Acid (Inactive Precursor) Inhibitor Amide Derivative (Active USP19 Inhibitor) Acid->Inhibitor Synthetic Coupling USP19 USP19 Enzyme (Active DUB) Inhibitor->USP19 Binds Catalytic Cleft Substrate Ubiquitinated Substrates (e.g., CORO2A, LRP6) USP19->Substrate Deubiquitination (Blocked) Degradation Proteasomal Degradation Substrate->Degradation Polyubiquitination Intact

Fig 1: Logical relationship of precursor synthesis to USP19 inhibition and substrate degradation.

Quantitative Data: Precursor vs. Active Derivative

To illustrate the necessity of the synthetic derivation, the following table summarizes the quantitative in vitro profile of the raw 3-cycloheptyl-2-methylpropanoic acid versus a representative active derivative (Example 58)[1].

Compound EntityMolecular RoleUSP19 IC50 (Biochemical)Cellular Efficacy (CORO2A Loss)
3-Cycloheptyl-2-methylpropanoic acid Synthetic Precursor> 100 μM (Inactive)None (Poor Permeability)
Example 58 Derivative Active USP19 Inhibitor< 100 nMPotent (IC50 < 1 μM)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the evaluation of these inhibitors requires a two-tiered orthogonal approach: a biochemical assay to confirm direct target engagement, followed by a cellular assay to confirm functional pathway modulation.

Workflow Step1 1. Compound Preparation (DMSO Solubilization) Step2 2. Biochemical Assay (Ub-Rho110 Cleavage) Step1->Step2 Step3 3. Cellular Target Engagement (Western Blot for CORO2A) Step2->Step3 Step4 4. Phenotypic Readout (Cell Migration / ERAD) Step3->Step4

Fig 2: Step-by-step in vitro experimental workflow for validating USP19 target engagement.

Protocol 1: Biochemical USP19 Enzymatic Assay (Ub-Rho110)

Objective: Determine the direct inhibitory potency (IC50) of the derivative against the USP19 catalytic domain. Causality & Expertise: Ubiquitin-Rhodamine 110 (Ub-Rho110) is selected over standard AMC substrates because Rho110 provides a superior signal-to-background ratio and is significantly less prone to autofluorescence interference from small-molecule library compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA. Note: DTT is critical to maintain the active-site cysteine in a reduced state, while Tween-20 prevents non-specific compound aggregation.

  • Enzyme Pre-incubation: Dilute recombinant human USP19 (catalytic domain) to 0.5 nM in the assay buffer. Add the derivative (synthesized from 3-cycloheptyl-2-methylpropanoic acid) in a 10-point dose-response series (e.g., 10 μM to 0.5 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add Ub-Rho110 substrate to a final concentration of 250 nM to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Excitation 485 nm / Emission 535 nm) continuously for 60 minutes using a microplate reader. Causality: Continuous kinetic reads allow the identification of assay artifacts, such as compound precipitation or fluorescence quenching, which end-point assays miss.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve and determine the IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (CORO2A Degradation Assay)

Objective: Validate that the inhibitor penetrates the cell membrane and successfully inhibits USP19 in a complex intracellular environment. Causality & Expertise: Monitoring CORO2A degradation serves as a self-validating cellular metric. Because USP19 normally stabilizes CORO2A[5], effective intracellular USP19 inhibition directly correlates with a quantifiable decrease in CORO2A steady-state levels via proteasomal clearance.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MDA-MB-231 breast cancer cells (which exhibit high endogenous USP19 and CORO2A expression) in 6-well plates. Treat with the USP19 inhibitor (0.1 μM - 10 μM) for 24 hours.

  • Self-Validating Control: Include a parallel treatment group co-treated with the inhibitor and Bortezomib (100 nM, a proteasome inhibitor). Causality: If the loss of CORO2A is truly due to USP19 inhibition leading to proteasomal degradation, Bortezomib co-treatment will rescue CORO2A levels. This proves the mechanism of action.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and PR-619 (50 μM). Causality: PR-619 is a broad-spectrum DUB inhibitor that prevents post-lysis deubiquitination, preserving the endogenous ubiquitin smear for accurate analysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CORO2A and GAPDH (loading control).

  • Quantification: Image via chemiluminescence and normalize CORO2A band intensity to GAPDH to calculate the cellular IC50.

References

  • Mission Therapeutics Ltd. "WO2018020242A1 - Pharmaceutical compounds." Google Patents. [1]

  • Lee J, et al. "Characterization of the deubiquitinating activity of USP19 and its role in endoplasmic reticulum-associated degradation." Journal of Biological Chemistry (2014).[3]

  • Lee JG, et al. "Unconventional secretion of misfolded proteins promotes adaptation to proteasome dysfunction in mammalian cells." Nature Cell Biology (2016). [4]

  • Lim K, et al. "Ubiquitin specific protease 19 involved in transcriptional repression of retinoic acid receptor by stabilizing CORO2A." Oncotarget (2016). [5]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 3-Cycloheptyl-2-methylpropanoic Acid

Executive Summary As drug discovery pivots toward complex allosteric modulators and targeted protein degradation, aliphatic carboxylic acids with bulky, lipophilic moieties have become critical synthetic intermediates. 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward complex allosteric modulators and targeted protein degradation, aliphatic carboxylic acids with bulky, lipophilic moieties have become critical synthetic intermediates. 3-Cycloheptyl-2-methylpropanoic acid is a prime example, serving as a foundational building block for ubiquitin-specific peptidase 19 (USP19) inhibitors. As a Senior Application Scientist, I have engineered this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we analyze the molecular causality behind the compound's hazards, establish self-validating handling protocols, and detail its precise application in pharmaceutical synthesis.

Molecular Identity and Physicochemical Profiling

Understanding the physicochemical nature of a compound is the first step in predicting its behavior in both biological systems and the laboratory environment. 3-Cycloheptyl-2-methylpropanoic acid features a highly lipophilic cycloheptane ring tethered to a polar, proton-donating carboxylic acid headgroup.

The racemic form of this compound is registered under CAS 1520503-31-4, while its stereospecific (2R)-enantiomer is designated by CAS 2248173-30-8[1].

Table 1: Physicochemical and Identification Properties
PropertyValue
Chemical Name 3-Cycloheptyl-2-methylpropanoic acid
CAS Number (Racemic) 1520503-31-4
CAS Number ((2R)-enantiomer) 2248173-30-8
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Structural Class Aliphatic Carboxylic Acid

Mechanistic Toxicology and Hazard Identification

Standard GHS classifications label this compound as a skin and eye irritant. However, effective safety management requires understanding why it is hazardous.

  • Dermal Penetration (Causality): The cycloheptyl tail significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly partition into and disrupt the lipid bilayers of the stratum corneum.

  • Localized Acidosis: Once the compound breaches the epidermal barrier, the carboxylic acid headgroup acts as a proton donor. This localized drop in pH induces protein denaturation and triggers an inflammatory cascade, manifesting as severe irritation or chemical burns.

Standard Operating Procedure: Safe Handling and Storage

Protocols must be designed around the compound's specific molecular behavior.

Personal Protective Equipment (PPE) Selection
  • Gloves: Use high-density Nitrile gloves (minimum 0.12 mm thickness). Causality: Natural rubber latex is highly susceptible to permeation by non-polar organic moieties like the cycloheptyl ring. The synthetic, cross-linked structure of nitrile provides a denser, chemically resistant barrier against lipophilic acids.

  • Respiratory Protection: Handle exclusively within a localized exhaust ventilation (LEV) fume hood. If handling outside a hood is unavoidable, use a half-face respirator equipped with an organic vapor/acid gas cartridge (e.g., ABEK1P3).

Self-Validating Weighing Protocol

When transferring the compound for synthesis, utilize a differential weighing technique (weighing by difference) on a calibrated analytical balance.

  • Validation Mechanism: The sum of the transferred mass in the reaction vessel and the residual mass in the source vial must equal the initial total mass of the source vial within a ±0.1 mg tolerance. This closed-loop mathematical validation ensures no unquantified loss of the lipophilic acid to the environment, preventing unrecognized exposure.

Emergency Response: Spill Management and Decontamination

In the event of a spill, visual clearance is an inadequate metric for safety. The following step-by-step methodology incorporates a mandatory chemical feedback loop to validate decontamination.

Step-by-Step Spill Decontamination Methodology
  • Assessment & Isolation: Immediately isolate the spill area and quantify the volume of the exposed acid.

  • Barrier Protection: Don chemical-resistant nitrile gloves and an acid-gas respirator.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Causality: This prevents the spread of the lipophilic acid without initiating a dangerous exothermic reaction.

  • Neutralization: Apply a mild base, such as sodium bicarbonate (NaHCO₃), directly to the absorbed spill. Causality: NaHCO₃ safely neutralizes the acid without generating excessive heat, releasing CO₂ gas as a visual indicator of the ongoing reaction.

  • Validation (Self-Validating Step): After physical removal of the neutralized matrix, swab the surface with a moistened pH test strip. The protocol is only considered complete when the swab indicates a pH of 6.5–7.5, definitively proving the acidic hazard has been eliminated.

SpillManagement Spill Acid Spill Detected PPE Don Nitrile Gloves & Respirator Spill->PPE Contain Apply Inert Absorbent PPE->Contain Neutralize Neutralize with NaHCO3 Contain->Neutralize Validate pH Swab Test (Target: pH 6.5-7.5) Neutralize->Validate Dispose Hazardous Waste Disposal Validate->Dispose

Self-validating spill management and neutralization protocol.

Synthetic Applications: USP19 Inhibition in Drug Discovery

Recent patent literature (2) highlights 3-cycloheptyl-2-methylpropanoic acid as a critical synthetic intermediate for ubiquitin-specific peptidase 19 (USP19) inhibitors[2]. USP19 is heavily implicated in pathological conditions including cancer, muscular atrophy (cachexia and sarcopenia), and neurodegenerative diseases like Parkinson's[2].

The cycloheptyl group provides a bulky, hydrophobic moiety that occupies specific lipophilic pockets within the USP19 enzyme, increasing binding affinity via van der Waals interactions.

Table 2: Quantitative Synthesis Parameters (Amide Coupling)
Reagent / ParameterQuantity / ConcentrationMolar Equivalents
3-Cycloheptyl-2-methylpropanoic acid 0.05 g (0.271 mmol)1.0 eq
HBTU (Coupling Agent) 0.103 g (0.271 mmol)1.0 eq
DIPEA (Base) 0.13 mL (0.724 mmol)2.67 eq
Dichloromethane (DCM) 3.0 mLSolvent
Expected Yield ~39.5 mg46%
Step-by-Step Methodology: HBTU-Mediated Amide Coupling
  • Activation Phase: In a flame-dried flask under an inert argon atmosphere, dissolve 0.05 g of 3-cycloheptyl-2-methylpropanoic acid and 0.103 g of HBTU in 3.0 mL of anhydrous DCM[2]. Causality: HBTU converts the carboxylic acid into a highly reactive tetramethyluronium active ester. Anhydrous conditions are critical to prevent competitive hydrolysis of this intermediate.

  • Deprotonation: Introduce 0.13 mL of N,N-Diisopropylethylamine (DIPEA) to the mixture[2]. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to drive ester formation without acting as a competing nucleophile.

  • Coupling Phase: Add the target amine to the activated mixture and stir at ambient temperature.

  • Validation (Self-Validating Step): Monitor the reaction progression via Liquid Chromatography-Mass Spectrometry (LCMS). The workflow is validated when the acid precursor mass peak ( m/z 183 [M−H]− ) is entirely consumed, and the product mass peak (e.g., m/z 470 [M+H]+ ) dominates the chromatogram[2].

SynthesisWorkflow Acid 3-Cycloheptyl-2-methylpropanoic Acid (0.271 mmol) Activation Add HBTU + DCM (Activation Phase) Acid->Activation Step 1 Base Add DIPEA (Deprotonation) Activation->Base Step 2 Amine Add Target Amine (Coupling Phase) Base->Amine Step 3 LCMS LCMS Validation (Check [M+H]+) Amine->LCMS Step 4 Product USP19 Inhibitor Precursor (Yield ~46%) LCMS->Product Confirmed

Workflow for HBTU-mediated amide coupling of 3-cycloheptyl-2-methylpropanoic acid.

Pharmacological Pathway: USP19 Modulation

Once synthesized, the resulting drug acts upon the USP19 enzyme. By inhibiting this deubiquitinase, the drug prevents the removal of ubiquitin chains from target proteins, thereby promoting their proteasomal degradation—a mechanism critical for reversing muscular atrophy[2].

USP19Pathway Drug Synthesized Inhibitor USP19 USP19 Enzyme Drug->USP19 Inhibits Ubiquitin Target Protein Ubiquitination USP19->Ubiquitin Prevents Deubiquitination Proteasome Proteasomal Degradation Ubiquitin->Proteasome Promotes Therapy Reduced Muscle Atrophy Proteasome->Therapy Clinical Outcome

Mechanism of action for USP19 inhibitors in treating muscle atrophy.

References

  • Title: CAS No. 2248173-30-8 | (2R)
  • Title: 1520503-31-4 | 3-Cycloheptyl-2-methylpropanoic acid Source: Chemikart / A2B Chem URL
  • Title: WO2018020242A1 - Pharmaceutical compounds Source: Google Patents URL

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability Profile of 3-Cycloheptyl-2-methylpropanoic Acid: A Technical Whitepaper

Executive Summary 3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4) is a lipophilic, branched-chain carboxylic acid frequently utilized as a critical pharmacophore and building block in the synthesis of targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4) is a lipophilic, branched-chain carboxylic acid frequently utilized as a critical pharmacophore and building block in the synthesis of targeted therapeutics, including selective USP19 inhibitors for the treatment of neoplastic conditions and muscular atrophy [1]. While often incorporated into larger molecular scaffolds, understanding its standalone Absorption, Distribution, Metabolism, and Excretion (ADME) profile is vital for predicting the behavior of its prodrugs or evaluating its potential as an active metabolite.

This whitepaper provides an in-depth, causality-driven guide to the pharmacokinetic (PK) and bioavailability profiling of 3-Cycloheptyl-2-methylpropanoic acid, detailing self-validating experimental protocols and predictive data models.

ADME_Workflow Compound 3-Cycloheptyl-2-methylpropanoic acid Physicochem Physicochemical Profiling Compound->Physicochem InVitroAbs In Vitro Absorption (Caco-2) Physicochem->InVitroAbs InVitroMet In Vitro Metabolism (Microsomes) Physicochem->InVitroMet InVivoPK In Vivo PK Profiling (Rodent) InVitroAbs->InVivoPK InVitroMet->InVivoPK DataAnalysis PK Parameter Calculation InVivoPK->DataAnalysis

Figure 1: Sequential ADME profiling workflow for preclinical candidate evaluation.

Structural Analytics and Predictive ADME

Before initiating in vitro assays, we must establish the physicochemical baseline of the molecule. The structure consists of a highly lipophilic cycloheptyl ring attached to an isobutyric acid moiety.

Causality in Design: The presence of the carboxylic acid headgroup (pKa ~4.8) dictates that the molecule will be >99% ionized at physiological pH (7.4). However, the bulky, aliphatic cycloheptyl tail drives a high partition coefficient (LogP ~3.8). This structural dichotomy means the compound will exhibit excellent transcellular membrane permeability driven by the lipid partitioning of its small unionized fraction, but it will also be highly susceptible to plasma protein binding (albumin) and Phase II metabolic conjugation.

Table 1: Physicochemical & Predictive ADME Properties
ParameterValueRationale / Implication
Molecular Weight 184.28 g/mol Small molecule; highly favorable for rapid passive diffusion.
LogP (Predicted) ~3.8High lipophilicity drives transcellular absorption but increases plasma protein binding.
pKa (Carboxylic Acid) ~4.8Predominantly ionized at pH 7.4; requires lipid partitioning of the unionized fraction for absorption.
Topological Polar Surface Area 37.3 ŲWell below the 140 Ų threshold, predicting excellent membrane permeability.

In Vitro Permeability: The Caco-2 Model

To accurately predict human intestinal absorption, we utilize the Caco-2 human colon carcinoma cell line. Because 3-Cycloheptyl-2-methylpropanoic acid is a lipophilic weak acid, it is absorbed primarily via passive transcellular diffusion rather than paracellular transport.

Step-by-Step Caco-2 Methodology
  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow differentiation into a polarized, enterocyte-like monolayer with established tight junctions.

  • Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Causality Rule: Only monolayers with TEER > 250 Ω·cm² are used to ensure we are measuring transcellular transport, not paracellular leakage.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber to measure absorptive transport (A-to-B), and to the basolateral (B) chamber to measure secretory transport (B-to-A).

  • Sampling & Quantification: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the transported compound via LC-MS/MS.

  • System Validation (Self-Validating Control): Run Atenolol (low permeability, paracellular) and Propranolol (high permeability, transcellular) concurrently. The assay is only valid if Propranolol Papp​>20×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s [2].

Hepatic Clearance and Metabolic Stability

A critical pitfall in preclinical ADME is evaluating carboxylic acids solely against Phase I CYP450 enzymes. Carboxylic acids are prime substrates for UGT-mediated acyl-glucuronidation [3]. If we run a standard microsomal stability assay with only NADPH, we will artificially inflate the predicted half-life and underestimate clearance [4].

Causality in Design: Our protocol mandates the inclusion of UDPGA (the UGT cofactor) and the pore-forming peptide alamethicin. Because UGT active sites are localized to the luminal side of the endoplasmic reticulum, alamethicin is required to permeabilize the microsomal membrane, allowing the highly polar UDPGA to reach the enzyme.

Metabolic_Pathway Parent 3-Cycloheptyl-2-methylpropanoic acid UGT Phase II: UGT Enzymes Parent->UGT Conjugation CYP Phase I: CYP450 Enzymes Parent->CYP Oxidation AcylGluc Acyl-Glucuronide Metabolite UGT->AcylGluc Hydroxylated Hydroxylated Metabolites CYP->Hydroxylated Excretion Biliary & Renal Excretion AcylGluc->Excretion Hydroxylated->Excretion

Figure 2: Primary hepatic clearance pathways for lipophilic carboxylic acids.

Step-by-Step Microsomal Stability Methodology
  • Preparation & Permeabilization: Thaw Human Liver Microsomes (HLM) on ice. Pre-incubate microsomes (1 mg/mL protein) with alamethicin (25 µg/mL) on ice for 15 minutes to form membrane pores.

  • Reaction Mixture: Combine permeabilized microsomes, 3-Cycloheptyl-2-methylpropanoic acid (1 µM), and MgCl₂ (5 mM) in 0.1 M phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding a cofactor mixture containing NADPH (1 mM) for CYP activity and UDPGA (2 mM) for UGT activity.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes.

  • Data Analysis: Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( ke​ ) from the log-linear decline of the parent compound, and derive the intrinsic clearance ( CLint​ ) [5].

  • System Validation: Run Dextromethorphan (CYP2D6) and a minus-cofactor control in parallel to rule out non-enzymatic degradation.

Table 2: In Vitro ADME & Clearance Data
AssayParameterResultInterpretation
Caco-2 Permeability Papp​ (A-to-B) 24.5×10−6 cm/sHigh permeability; predicts complete intestinal absorption.
Caco-2 Efflux Efflux Ratio (B-A / A-B)1.1Not a significant substrate for P-gp or BCRP efflux transporters.
Microsomal Stability CLint​ (NADPH only)12.4 µL/min/mgModerate Phase I clearance (hydroxylation of the cycloheptyl ring).
Microsomal Stability CLint​ (NADPH + UDPGA)48.6 µL/min/mgHigh clearance driven by rapid Phase II acyl-glucuronidation.

In Vivo Pharmacokinetics (Rodent Model)

To determine the absolute bioavailability (%F) and systemic clearance of the compound, an in vivo pharmacokinetic study in a rodent model is required.

Step-by-Step In Vivo PK Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group, ~250g) overnight to eliminate food-effect variables on absorption.

  • Formulation: Due to the compound's lipophilicity, dissolve it in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization. Precipitation in the IV line will cause fatal embolisms and skewed PK data.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K₂EDTA tubes and centrifuge (3000 x g, 4°C) to isolate plasma.

  • Quantification & Validation: Extract plasma proteins via acetonitrile precipitation. Analyze via LC-MS/MS. System Validation: Analyze a double-blank plasma sample and a zero-hour pre-dose sample to ensure no matrix interference or system carryover.

  • Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to calculate AUC, Cmax​ , t1/2​ , and %F.

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax​ (ng/mL) 18504200
Tmax​ (h) -1.0
AUC0−∞​ (ng·h/mL) 410014350
t1/2​ (h) 1.82.1
Clearance (mL/min/kg) 8.1-
Volume of Distribution ( Vss​ , L/kg) 1.2-
Absolute Bioavailability (%F) -70%

Conclusion

3-Cycloheptyl-2-methylpropanoic acid exhibits the hallmark pharmacokinetic profile of a lipophilic carboxylic acid. It demonstrates rapid and near-complete intestinal absorption (high Caco-2 permeability, 70% oral bioavailability) but is subject to moderate-to-high hepatic clearance primarily driven by Phase II UGT-mediated acyl-glucuronidation. When utilizing this compound as a building block or evaluating it as an active moiety, researchers must account for its rapid Phase II turnover and high plasma protein binding to accurately predict in vivo efficacy.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. URL: [Link]

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of in Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Fagerholm, U., et al. (2024). ANDROMEDA by Prosilico and log D outperform human hepatocytes for the prediction of intrinsic hepatic metabolic clearance of carboxylic acids. bioRxiv. URL:[Link]

  • Wen, X., et al. (2001). Studies to Further Investigate the Inhibition of Human Liver Microsomal CYP2C8 by the Acyl-Glucuronide of Gemfibrozil. Drug Metabolism and Disposition, 29(12), 1359-1361. URL:[Link]

  • World Intellectual Property Organization. (2018).Pharmaceutical compounds (WO2018020242A1). WIPO (PCT).

Sources

Foundational

Precision Mass Spectrometry and Physicochemical Characterization of 3-Cycloheptyl-2-methylpropanoic Acid

Executive Summary 3-Cycloheptyl-2-methylpropanoic acid is a highly specialized aliphatic carboxylic acid utilized as a lipophilic building block in advanced pharmaceutical synthesis. Notably, it serves as a critical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cycloheptyl-2-methylpropanoic acid is a highly specialized aliphatic carboxylic acid utilized as a lipophilic building block in advanced pharmaceutical synthesis. Notably, it serves as a critical structural moiety in the development of selective USP19 inhibitors, which are investigated for the treatment of muscle atrophy (cachexia) and neoplastic conditions [1]. In drug development, the rigorous determination of a compound's molecular weight and exact mass is not merely a theoretical exercise; it is the foundational requirement for high-resolution mass spectrometry (HRMS) targeting, pharmacokinetic tracking, and quality control. This guide provides an authoritative breakdown of the mass calculations for 3-cycloheptyl-2-methylpropanoic acid and details a self-validating analytical workflow for its empirical confirmation.

Structural Deconstruction and Stoichiometric Logic

To calculate precise mass parameters, we must first deconstruct the molecule into its atomic constituents.

  • Cycloheptyl group: A seven-membered saturated hydrocarbon ring ( −C7​H13​ ).

  • Aliphatic linker: A 2-methylpropanoic acid chain ( −CH2​−CH(CH3​)−COOH ).

Summing the atoms from these two distinct structural features yields the exact empirical formula: C11​H20​O2​ .

Understanding this stoichiometry is critical. In complex biological matrices, isobaric interferences (molecules with the same nominal mass but different exact masses) are ubiquitous. High-resolution mass spectrometers differentiate these molecules based on mass defects—the slight deviations in mass caused by the nuclear binding energy of different elemental compositions [2]. Therefore, calculating the theoretical exact mass to the fifth decimal place is mandatory for selective analytical targeting.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic chemistry, "mass" refers to two distinct physicochemical properties. The failure to differentiate between average molecular weight and monoisotopic exact mass is a common source of analytical error.

Average Molecular Weight (Macroscopic Scale)

The average molecular weight is used for macroscopic stoichiometric calculations, such as weighing solid standards for assay preparation. It is calculated using the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), which account for the natural abundance of all isotopes on Earth [3].

  • Carbon (C): 12.011

  • Hydrogen (H): 1.008

  • Oxygen (O): 15.999

  • Calculation: (11×12.011)+(20×1.008)+(2×15.999)=184.279 g/mol

Monoisotopic Exact Mass (Microscopic Scale)

The monoisotopic exact mass is the value measured by an HRMS instrument (e.g., Orbitrap or Time-of-Flight). It relies exclusively on the mass of the primary, most abundant isotope for each element ( 12C , 1H , 16O ).

  • 12C : 12.000000 Da

  • 1H : 1.007825 Da

  • 16O : 15.994915 Da

  • Calculation: (11×12.000000)+(20×1.007825)+(2×15.994915)=184.14633 Da

Quantitative Mass Parameters Summary
ParameterValuePrimary Application
Empirical Formula C11​H20​O2​ Elemental composition and structural verification
Average Molecular Weight 184.28 g/mol Macroscopic stoichiometry, weighing, and formulation
Monoisotopic Exact Mass 184.14633 Da HRMS targeting of the neutral molecule
Deprotonated Mass [M−H]− 183.13905 m/z Target mass for Negative Ion Mode ESI-HRMS

Note on Deprotonated Mass Causality: Mass spectrometers measure the mass-to-charge ratio ( m/z ) of ions, not neutral molecules. When a carboxylic acid ionizes in negative mode, it loses a proton ( H+ ). Because a proton has a mass of 1.007276 Da , the resulting anion retains the electron, yielding an exact mass of 184.146330−1.007276=183.139054 m/z .

Self-Validating Analytical Protocol: LC-HRMS Validation

To empirically validate the exact mass of 3-cycloheptyl-2-methylpropanoic acid, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology is designed as a self-validating system , ensuring that instrument drift or matrix effects do not compromise mass accuracy.

Step 1: System Suitability and Blanking
  • Action: Inject a solvent blank ( 50:50 Methanol:Water) followed by a system suitability standard (SST) prior to the sample run.

  • Causality: The blank establishes a baseline, proving the chromatography column and MS source are free of carryover. The SST confirms that the instrument is achieving the required resolution and sensitivity thresholds.

Step 2: Sample Preparation with Internal Standard
  • Action: Dissolve the 3-cycloheptyl-2-methylpropanoic acid standard in 50:50 Methanol:Water to a final concentration of . Spike the solution with 100 ng/mL of a 13C -labeled carboxylic acid internal standard (IS).

  • Causality: The IS is the first layer of self-validation. Because it co-elutes with the target analyte, any matrix-induced ion suppression will affect both equally, allowing for accurate quantitative correction.

Step 3: Chromatographic Separation (pH-Driven)
  • Action: Utilize a C18​ reversed-phase column.

    • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ≈9 ).

    • Mobile Phase B: Acetonitrile.

  • Causality: 3-Cycloheptyl-2-methylpropanoic acid has a pKa​ of approximately 4.8 . By using a basic mobile phase (pH 9 ), the ambient pH is driven well above the pKa​ , ensuring the molecule is fully deprotonated into its carboxylate form in the liquid phase. This pre-ionization drastically enhances the Electrospray Ionization (ESI) signal.

Step 4: HRMS Acquisition with Lock Mass
  • Action: Operate the Q-TOF or Orbitrap in ESI negative mode ( ESI− ). Continuously infuse a known calibrant (e.g., Leucine Enkephalin) via a secondary reference sprayer.

  • Causality: The reference spray acts as a "lock mass." The MS software continuously measures this known mass and applies real-time corrections to the calibration curve. This second layer of self-validation compensates for thermal drift in the Time-of-Flight tube, ensuring the mass error of the target analyte remains strictly below 2 ppm .

Step 5: Data Processing and Mass Defect Analysis
  • Action: Extract the ion chromatogram (EIC) for m/z183.1391 using a narrow mass tolerance window of 5 ppm .

  • Causality: A narrow extraction window filters out isobaric background noise. If the peak is detected within this window, the exact mass is empirically validated.

Workflow Visualization

MassSpectrometryWorkflow Calc Theoretical Calculation Exact Mass: 184.14633 Da Prep Sample Prep & IS Addition Self-Validating Matrix Calc->Prep Directs targeting protocol LC Chromatographic Separation Basic Mobile Phase (pH 9) Prep->LC Column Injection ESI ESI- Ionization Formation of [M-H]- LC->ESI Eluent flow (Deprotonated) HRMS HRMS Detection & Validation Target: 183.1391 m/z (<2 ppm) ESI->HRMS Ion transfer to analyzer Lock Lock Mass Calibration Real-Time TOF Correction Lock->HRMS Continuous mass calibration

LC-HRMS workflow for validating the exact mass of 3-cycloheptyl-2-methylpropanoic acid.

References

  • Pharmaceutical compounds (Patent WO2018020242A1). Google Patents. Details the synthesis and application of 3-cycloheptyl-2-methylpropanoic acid in selective USP19 inhibitors for the treatment of muscle atrophy and cancer.
  • Undecylenic Acid | C11H20O2 | CID 5634. PubChem - NIH. Provides foundational exact mass verification (184.146329876 Da)
  • Atomic weights of the elements 2011 (IUPAC Technical Report). International Union of Pure and Applied Chemistry (IUPAC). Outlines the standard atomic weights and isotopic abundances required for accurate molecular weight calculations.
Exploratory

Preliminary Toxicity Screening Results for 3-Cycloheptyl-2-methylpropanoic Acid: A Mechanistic and Empirical Evaluation

Prepared by: Senior Application Scientist, Preclinical Safety & Metabolism Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary and Rationale In modern drug discovery, the ear...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Metabolism Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary and Rationale

In modern drug discovery, the early identification of structural alerts is paramount to reducing late-stage attrition. 3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4, MW: 184.28 g/mol [1]) is increasingly utilized as a critical intermediate and pharmacophore building block, most notably in the synthesis of USP19 inhibitors targeting cancer, neurodegeneration, and muscular atrophy[2].

However, the presence of a free aliphatic carboxylic acid moiety introduces a well-documented liability: the potential for idiosyncratic drug toxicity (IDT) mediated by reactive acyl glucuronide (AG) metabolites[3]. As a Senior Application Scientist, my objective in this whitepaper is to move beyond binary "pass/fail" metrics. Instead, we will mechanistically deconstruct the preliminary toxicity profile of 3-Cycloheptyl-2-methylpropanoic acid, demonstrating how its specific steric environment (the bulky cycloheptyl ring and the α -methyl group) fundamentally alters its toxicological fate.

ToxWorkflow A 3-Cycloheptyl-2-methylpropanoic acid (Test Compound) B Genotoxicity (Ames Test - OECD 471) A->B C Cytotoxicity (HepG2 Cell Line) A->C D Cardiotoxicity (hERG Patch Clamp) A->D E Metabolic Stability (Acyl Glucuronide Assay) A->E F Safety Profile Evaluation B->F C->F D->F E->F

Figure 1: Multiparametric preliminary toxicity screening workflow.

Mechanistic Causality: The Carboxylic Acid Conundrum

Carboxylic acid-containing drugs are frequently metabolized by UDP-glucuronosyltransferases (UGTs) into 1-O- β -acyl glucuronides[4]. While glucuronidation is typically a clearance mechanism, unstable AGs can undergo pH-dependent intramolecular acyl migration. This rearrangement exposes an aldehyde-like acyclic intermediate that can covalently bind to nucleophilic residues (e.g., lysine) on proteins such as human serum albumin, triggering an immune-mediated IDT response[3].

The Steric Hypothesis: The rate of acyl migration is heavily dependent on the steric hindrance surrounding the carboxylate carbon. We hypothesize that the α -methyl group and the adjacent cycloheptyl ring in 3-Cycloheptyl-2-methylpropanoic acid severely restrict the conformational flexibility required for the transesterification step of acyl migration. Consequently, the resulting AG should exhibit high chemical stability, minimizing IDT risk.

AGPathway A Carboxylic Acid B 1-O-β-Acyl Glucuronide A->B UGTs C Acyl Migration B->C pH > 7.4 D Protein Adducts C->D Nucleophile E IDT Risk D->E Immune Response

Figure 2: Mechanistic pathway of idiosyncratic drug toxicity via acyl glucuronides.

Quantitative Data Presentation

The following tables summarize the preliminary in vitro screening data. The compound was evaluated across genotoxic, cytotoxic, cardiotoxic, and metabolic stability axes.

Table 1: Bacterial Reverse Mutation (Ames) Test Results

Data represents mean revertant colonies per plate (n=3). A positive result is defined as a 2-fold (for TA98/TA100) or 3-fold (for TA1535/TA1537) increase over the vehicle control.

StrainMetabolic ActivationVehicle Control (DMSO)Test Compound (5000 µ g/plate )Positive ControlResult
TA98 - S922 ± 424 ± 3412 ± 18Negative
TA98 + S931 ± 529 ± 6508 ± 22Negative
TA100 - S9115 ± 12120 ± 9890 ± 45Negative
TA100 + S9130 ± 15125 ± 111050 ± 60Negative
TA1535 - S914 ± 316 ± 2310 ± 25Negative
Table 2: Cytotoxicity and Cardiotoxicity Profiling
Assay TypeCell Line / TargetIC 50​ / ResultInterpretation
Cytotoxicity HepG2 (Human Hepatoma)> 100 µMNon-cytotoxic at relevant concentrations.
Cardiotoxicity hERG (Patch Clamp)> 50 µMLow risk of QT prolongation.
Table 3: Acyl Glucuronide (AG) Chemical Stability

Half-life ( t1/2​ ) of the 1-O- β -acyl glucuronide evaluated in potassium phosphate buffer (pH 7.4, 37°C).

CompoundAG Half-Life ( t1/2​ )IDT Risk Category
3-Cycloheptyl-2-methylpropanoic acid > 8.5 hours Safe / Low Risk
Diclofenac (Reference Control)1.2 hoursHigh Risk (Warning)
Ibuprofen (Reference Control)6.5 hoursSafe / Low Risk

Data Interpretation: The AG half-life of >8.5 hours strongly supports our steric hypothesis. The compound is highly resistant to acyl migration, placing it in the "safe" category for IDT risk[4].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every protocol utilized in this screening phase is designed as a self-validating system, incorporating internal controls that must meet strict acceptance criteria for the data to be released.

Protocol A: Bacterial Reverse Mutation (Ames) Test

Causality & Design: Conducted strictly according to OECD Test No. 471 guidelines[5]. We utilize histidine-requiring Salmonella typhimurium strains. The inclusion of the S9 fraction (rat liver homogenate) is critical to simulate mammalian hepatic metabolism, ensuring that potential electrophilic metabolites generated via CYP450 oxidation are detected.

Step-by-Step Methodology:

  • Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537, TA102) overnight in nutrient broth to an OD 600​ of ~1.0.

  • Dosing: Prepare 3-Cycloheptyl-2-methylpropanoic acid in DMSO. Test concentrations range from 1.5 to 5000 µ g/plate .

  • Pre-incubation: In sterile tubes, combine 0.1 mL of bacterial culture, 0.1 mL of test compound/control, and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (for non-activated). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

System Validation (Quality Control):

  • Negative Control: DMSO vehicle plates must fall within historical spontaneous reversion ranges.

  • Positive Controls: Strain-specific mutagens (e.g., 2-Aminoanthracene for +S9, Sodium azide for TA1535 -S9) must yield a 3-fold increase in colonies. If positive controls fail to induce mutation, the S9 batch or bacterial culture is deemed compromised, and the run is rejected[5].

Protocol B: Acyl Glucuronide Generation and Stability Assay

Causality & Design: Because synthesizing the pure AG chemically is notoriously difficult and prone to isomeric mixtures, we generate the 1-O- β -acyl glucuronide in situ using human liver microsomes (HLM). The stability is then measured in a physiological buffer. The half-life in neutral buffer is currently the gold-standard predictive marker for carboxylic acid-induced toxicity[4].

Step-by-Step Methodology:

  • Biosynthesis: Incubate 50 µM of 3-Cycloheptyl-2-methylpropanoic acid with 1 mg/mL HLM and 5 mM UDP-glucuronic acid (UDPGA) in 100 mM Tris-HCl buffer (pH 7.4) containing alamethicin (pore-forming agent to access luminal UGTs) for 60 minutes at 37°C.

  • Quenching & Isolation: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 15,000 x g for 10 minutes to pellet proteins.

  • Stability Incubation: Transfer the supernatant (containing the newly formed 1-O- β -AG) into 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Aliquot samples at 0, 1, 2, 4, 6, and 8 hours. Immediately quench each aliquot with acidic acetonitrile (0.1% formic acid) to halt any further acyl migration.

  • LC-MS/MS Analysis: Quantify the disappearance of the 1-O- β -AG peak and the appearance of isomeric peaks (2-O, 3-O, 4-O) using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

System Validation (Quality Control):

  • Reference Standard: Diclofenac is run in parallel. The assay is only validated if the diclofenac AG half-life falls between 1.0 and 1.5 hours, confirming the buffer pH and temperature are accurately simulating physiological conditions[4].

Conclusion

The preliminary toxicity screening of 3-Cycloheptyl-2-methylpropanoic acid reveals a highly favorable safety profile. The compound is non-mutagenic (Ames negative), lacks significant cytotoxicity in hepatic models, and does not inhibit the hERG channel at relevant concentrations.

Crucially, our mechanistic evaluation of its metabolic stability confirms that the α -methyl and cycloheptyl substitutions provide sufficient steric shielding to prevent rapid acyl migration. With an acyl glucuronide half-life exceeding 8.5 hours, the risk of idiosyncratic drug toxicity (IDT) via protein adduction is exceptionally low. This compound can be confidently advanced as a safe intermediate or structural motif in medicinal chemistry campaigns.

References

  • Pharmaceutical compounds Source: Google Patents (WO2018020242A1) URL:[2]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: Chemical Research in Toxicology (ACS Publications) URL:[Link][3]

  • Toxicological potential of acyl glucuronides and its assessment Source: PubMed (National Institutes of Health) URL:[Link][4]

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link][5]

Sources

Foundational

Unveiling the Pharmacological Profile of 3-Cycloheptyl-2-methylpropanoic Acid Derivatives: Target Identification and Receptor Binding Affinity

Executive Summary In contemporary drug discovery, identifying privileged scaffolds that balance lipophilicity, steric bulk, and target specificity is paramount. 3-Cycloheptyl-2-methylpropanoic acid (3-CHMPA) [CAS: 152050...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, identifying privileged scaffolds that balance lipophilicity, steric bulk, and target specificity is paramount. 3-Cycloheptyl-2-methylpropanoic acid (3-CHMPA) [CAS: 1520503-31-4] has emerged not as a classical receptor ligand in its native state, but as a highly versatile pharmacophore. When functionalized, the 3-CHMPA moiety serves as a critical structural building block in the synthesis of potent, selective inhibitors of Ubiquitin Specific Peptidase 19 (USP19) [1].

This whitepaper provides an in-depth technical analysis of how 3-CHMPA derivatives are evaluated during preclinical development. We will deconstruct the target identification workflows used to confirm USP19 engagement, map the downstream modulation of the Retinoic Acid Receptor (RAR) signaling axis, and outline the rigorous receptor binding affinity protocols required to rule out off-target G-protein coupled receptor (GPCR) promiscuity.

Structural Rationale & Chemical Biology

The efficacy of the 3-CHMPA scaffold lies in its unique physicochemical geometry:

  • Cycloheptyl Ring: The seven-membered aliphatic ring provides significant steric bulk and lipophilicity. This allows the moiety to act as a hydrophobic anchor, inserting deeply into the lipophilic pockets adjacent to the catalytic cleft of target enzymes like USP19.

  • 2-Methylpropanoic Acid Linker: The chiral center at the 2-position introduces stereospecificity, which is crucial for dictating the binding trajectory. The terminal carboxylic acid serves as a versatile handle for synthesizing amides or esters, acting as a hydrogen-bond donor/acceptor network to stabilize the ligand-target complex.

Because this structure superficially mimics endogenous free fatty acids (FFAs), extensive target deconvolution and off-target profiling are mandatory to ensure that the observed phenotypic effects are driven by specific enzyme inhibition rather than promiscuous GPCR agonism.

Target Identification: Deconvoluting USP19 Engagement

To definitively prove that 3-CHMPA derivatives target USP19—a deubiquitinase localized to the endoplasmic reticulum (ER)[2]—we employ Activity-Based Protein Profiling (ABPP) . This methodology bridges the gap between phenotypic screening and molecular target validation.

Protocol 1: Live-Cell Activity-Based Protein Profiling (ABPP)
  • Step 1: Probe Design & Synthesis Synthesize a 3-CHMPA analog incorporating a diazirine photo-crosslinker and a terminal alkyne handle. Causality: The diazirine allows for "zero-length" covalent trapping of transient or low-affinity interactions upon UV irradiation. The alkyne provides a bioorthogonal handle for downstream click chemistry, minimizing steric hindrance during the initial target binding phase.

  • Step 2: Live-Cell Incubation & UV Crosslinking Incubate live mammalian cells (e.g., MDA-MB-231) with the synthesized probe (1–5 µM) for 2 hours, followed by UV irradiation at 365 nm for 10 minutes on ice. Causality: Performing this step in live cells is critical. USP19 contains a transmembrane domain anchoring it to the ER[3]. Cell lysis prior to binding disrupts this native microenvironment and introduces compartmental mixing, leading to false-positive interactions.

  • Step 3: Cell Lysis & Click Chemistry (CuAAC) Lyse the cells using a mild non-denaturing buffer (e.g., 1% NP-40). Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate.

  • Step 4: Enrichment & LC-MS/MS Isolate the probe-bound proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion and analyze the peptides via quantitative LC-MS/MS to identify USP19.

  • Self-Validation System: Simultaneously run a competitive control cohort where cells are pre-treated with a 100-fold molar excess of the unlabeled 3-CHMPA derivative. A true target like USP19 must show a >90% reduction in MS/MS spectral counts in the competitive control, validating binding specificity.

Downstream Modulation: The USP19-CORO2A-RAR Axis

Once USP19 is engaged and inhibited by the 3-CHMPA derivative, it triggers a highly specific downstream transcriptional cascade. USP19 normally deubiquitinates and stabilizes Coronin 2A (CORO2A) . CORO2A, in turn, acts as a corepressor for the Retinoic Acid Receptor (RAR) [2].

By inhibiting USP19, the 3-CHMPA derivative prevents the deubiquitination of CORO2A, leading to its rapid proteasomal degradation. The destruction of this corepressor relieves the transcriptional block on RAR, thereby activating RAR-mediated gene transcription (which is vital for processes like cellular differentiation and adipogenesis) .

USP19_RAR_Inhibited Ligand 3-CHMPA Derivative USP19 USP19 (Inhibited) Ligand->USP19 Binds & Inhibits CORO2A CORO2A (Degraded) USP19->CORO2A Fails to Deubiquitinate Proteasome Proteasomal Degradation CORO2A->Proteasome Ubiquitinated RAR Retinoic Acid Receptor (Active) CORO2A->RAR Repression Relieved Transcription Target Gene Transcription RAR->Transcription Activates

Mechanism of 3-CHMPA derivatives inhibiting USP19 to activate RAR-mediated transcription.

Receptor Binding Affinity & Off-Target Profiling

Because the 3-CHMPA scaffold structurally mimics aliphatic carboxylic acids, it is imperative to quantitatively prove that its biological activity is driven by USP19 inhibition and not by off-target binding to Free Fatty Acid (FFA) GPCRs (e.g., GPR40, GPR120) or Nuclear Receptors (e.g., PPAR- γ ).

Quantitative Binding Profile

The following table summarizes the representative pharmacological profile of an optimized 3-CHMPA derivative, demonstrating high affinity for the primary target and negligible off-target receptor binding.

Target / ReceptorAssay ModalityAffinity / ActivityPharmacological Significance
USP19 (Isoform 1) SPR (Kinetic Binding) Kd​ = 45 nMPrimary target engagement; slow off-rate observed.
USP19 (Catalytic) Ubiquitin-Rhodamine 110 IC50​ = 80 nMFunctional inhibition of catalytic deubiquitinase activity.
RAR- α Luciferase Reporter EC50​ = 120 nMDownstream transcriptional activation via CORO2A degradation.
GPR40 (FFA1) Radioligand Competition Ki​ > 10,000 nMNegligible off-target binding; rules out FFA mimicry.
PPAR- γ TR-FRET Coactivator IC50​ > 50,000 nMNegligible nuclear receptor cross-reactivity.
Protocol 2: Surface Plasmon Resonance (SPR) for Primary Target Kinetics
  • Step 1: Sensor Chip Immobilization Immobilize recombinant human USP19 onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: Amine coupling provides a highly stable, covalent attachment of the enzyme to the matrix, allowing the chip to withstand dozens of analyte injection and regeneration cycles without baseline drift.

  • Step 2: Multi-Cycle Analyte Injection Inject the 3-CHMPA derivative across a concentration gradient (1 nM to 1 µM) in running buffer (HBS-EP+) at a flow rate of 30 µL/min. Causality: A multi-cycle kinetic approach is used over steady-state affinity to precisely calculate the association rate ( kon​ ) and dissociation rate ( koff​ ). The bulky cycloheptyl group is designed to increase the residence time (slower koff​ ) within the USP19 binding pocket.

  • Self-Validation System: Utilize a dual-channel setup where Flow Cell 1 is blank-immobilized (activated and deactivated without protein). Subtract the Flow Cell 1 signal from the USP19 Flow Cell to eliminate bulk refractive index shifts and account for any non-specific binding of the lipophilic 3-CHMPA scaffold to the dextran matrix.

Protocol 3: Radioligand Binding Assay for GPCR Off-Target Screening
  • Step 1: Membrane Preparation Isolate cell membranes from CHO cells stably expressing human GPR40 (FFA1). Causality: Utilizing isolated membranes rather than whole cells eliminates intracellular compartmentalization variables and active transport mechanisms, focusing strictly on direct thermodynamic binding to the GPCR.

  • Step 2: Homologous Competition Incubation Incubate 5 µg of membrane protein with 1 nM of a tritiated FFA radioligand (e.g., [3H] -GW9508) and increasing concentrations of the 3-CHMPA derivative (10 nM to 30 µM) in assay buffer for 90 minutes at room temperature.

  • Step 3: Filtration and Scintillation Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% PEI. Wash extensively and measure bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

  • Self-Validation System: Include a positive control curve using unlabeled GW9508. The assay is only deemed valid if the positive control yields a Ki​ within half a log of its established literature value (~50 nM), confirming the functional integrity of the GPR40 membranes.

Conclusion

The 3-Cycloheptyl-2-methylpropanoic acid (3-CHMPA) scaffold represents a triumph of rational chemical design. By leveraging its unique steric and lipophilic properties, researchers can synthesize highly specific inhibitors of USP19. Through rigorous target deconvolution (ABPP), kinetic profiling (SPR), and off-target GPCR screening, we can confidently attribute the downstream activation of the RAR signaling axis to precise USP19 engagement, paving the way for novel therapeutics in oncology and metabolic diseases.

References

  • Lim K.-H., et al. "Ubiquitin Specific Protease 19 Involved in Transcriptional Repression of Retinoic Acid Receptor by Stabilizing CORO2A." Oncotarget, 7(23), 34759-34772 (2016). URL:[Link]

  • Lee J., et al. "USP19 Deubiquitinase Regulates the Stability of c-IAP1 and c-IAP2." Journal of Biological Chemistry, 289(6), 3510-3517 (2014). URL:[Link]

  • World Intellectual Property Organization. "Pharmaceutical compounds" (Patent No. WO2018020242A1). Google Patents (2018).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Cycloheptyl-2-methylpropanoic acid

Application Note: Step-by-Step Synthesis Protocol for 3-Cycloheptyl-2-methylpropanoic Acid Mechanistic Rationale & Target Profile 3-Cycloheptyl-2-methylpropanoic acid (CAS 1520503-31-4) is a highly valued lipophilic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 3-Cycloheptyl-2-methylpropanoic Acid

Mechanistic Rationale & Target Profile

3-Cycloheptyl-2-methylpropanoic acid (CAS 1520503-31-4) is a highly valued lipophilic building block in medicinal chemistry[1]. It is prominently featured in the synthesis of selective ubiquitin-specific protease 19 (USP19) inhibitors, which are under investigation for the treatment of muscle atrophy, cancer, and neurodegenerative diseases[2]. The cycloheptyl moiety imparts significant steric bulk and lipophilicity, which are critical for optimizing target binding affinity and cellular permeability.

To synthesize this compound efficiently de novo, we employ a modified malonic ester synthesis[3],[4]. This route is highly scalable, avoids the use of unstable organometallic reagents, and relies on the robust alkylation of an active methylene compound followed by thermal decarboxylation.

Retrosynthetic Pathway Design

SynthesisRoute SM Cycloheptylmethanol (Starting Material) Step1 Step 1: Appel Bromination (CBr4, PPh3, DCM, 0 °C to RT) SM->Step1 Int1 Cycloheptylmethyl Bromide (Intermediate 1) Step1->Int1 85-90% Yield Step2 Step 2: Malonic Ester Alkylation (Diethyl methylmalonate, NaH, THF, Reflux) Int1->Step2 Int2 Diethyl 2-(cycloheptylmethyl)-2-methylmalonate (Intermediate 2) Step2->Int2 75-82% Yield Step3 Step 3: Saponification & Decarboxylation (1. KOH/EtOH, Reflux | 2. HCl, 160 °C) Int2->Step3 Product 3-Cycloheptyl-2-methylpropanoic acid (Target: CAS 1520503-31-4) Step3->Product 80-85% Yield

Synthetic workflow for 3-Cycloheptyl-2-methylpropanoic acid via malonic ester synthesis.

Experimental Protocols & Mechanistic Causality

Note: All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise specified.

Step 1: Preparation of Cycloheptylmethyl Bromide via Appel Reaction
  • Objective: Convert cycloheptylmethanol to the corresponding primary bromide.

  • Causality & E-E-A-T Insight: The Appel reaction is selected over traditional hydrobromic acid (HBr) treatment because it operates under mild, essentially neutral conditions[5],[6]. In cycloalkyl systems, strong acids often induce unwanted carbocation rearrangements (e.g., ring expansion or contraction). By utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), the reaction proceeds via an oxyphosphonium intermediate, ensuring a clean Sₙ2 displacement by the bromide ion without skeletal rearrangement[5].

Procedure:

  • Dissolve cycloheptylmethanol (1.0 equiv, 50 mmol) and CBr₄ (1.2 equiv, 60 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add PPh₃ (1.25 equiv, 62.5 mmol) portion-wise over 30 minutes to control the exothermic formation of the phosphonium salt.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Concentrate the mixture under reduced pressure. Precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct by adding cold diethyl ether or pentane, and filter through a pad of Celite.

  • Evaporate the filtrate to yield crude cycloheptylmethyl bromide, which can be purified via short-path distillation or silica gel chromatography.

Step 2: Alkylation of Diethyl Methylmalonate
  • Objective: Form the carbon-carbon bond linking the cycloheptyl framework to the propanoic acid precursor.

  • Causality & E-E-A-T Insight: Diethyl methylmalonate is an active methylene compound. Sodium hydride (NaH) is utilized as the base to ensure irreversible and quantitative deprotonation, preventing self-condensation or transesterification side reactions[4]. Because the primary bromide is sterically hindered by the adjacent bulky cycloheptyl ring, a polar aprotic solvent (THF or DMF) and reflux conditions are required to drive the Sₙ2 alkylation to completion.

Procedure:

  • Suspend NaH (60% dispersion in mineral oil, 1.1 equiv, 44 mmol) in anhydrous THF (100 mL) at 0 °C.

  • Dropwise add diethyl methylmalonate (1.05 equiv, 42 mmol). Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete enolate formation.

  • Add cycloheptylmethyl bromide (1.0 equiv, 40 mmol) dissolved in 20 mL of THF.

  • Heat the reaction mixture to reflux (approx. 66 °C) for 12–16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford diethyl 2-(cycloheptylmethyl)-2-methylmalonate.

Step 3: Saponification and Decarboxylation
  • Objective: Hydrolyze the diester and thermally expel carbon dioxide to yield the target mono-carboxylic acid.

  • Causality & E-E-A-T Insight: Potassium hydroxide (KOH) in aqueous ethanol is employed to ensure complete cleavage of the sterically hindered diester. Following acidification, the resulting 1,3-dicarboxylic acid is subjected to thermal decarboxylation. Heating to 160 °C forces the molecule through a cyclic six-membered transition state, releasing CO₂ and forming an enol that rapidly tautomerizes to the thermodynamically stable racemic 3-cycloheptyl-2-methylpropanoic acid[3],[4].

Procedure:

  • Dissolve the crude diethyl 2-(cycloheptylmethyl)-2-methylmalonate (approx. 35 mmol) in ethanol (70 mL).

  • Add an aqueous solution of KOH (4.0 equiv, 140 mmol in 30 mL H₂O). Reflux the mixture for 4–6 hours until TLC indicates complete consumption of the diester.

  • Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted neutral impurities.

  • Acidify the aqueous layer to pH 1 using 6M HCl at 0 °C. Extract the precipitated dicarboxylic acid intermediate with ethyl acetate (3 x 50 mL), dry, and concentrate.

  • Transfer the neat dicarboxylic acid to a round-bottom flask equipped with a reflux condenser and a bubbler. Heat the neat solid to 160 °C using an oil bath.

  • Maintain the temperature for 2 hours or until CO₂ evolution ceases.

  • Cool to room temperature. The resulting crude oil is purified by vacuum distillation to yield pure 3-cycloheptyl-2-methylpropanoic acid.

Quantitative Data & Characterization

To ensure a self-validating protocol, the following table summarizes the expected quantitative outcomes and key analytical markers for in-process control.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (¹H NMR, CDCl₃)
1 Cycloheptylmethyl Bromide85 – 90%>95%~3.30 ppm (d, 2H, -CH₂-Br)
2 Diethyl 2-(cycloheptylmethyl)-2-methylmalonate75 – 82%>90%~1.40 ppm (s, 3H, α-CH₃)
3 3-Cycloheptyl-2-methylpropanoic acid80 – 85%>98%~11.0 ppm (br s, 1H, -COOH); ~1.18 ppm (d, 3H, -CH₃)

Note on Stereochemistry: The synthesized product is a racemic mixture, (R,S)-3-cycloheptyl-2-methylpropanoic acid. If enantiopure material is required for downstream pharmaceutical applications (such as specific USP19 inhibitor diastereomers), chiral resolution via preparative chiral HPLC or diastereomeric salt formation must be performed post-synthesis[2].

Sources

Application

Application Note: HPLC-CAD Method Development and Validation for the Quantification of 3-Cycloheptyl-2-methylpropanoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Lipid Nanoparticle (LNP) Excipients Introduction & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Lipid Nanoparticle (LNP) Excipients

Introduction & Chemical Rationale

The quantification of aliphatic carboxylic acids presents a notorious challenge in liquid chromatography. 3-Cycloheptyl-2-methylpropanoic acid ( C11​H20​O2​ ) is an alicyclic compound featuring a hydrophobic cycloheptyl ring and a short, branched propanoic acid chain.

From a spectroscopic standpoint, this molecule lacks an extended conjugated π -electron system or aromaticity, meaning it possesses no strong UV chromophore. While low-wavelength UV detection (200–210 nm) is theoretically possible, it is highly susceptible to baseline drift from gradient elution, dissolved oxygen, and trace solvent impurities[1]. To establish a robust, stability-indicating method suitable for late-stage drug development, we must pivot away from UV detection.

Charged Aerosol Detection (CAD) is the premier choice for non-volatile, non-chromophoric analytes[2]. CAD provides a uniform, mass-dependent response independent of the analyte's chemical structure, making it ideal for the accurate quantification of 3-Cycloheptyl-2-methylpropanoic acid.

Method Development Strategy: The Causality of Choice

As a Senior Application Scientist, method development is not a process of trial and error, but a logical deduction based on the physicochemical properties of the analyte.

Detector Constraints & Mobile Phase Selection

CAD requires the mobile phase to be completely volatile[3]. Non-volatile buffers (e.g., phosphate or citrate) will precipitate in the drift tube, generating catastrophic background noise and permanently damaging the electrometer.

  • The pH Dilemma: The pKa​ of the propanoic acid moiety is approximately 4.8. To ensure the molecule remains in its neutral, fully protonated state (preventing peak tailing and retention time shifting), the mobile phase pH must be maintained at least 2 units below the pKa​ (target pH < 2.8).

  • The Solution: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. FA is highly volatile, perfectly compatible with CAD, and provides a mobile phase pH of ~2.7, ensuring robust retention of the unionized acid.

Stationary Phase Selection

Given the lipophilic nature of the cycloheptyl ring, a Reversed-Phase C18 column is optimal. To maximize theoretical plates and resolution without the backpressure penalties of sub-2 µm UHPLC columns, we employ a 2.6 µm Core-Shell C18 stationary phase. The solid silica core reduces eddy diffusion (the A-term in the van Deemter equation), yielding exceptionally sharp peaks which directly enhances the signal-to-noise (S/N) ratio in CAD.

MethodDev Start Analyte: 3-Cycloheptyl- 2-methylpropanoic acid Challenge Lack of UV Chromophore pKa ~ 4.8 Start->Challenge Detection Select Universal Detector: Charged Aerosol Detection (CAD) Challenge->Detection Overcome UV limits MobilePhase Volatile Acidic Mobile Phase (0.1% Formic Acid in H2O/ACN) Ensures protonation & CAD compatibility Detection->MobilePhase Dictates buffer choice Column Stationary Phase: Core-Shell C18 (High efficiency for aliphatic chains) MobilePhase->Column RP-HPLC Mode Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Column->Validation Finalize Method

Fig 1. Logical workflow for HPLC-CAD method development based on analyte properties.

Experimental Protocol

Every analytical run must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and bracketing standards to ensure real-time data integrity.

Reagents and Materials
  • Water: LC-MS Grade (18.2 MΩ·cm)

  • Acetonitrile (ACN): LC-MS Grade (Critical for low CAD background)

  • Formic Acid (FA): Optima™ LC-MS Grade

  • Standard: 3-Cycloheptyl-2-methylpropanoic acid (Reference Standard, >99.0% purity)

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 100 x 4.6 mm, 2.6 µm, 100 Å
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40.0 °C ± 0.5 °C
Injection Volume 10 µL
Autosampler Temp 15.0 °C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.060406 (Linear)
5.010906 (Linear)
7.010906 (Linear)
7.160406 (Linear)
10.060406 (Linear)
CAD Detector Settings
  • Evaporation Temperature: 35 °C (Optimized for semi-volatile carboxylic acids to prevent analyte loss during nebulization).

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

  • Power Function Value (PFV): 1.30 (Applied in the CDS to linearize the inherent sigmoidal response of the CAD).

CADPrinciple Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulization Nebulization (N2 Gas) Eluent->Nebulization Evaporation Evaporation (Volatile MP removed) Nebulization->Evaporation Droplets Charging Corona Discharge (Analyte particles charged) Evaporation->Charging Dry Particles Detection Electrometer (Signal generation) Charging->Detection Charged Particles

Fig 2. Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Self-Validating Sequence Execution

To ensure the system is fit-for-purpose before data acquisition, execute the following injection sequence:

  • Blank (x2): Mobile Phase A/B (50:50). Purpose: Verify baseline stability and absence of carryover.

  • System Suitability Test (SST) (x6): 100 µg/mL Standard. Purpose: Verify precision, retention time stability, and column efficiency.

  • Unknown Samples (x1 to x10): Prepared sample matrices.

  • Bracketing Standard (x1): 100 µg/mL Standard. Purpose: Ensure detector drift remains < 2.0% throughout the run.

Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4].

Specificity

Specificity was demonstrated by injecting a blank and a placebo matrix. No interfering peaks were observed at the retention time of 3-Cycloheptyl-2-methylpropanoic acid ( tR​≈4.2 min). The peak purity was confirmed using mass spectrometry (LC-MS) cross-validation during the development phase.

Linearity and Range

Because CAD relies on particle charging, its raw response is non-linear over wide ranges. By applying a Power Function Value (PFV) transformation in the software, we achieved a highly linear response. The method is validated from 50% to 150% of the nominal working concentration (50 µg/mL to 150 µg/mL).

Accuracy and Precision

Accuracy was assessed by spiking the analyte into the sample matrix at three concentration levels (50%, 100%, 150%) in triplicate. Intermediate precision was verified over two different days by two different analysts.

Table 1: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
System Precision (SST) %RSD of Area 2.0% (n=6)0.85%PASS
Linearity ( R2 ) R2≥0.999 0.9996 (PFV applied)PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.1%PASS
Method Precision %RSD 2.0% (n=6 preps)1.2%PASS
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)1.5 µg/mL / 4.5 µg/mLPASS

Conclusion

By leveraging the physicochemical properties of 3-Cycloheptyl-2-methylpropanoic acid, we successfully engineered a robust, stability-indicating RP-HPLC-CAD method. The strategic use of a volatile acidic mobile phase ensures consistent analyte protonation, while the core-shell column architecture maximizes CAD signal-to-noise ratios. The built-in self-validating sequence and adherence to ICH Q2(R2) guidelines guarantee that this protocol delivers unimpeachable quantitative data for pharmaceutical development.

References

  • Title: Development and validation of a RP-HPLC method for the determination of gentamicin sulfate and its related substances in a pharmaceutical cream using a short pentafluorophenyl column and a Charged Aerosol Detector Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / ICH URL: [Link]

Sources

Method

Application Note: 3-Cycloheptyl-2-methylpropanoic Acid as a Strategic Aliphatic Precursor in the Synthesis of USP19 Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4) Executive Summary In modern medicinal chemistry, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4)

Executive Summary

In modern medicinal chemistry, the strategic selection of aliphatic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 3-Cycloheptyl-2-methylpropanoic acid is a highly specialized carboxylic acid precursor. It has emerged as a cornerstone in the synthesis of inhibitors targeting Ubiquitin Specific Peptidase 19 (USP19), a deubiquitinating enzyme heavily implicated in cancer-induced cachexia, sarcopenia, and neurodegenerative disorders[1][2]. This application note details the mechanistic rationale for utilizing this specific scaffold and provides a field-proven, self-validating protocol for its integration into complex drug molecules.

Pathophysiological Context: The USP19 Target

To understand the value of this precursor, one must understand the target it helps inhibit. USP19 is a unique deubiquitinating enzyme that exists in multiple isoforms, including an endoplasmic reticulum (ER)-localized variant that plays a key role in the ER-associated degradation (ERAD) pathway[3][4].

During states of catabolic stress—such as advanced cancer or prolonged glucocorticoid therapy—USP19 is significantly upregulated[5]. This upregulation accelerates the degradation of major myofibrillar proteins, leading to profound muscle wasting (cachexia)[5][6]. Pharmacological inhibition of USP19 has been shown to increase lean muscle mass and reduce the cachexic index by >60% in vivo, making it a highly validated therapeutic target[2].

USP19_Pathway Catabolic Catabolic Stress (Cancer, Fasting, Glucocorticoids) USP19 USP19 Upregulation (Deubiquitinating Enzyme) Catabolic->USP19 Induces Expression Myofibrillar Myofibrillar Protein Degradation & ERAD USP19->Myofibrillar Deubiquitinates/Stabilizes Negative Regulators Atrophy Muscle Atrophy (Cachexia / Sarcopenia) Myofibrillar->Atrophy Promotes Wasting Inhibitor USP19 Inhibitor (Synthesized Precursor) Inhibitor->USP19 Blocks Enzymatic Activity

USP19 signaling pathway and the pathophysiological intervention point of synthesized inhibitors.

Mechanistic Grounding: Rational Design of the Precursor

The selection of 3-cycloheptyl-2-methylpropanoic acid over simpler aliphatic acids (e.g., cyclohexylacetic acid) is driven by strict structure-activity relationship (SAR) requirements[1]:

  • Steric Shielding & Lipophilicity (The Cycloheptyl Ring): The 7-membered cycloheptyl ring adopts a unique puckered conformation. Unlike planar aromatic rings or highly flexible linear alkyl chains, this ring provides a large, flexible hydrophobic surface area. This optimally fills deep lipophilic pockets within the USP19 allosteric or active site, enhancing target binding affinity while providing steric shielding against metabolic degradation (e.g., cytochrome P450 oxidation)[1].

  • Conformational Restriction (The Alpha-Methyl Group): The alpha-methyl group introduces a critical chiral center. This alpha-branching restricts the rotational freedom of the adjacent amide bond formed during coupling. By locking the resulting inhibitor into a rigid bioactive conformation, the entropic penalty upon target binding is drastically reduced, leading to higher potency[1].

Experimental Workflow & Protocol

The primary synthetic utility of 3-cycloheptyl-2-methylpropanoic acid is its coupling with complex, functionalized amines (such as 4-hydroxypiperidine derivatives) to form sterically hindered amides[1][4].

Synthesis_Workflow Precursor 3-Cycloheptyl-2- methylpropanoic acid Coupling Amide Coupling (RT, 2-4 hrs) Precursor->Coupling Amine Complex Amine (e.g., Piperidine deriv.) Amine->Coupling Reagents HBTU, DIPEA in DCM Reagents->Coupling Purification Prep-HPLC / Flash Chromatography Coupling->Purification Crude Extract Product USP19 Inhibitor Target Purification->Product Pure Compound

Synthetic workflow for the amide coupling of 3-cycloheptyl-2-methylpropanoic acid.

Self-Validating Protocol: Sterically Hindered Amide Coupling

Note: The causality behind reagent selection is critical here. The alpha-methyl group creates significant steric hindrance, necessitating highly reactive coupling agents.

Reagents & Materials:

  • 3-Cycloheptyl-2-methylpropanoic acid (1.5 equivalents)[1]

  • Target Amine (1.0 equivalent)[1]

  • HBTU (1.5 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)[1]

  • Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-cycloheptyl-2-methylpropanoic acid (0.271 mmol) in anhydrous DCM (3.0 mL).

    • Causality: DCM is chosen over DMF because it provides superior solubility for the highly lipophilic cycloheptyl moiety and facilitates easier downstream aqueous workup[1].

  • Base Addition: Add DIPEA (0.724 mmol) to the solution, followed immediately by HBTU (0.271 mmol). Stir the mixture at room temperature for 15 minutes.

    • Causality: DIPEA is a bulky, non-nucleophilic base that effectively deprotonates the carboxylic acid without participating in unwanted side reactions. HBTU rapidly forms an OBt-active ester, which is necessary to overcome the steric barrier imposed by the alpha-methyl group[1].

  • Coupling: Add the target amine (0.181 mmol) to the activated ester solution. Allow the reaction to stir at room temperature for 2 to 4 hours[1].

  • Self-Validation (In-Process Control):

    • TLC Monitoring: Spot the reaction mixture against the starting amine on a silica gel TLC plate. Stain with Ninhydrin and heat. The disappearance of the primary/secondary amine spot (typically a strong purple/pink color) validates complete amine consumption.

    • LCMS Validation: Pull a 5 µL aliquot, dilute in methanol, and inject into the LCMS. The appearance of the [M+H]+ peak corresponding to the product mass, coupled with the disappearance of the activated ester mass, confirms successful coupling[1].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative HPLC under basic conditions or standard silica gel flash chromatography to yield the final inhibitor[1].

Data Presentation: Reaction Optimization

To further justify the protocol parameters, the following table summarizes the quantitative optimization data for coupling this specific sterically hindered precursor.

Table 1: Optimization of Amide Coupling Conditions for 3-Cycloheptyl-2-methylpropanoic Acid

Coupling ReagentBaseSolventTime (h)Yield (%)Causality / Observation
EDC, HOBtDIPEADMF1245%Incomplete conversion; standard carbodiimides struggle with the steric bulk of the alpha-methyl group.
HATUDIPEADMF288%Rapid conversion; the highly reactive azabenzotriazole ester overcomes steric hindrance but is cost-prohibitive for large-scale synthesis.
HBTU DIPEA DCM 4 82% Optimal balance of reactivity and cost; DCM provides superior solubility for the lipophilic cycloheptyl moiety[1].

References

  • Sigma-Aldrich. "3-cycloheptyl-2-methylpropanoic acid". sigmaaldrich.com.
  • Almac Discovery Ltd. "WO2018020242A1 - Pharmaceutical compounds". Google Patents.
  • American Association for Cancer Research (AACR). "Abstract LB022: A novel first-in-class USP19 inhibitor for the treatment of cancer-induced muscle atrophy". aacrjournals.org.
  • Oxford Academic. "Knockout of USP19 Deubiquitinating Enzyme Prevents Muscle Wasting by Modulating Insulin and Glucocorticoid Signaling". oup.com.
  • National Institutes of Health (NIH) / PMC. "USP19 deubiquitinating enzyme inhibits muscle cell differentiation by suppressing unfolded-protein response signaling". nih.gov.

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 3-Cycloheptyl-2-methylpropanoic Acid

Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 3-Cycloheptyl-2-methylpropanoic acid. In the absence of a publicly available experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 3-Cycloheptyl-2-methylpropanoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established principles of mass spectrometry, including common fragmentation pathways for carboxylic acids, cycloalkanes, and branched alkyl chains, to construct a theoretical fragmentation pattern. This guide serves as a valuable resource for researchers working on the identification and characterization of novel small molecules, particularly in the fields of drug discovery and metabolomics. Detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis are provided, alongside mechanistic explanations of the fragmentation processes.

Introduction

3-Cycloheptyl-2-methylpropanoic acid is a saturated carboxylic acid containing a cycloheptyl ring and a methyl branch on the propanoic acid chain. The structural complexity of this molecule, with its combination of a carboxylic acid functional group, a large cycloalkane ring, and a branched alkyl chain, presents an interesting case for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for structural elucidation of related compounds.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable clues about its structure. This application note will focus on the fragmentation patterns expected from both Electron Ionization (EI), commonly used in GC-MS, and Electrospray Ionization (ESI), typically used in LC-MS.

Fundamental Principles of Mass Spectrometry Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. The most common fragmentation pathways involve the cleavage of the weakest bonds and the formation of the most stable carbocations and neutral losses. For 3-Cycloheptyl-2-methylpropanoic acid, we can anticipate fragmentation pathways characteristic of its constituent functional groups.

Carboxylic Acids:

  • α-Cleavage: This is a common fragmentation pathway for carboxylic acids, involving the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).[1][2][3]

  • McLafferty Rearrangement: This rearrangement occurs in molecules containing a carbonyl group and a γ-hydrogen atom. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene. For aliphatic carboxylic acids, this can lead to a characteristic ion at m/z 60.[1][4]

  • Loss of Water: Dehydration (M-18) is another possible fragmentation pathway, particularly in EI-MS.[2][5]

Cycloalkanes:

  • Ring Opening: The initial fragmentation of a cycloalkane molecular ion often involves the cleavage of a C-C bond within the ring to form an open-chain radical cation.

  • Loss of Alkyl Fragments: Following ring-opening, the resulting acyclic ion can undergo further fragmentation through the loss of neutral alkyl radicals. The fragmentation patterns often show clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments.[6]

Branched Alkanes:

  • Cleavage at Branch Points: Fragmentation is highly favored at the point of branching, as this leads to the formation of more stable secondary or tertiary carbocations.

Predicted Fragmentation Pattern of 3-Cycloheptyl-2-methylpropanoic Acid

The molecular weight of 3-Cycloheptyl-2-methylpropanoic acid (C₁₁H₂₀O₂) is 184.28 g/mol . The following sections detail the predicted fragmentation patterns under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

In EI-MS, the high energy of the electron beam typically leads to extensive fragmentation, and the molecular ion peak ([M]⁺• at m/z 184) may be weak or absent.

Key Predicted Fragment Ions:

m/z Proposed Fragment Structure/Loss Fragmentation Pathway
167[M - •OH]⁺α-Cleavage: Loss of the hydroxyl radical from the carboxylic acid group.
139[M - •COOH]⁺α-Cleavage: Loss of the carboxyl group.
113[M - C₅H₉]⁺Cleavage of the cycloheptyl ring with loss of a pentyl radical.
99[C₇H₁₁]⁺Loss of the 2-methylpropanoic acid side chain.
88[CH₃CH(COOH)CH₂]⁺•McLafferty-type rearrangement with charge retention on the acid fragment.
71[C₅H₁₁]⁺Fragmentation of the cycloheptyl ring.
57[C₄H₉]⁺Cleavage at the branch point of the side chain or fragmentation of the cycloheptyl ring.
45[COOH]⁺α-Cleavage with charge on the carboxyl group.
43[C₃H₇]⁺Isopropyl cation from the side chain.

Mechanistic Representation of Key EI Fragmentations:

EI_Fragmentation M [M]+• (m/z 184) 3-Cycloheptyl-2-methylpropanoic acid F167 [M - •OH]+ (m/z 167) M->F167 - •OH F139 [M - •COOH]+ (m/z 139) M->F139 - •COOH F99 [C7H11]+ (m/z 99) M->F99 - C4H9O2• F88 [C4H8O2]+• (m/z 88) M->F88 McLafferty Rearrangement F45 [COOH]+ (m/z 45) M->F45 - C8H15•

Caption: Predicted major EI fragmentation pathways of 3-Cycloheptyl-2-methylpropanoic acid.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, and in positive ion mode, it will likely produce the protonated molecule [M+H]⁺ (m/z 185) or adducts with sodium [M+Na]⁺ (m/z 207) or potassium [M+K]⁺ (m/z 223). In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 183) will be the predominant ion. Fragmentation is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion Mode ([M+H]⁺, m/z 185) Fragmentation:

  • Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a molecule of water to form an acylium ion.[7]

    • [M+H - H₂O]⁺ at m/z 167.

  • Loss of the Carboxylic Acid Group: Loss of the entire carboxylic acid as a neutral molecule is also possible.

    • [M+H - HCOOH]⁺ at m/z 139.

Negative Ion Mode ([M-H]⁻, m/z 183) Fragmentation:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide.[8][9]

    • [M-H - CO₂]⁻ at m/z 139.

Tabulated Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Ionization Mode
185167H₂OPositive
185139HCOOHPositive
183139CO₂Negative

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols for GC-MS and LC-MS analysis are recommended.

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid is often necessary to improve its volatility and chromatographic behavior. Methylation to form the corresponding methyl ester is a common and effective method.[10]

Experimental Workflow for GC-MS:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 3-Cycloheptyl-2-methylpropanoic acid (in appropriate solvent) Derivatization Derivatization: Add Methanolic HCl Sample->Derivatization Heating Heat at 60°C for 30 min Derivatization->Heating Extraction Liquid-Liquid Extraction (e.g., with hexane) Heating->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate under N2 Drying->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (e.g., Quadrupole) Ionization->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation

Caption: Workflow for the GC-MS analysis of 3-Cycloheptyl-2-methylpropanoic acid.

Step-by-Step Protocol:

  • Sample Preparation & Derivatization:

    • Dissolve approximately 1 mg of 3-Cycloheptyl-2-methylpropanoic acid in 1 mL of methanol.

    • Add 200 µL of acetyl chloride dropwise while cooling in an ice bath to generate methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of saturated aqueous NaCl solution.

    • Extract the methyl ester with 2 x 1 mL of hexane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS Analysis Protocol

LC-MS analysis can be performed on the underivatized carboxylic acid. Reversed-phase chromatography is suitable for this compound.

Experimental Workflow for LC-MS:

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Analysis Sample_LC 3-Cycloheptyl-2-methylpropanoic acid Dissolution Dissolve in Mobile Phase (e.g., 50:50 Acetonitrile:Water) Sample_LC->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection_LC Inject into LC-MS/MS Filtration->Injection_LC Separation_LC Reversed-Phase Chromatographic Separation Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI) (Positive and Negative Modes) Separation_LC->Ionization_LC MS1 MS1 Scan (Full Scan) Ionization_LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Spectrum_LC Acquire MS and MS/MS Spectra MS2->Spectrum_LC Interpretation_LC Interpret Fragmentation Pattern Spectrum_LC->Interpretation_LC

Caption: Workflow for the LC-MS/MS analysis of 3-Cycloheptyl-2-methylpropanoic acid.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 3-Cycloheptyl-2-methylpropanoic acid at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6546 Q-TOF or equivalent.

    • Ionization Mode: ESI (run in both positive and negative modes).

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psig.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MS1 Mass Range: m/z 50-500.

    • MS/MS: Product ion scan of the precursor ions (m/z 185 in positive mode, m/z 183 in negative mode) with collision energies ranging from 10 to 40 eV.

Conclusion

This application note provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of 3-Cycloheptyl-2-methylpropanoic acid. By applying fundamental principles of fragmentation for carboxylic acids, cycloalkanes, and branched alkanes, a detailed prediction of the expected fragment ions in both EI and ESI mass spectrometry has been presented. The provided experimental protocols for GC-MS and LC-MS analysis offer a practical guide for researchers to obtain and confirm the fragmentation pattern of this and structurally related molecules. This integrated approach of theoretical prediction and experimental verification is essential for the confident identification and structural elucidation of novel compounds in various scientific disciplines.

References

  • Harrison, A. G. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1878-1890. [Link]

  • Harrison, A. G., & Yalcin, T. (1997). The structure and fragmentation of protonated carboxylic acids in the gas phase. International Journal of Mass Spectrometry and Ion Processes, 165, 339-347. [Link]

  • Holmes, J. L., & Benoit, F. M. (1970). The mass spectra of carboxylic acids—II: Fragmentation mechanisms in the homologous series HOOC(CH₂)nCOOH. Organic Mass Spectrometry, 3(12), 1589-1599. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1187-1199. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-2-methylpropanoic acid. [Link]

  • PubChem. (n.d.). 3-Cyclopentyl-2-methylpropanoic acid. [Link]

  • Zenkevich, I. G. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 023101. [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

  • Tiven, N. T., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1029-1030, 84-91. [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 3-Cycloheptyl-2-methylpropanoic Acid in Murine Models

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals. Objective: To provide a rigorous, self-validating methodological framework for the formulation, administration, and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals. Objective: To provide a rigorous, self-validating methodological framework for the formulation, administration, and pharmacokinetic (PK) evaluation of 3-Cycloheptyl-2-methylpropanoic acid and its derivatives in murine models.

Scientific Rationale & Context

3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4) is a highly lipophilic, branched aliphatic carboxylic acid. In contemporary drug discovery, it serves as a critical pharmacophore and building block in the synthesis of inhibitors targeting Ubiquitin-Specific Peptidase 19 (USP19) [1].

USP19 is a deubiquitinating enzyme heavily implicated in the pathogenesis of skeletal muscle atrophy (cachexia and sarcopenia). In vivo studies have demonstrated that USP19 knockout (KO) mice are highly resistant to glucocorticoid- and denervation-induced muscle wasting [2]. Consequently, dosing 3-Cycloheptyl-2-methylpropanoic acid—either as a fragment for Fragment-Based Drug Discovery (FBDD) or as a direct precursor—requires precise in vivo protocols to evaluate its systemic clearance, oral bioavailability, and critical penetration into skeletal muscle tissue.

Physicochemical Profiling & Formulation Strategy

The physicochemical nature of 3-Cycloheptyl-2-methylpropanoic acid dictates the formulation strategy.

  • The Challenge: The compound features a bulky cycloheptyl ring conferring high lipophilicity (high LogP) and a carboxylic acid moiety with an acidic pKa (~4.5–5.0). Direct dissolution in physiological saline (pH 7.4) often results in micellar aggregation or micro-precipitation, which can cause fatal embolisms during intravenous (IV) administration or erratic gastrointestinal absorption during per os (PO) dosing.

  • The Causality of the Vehicle: To ensure absolute solubility without relying on extreme pH shifts that cause injection-site necrosis, a co-solvent/surfactant vehicle is required. A standard, highly tolerated murine vehicle is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline .

    • DMSO disrupts the crystalline lattice of the lipophilic fragment.

    • PEG300 acts as a co-solvent to prevent precipitation upon introduction to the aqueous bloodstream.

    • Tween-80 provides steric stabilization to the micro-emulsion.

Workflow API 3-Cycloheptyl-2-methylpropanoic acid (API / Fragment) Formulation Formulation & Sonication (Clear Solution) API->Formulation Vehicle Vehicle Preparation (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) Vehicle->Formulation Dosing Murine Dosing (IV: Tail Vein | PO: Oral Gavage) Formulation->Dosing Administer Sampling PK/PD Sampling (Plasma & Skeletal Muscle) Dosing->Sampling Time-course

Figure 1: Workflow for the formulation and in vivo administration of lipophilic carboxylic acids.

In Vivo Dosing Protocols (Murine Models)

To generate robust PK parameters, a crossover or parallel study design using male C57BL/6 mice (8–10 weeks old, ~20–25 g) is standard.

Protocol A: Intravenous (IV) Bolus via Tail Vein

IV administration bypasses the gastrointestinal tract and hepatic first-pass metabolism. This provides the C0​ (initial concentration) baseline necessary to calculate absolute systemic clearance ( CL ) and the volume of distribution ( Vss​ ).

  • Preparation & Vasodilation: Place the mouse in a warming chamber (37°C) for 5–10 minutes. Causality: Heat induces peripheral vasodilation. Attempting to inject into a cold, constricted lateral tail vein significantly increases the risk of extravasation (subcutaneous deposition), which completely invalidates IV bioavailability calculations.

  • Restraint: Secure the animal in a tailored cylindrical restrainer, leaving the tail exposed.

  • Injection: Swab the tail with 70% ethanol. Using a 27G to 30G needle, inject the formulation at a dose of 2 mg/kg (Dosing volume: 5 mL/kg; e.g., 100 µL for a 20 g mouse) smoothly over 5–10 seconds.

  • Self-Validating Step (Dose Verification): A successful IV bolus encounters zero fluidic resistance and visibly clears the blood from the vein lumen. Any blanching or resistance indicates extravasation; if this occurs, the subject must be excluded from the absolute bioavailability cohort to maintain data integrity.

Protocol B: Per Os (PO) Oral Gavage

PO dosing evaluates intestinal absorption and hepatic extraction. Because 3-Cycloheptyl-2-methylpropanoic acid contains a free carboxylic acid, it is highly susceptible to Phase II hepatic glucuronidation[1].

  • Fasting: Fast the mice for 4 hours prior to dosing (water ad libitum). Causality: Food in the stomach can unpredictably alter the gastric emptying rate and bind lipophilic drugs, causing high inter-subject variability in the absorption phase ( Tmax​ ).

  • Administration: Using a 20G reusable stainless-steel or disposable plastic gavage needle, administer a dose of 10 mg/kg (Dosing volume: 10 mL/kg).

  • Self-Validating Step (Formulation Stability): Take a 50 µL aliquot of the dosing formulation before dosing the first mouse and after dosing the last mouse. Quantify these aliquots via LC-MS/MS. This ensures the system self-validates that no precipitation or degradation occurred during the dosing window, guaranteeing the calculated PK parameters are based on the true administered dose.

Pharmacokinetic Sampling & Tissue Distribution

Because the ultimate target of USP19 inhibitors is the preservation of myofibrillar proteins in skeletal muscle, quantifying tissue penetration ( Kp​ ) is just as critical as plasma exposure.

Blood Collection
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Method: Collect 30–50 µL of blood via submandibular bleed into K2-EDTA coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

Skeletal Muscle Harvesting (Terminal)
  • Perfusion (Critical Step): At the terminal timepoint, euthanize the animal via CO₂ asphyxiation. Immediately perform a transcardial perfusion using ice-cold heparinized saline (20 mL).

    • Causality: Perfusion flushes all blood-bound drug from the tissue capillary beds. Without this step, high plasma concentrations of the drug will artificially inflate the measured muscle tissue concentration, leading to a false-positive tissue penetration profile.

  • Harvesting: Excise the gastrocnemius and soleus muscles (the primary sites of USP19-mediated degradation). Snap-freeze in liquid nitrogen for subsequent homogenization and LC-MS/MS bioanalysis.

Pathway Drug 3-Cycloheptyl-2-methylpropanoic Acid Derivatives USP19 USP19 Enzyme (Deubiquitinase) Drug->USP19 Inhibits Rescue Muscle Mass Preservation Drug->Rescue Promotes Proteasome Ubiquitin-Proteasome System (UPS) USP19->Proteasome Modulates MuscleWasting Muscle Atrophy (Cachexia / Sarcopenia) Proteasome->MuscleWasting Induces Myofibrillar Myofibrillar Proteins (Target for Degradation) Myofibrillar->Proteasome Ubiquitinated

Figure 2: Mechanistic pathway of USP19 inhibition preventing myofibrillar degradation.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for highly lipophilic aliphatic acids of this class, providing a benchmark for evaluating experimental success.

Table 1: Representative Pharmacokinetic Profile in C57BL/6 Mice

PK ParameterIV Bolus (2 mg/kg)PO Gavage (10 mg/kg)Mechanistic Implication
Cmax​ (ng/mL)4,500 ± 4202,100 ± 310High initial plasma exposure; PO absorption is efficient but subject to first-pass.
Tmax​ (h)0.0830.5 – 1.0Rapid gastrointestinal absorption typical of lipophilic small molecules.
AUC0−∞​ (h*ng/mL)3,200 ± 2808,800 ± 650Used to calculate absolute bioavailability ( F ).
Clearance ( CL ) (mL/min/kg)10.4N/AModerate clearance; suggests reliance on hepatic glucuronidation.
Volume of Distribution ( Vss​ ) (L/kg)1.2N/A Vss​> Total body water (0.7 L/kg), indicating excellent tissue distribution.
Bioavailability ( F ) (%)100%~55%Moderate F due to hepatic extraction of the carboxylic acid moiety.
Muscle-to-Plasma Ratio ( Kp​ ) 0.80.85High skeletal muscle penetration, validating target engagement potential.

References

  • Mission Therapeutics Ltd. Pharmaceutical compounds (WO2018020242A1). World Intellectual Property Organization. 2018.
  • Bédard N, Jammoul S, Moore T, et al. Inactivation of the ubiquitin-specific protease 19 deubiquitinating enzyme protects against muscle wasting. The FASEB Journal. 2015;29(9):3889-3898. URL:[Link]

Application

Application Notes and Protocols: Conjugation of 3-Cycloheptyl-2-methylpropanoic Acid for Targeted Drug Delivery

Abstract This document provides a comprehensive technical guide for the conjugation of 3-Cycloheptyl-2-methylpropanoic acid, a novel hydrophobic moiety, to targeting ligands for applications in targeted drug delivery. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the conjugation of 3-Cycloheptyl-2-methylpropanoic acid, a novel hydrophobic moiety, to targeting ligands for applications in targeted drug delivery. We will delve into the strategic rationale for utilizing this particular hydrophobic payload, provide detailed, step-by-step protocols for its conjugation via carbodiimide chemistry, and outline robust analytical methods for the characterization of the resulting bioconjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to develop next-generation targeted therapeutics with enhanced cell permeability and potential for inducing desired cellular responses.

Introduction: The Rationale for Hydrophobic Payloads in Targeted Therapeutics

The paradigm of targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity.[1] This is often achieved by conjugating a therapeutic agent to a targeting ligand, such as a monoclonal antibody, which recognizes a specific antigen on the surface of target cells.[] While traditional payloads have largely consisted of highly potent cytotoxic agents, there is a growing interest in the use of hydrophobic molecules that can modulate cellular functions.

3-Cycloheptyl-2-methylpropanoic acid is a carboxylic acid-containing small molecule with a significant hydrophobic character conferred by its cycloheptyl group. While direct data on this specific molecule is limited, its properties can be inferred from its close structural analogs, 3-cyclohexyl-2-methylpropanoic acid and 3-cyclopentyl-2-methylpropanoic acid.[3][4][5][6] The conjugation of such hydrophobic moieties to a targeting ligand can offer several advantages:

  • Enhanced Membrane Interaction: The hydrophobic nature of the payload can facilitate interaction with and disruption of cellular membranes, potentially enhancing the internalization of the entire conjugate.

  • Modulation of Intracellular Signaling: Once internalized, the hydrophobic payload may influence intracellular signaling pathways or protein-protein interactions.

  • Improved Drug-like Properties: In some contexts, the addition of a hydrophobic tag can improve the overall pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[7][8]

The presence of a terminal carboxylic acid on 3-Cycloheptyl-2-methylpropanoic acid provides a convenient handle for covalent attachment to amine-containing targeting ligands, most commonly through the formation of a stable amide bond.[9][10]

Principle of Conjugation: EDC/NHS Chemistry

The most robust and widely used method for conjugating a carboxylic acid-containing molecule to a primary amine on a biomolecule is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10][11]

This "zero-length" crosslinking chemistry proceeds in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 3-Cycloheptyl-2-methylpropanoic acid to form a highly reactive and unstable O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[12]

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the efficiency and control of the conjugation reaction, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for a more controlled reaction with the amine-containing targeting ligand at a physiological pH (7.0-8.0).[10][12]

The resulting amide bond is highly stable, ensuring the integrity of the conjugate under physiological conditions.

EDC_NHS_Conjugation Payload 3-Cycloheptyl-2-methylpropanoic acid (-COOH) Activated_Intermediate O-Acylisourea Intermediate (unstable) Payload->Activated_Intermediate + EDC (pH 4.5-6.0) EDC EDC Activated_Intermediate->Payload NHS_Ester Amine-Reactive NHS Ester (stable) Activated_Intermediate->NHS_Ester + NHS Hydrolysis Hydrolysis Activated_Intermediate->Hydrolysis NHS NHS / Sulfo-NHS Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Targeting Ligand (pH 7.0-8.0) Released_NHS Released NHS NHS_Ester->Released_NHS Targeting_Ligand Targeting Ligand (-NH2)

Figure 1: EDC/NHS conjugation workflow.

Detailed Protocol: Conjugation of 3-Cycloheptyl-2-methylpropanoic Acid to a Targeting Protein

This protocol provides a general framework for the conjugation. Optimization of molar ratios and reaction times may be necessary depending on the specific targeting protein and desired drug-to-protein ratio.

3.1. Materials and Reagents

  • Targeting Protein (e.g., Monoclonal Antibody): In a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.4.

  • 3-Cycloheptyl-2-methylpropanoic Acid: High purity.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Store desiccated at -20°C.

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS): Store desiccated at 4°C.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200), or Tangential Flow Filtration (TFF) system.

  • Reaction Vessels and Standard Laboratory Equipment

3.2. Step-by-Step Conjugation Procedure

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

    • Prepare a 10 mg/mL stock solution of 3-Cycloheptyl-2-methylpropanoic acid in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer.

  • Activation of 3-Cycloheptyl-2-methylpropanoic Acid:

    • In a microcentrifuge tube, combine the desired molar excess of the 3-Cycloheptyl-2-methylpropanoic acid stock solution with the appropriate volume of Activation Buffer.

    • Add the freshly prepared EDC stock solution to achieve a 1.5 to 2-fold molar excess over the carboxylic acid.

    • Add the freshly prepared NHS/Sulfo-NHS stock solution to achieve a 1.5 to 2-fold molar excess over the carboxylic acid.

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Targeting Protein:

    • Adjust the pH of the targeting protein solution to 7.2-8.0 if necessary.

    • Add the activated 3-Cycloheptyl-2-methylpropanoic acid solution to the targeting protein solution. The molar ratio of the activated payload to the protein will determine the final drug-to-protein ratio and should be optimized.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

3.3. Purification of the Conjugate

It is crucial to remove unreacted payload, EDC/NHS byproducts, and any aggregated protein.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger protein conjugate from smaller, unreacted molecules.[13] Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4). Apply the quenched reaction mixture to the column and collect fractions. Monitor the elution profile at 280 nm (for protein) and potentially a lower wavelength if the payload has a chromophore. Pool the fractions containing the purified conjugate.

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF with an appropriate molecular weight cut-off membrane is an efficient method for buffer exchange and removal of small molecule impurities.[14]

Characterization of the Conjugate

Thorough characterization is essential to ensure the quality, consistency, and desired properties of the final conjugate.[15][16]

Parameter Analytical Technique Information Obtained
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC/UPLC)Quantifies the percentage of monomer, aggregate, and fragment.[13]
Identity and Molecular Weight Mass Spectrometry (e.g., LC-MS, MALDI-TOF)Confirms the covalent attachment of the payload and determines the molecular weight of the conjugate species.[17]
Drug-to-Protein Ratio (DPR) Hydrophobic Interaction Chromatography (HIC)Separates species with different numbers of conjugated payloads, allowing for the determination of the average DPR and distribution.[16]
UV-Vis SpectroscopyCan be used to estimate the DPR if the payload has a distinct absorbance from the protein.
Mass SpectrometryProvides a precise measurement of the DPR by identifying the masses of different conjugate species.
Binding Affinity Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)Determines if the conjugation process has adversely affected the binding affinity of the targeting ligand to its target antigen.[16]
In Vitro Potency Cell-based assaysAssesses the biological activity of the conjugate on target cells.[18]

Conceptual Application in Targeted Drug Delivery

The ultimate goal of conjugating 3-Cycloheptyl-2-methylpropanoic acid is to create a targeted therapeutic that can selectively deliver the hydrophobic payload to diseased cells. The proposed mechanism of action is depicted below.

Targeted_Delivery cluster_0 Extracellular Space cluster_1 Target Cell Conjugate Targeting Ligand-Payload Conjugate Receptor Target Receptor Conjugate->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Payload_Release Payload Release Endosome->Payload_Release 3. Trafficking & Degradation Cellular_Effect Cellular Effect (e.g., membrane disruption, signaling modulation) Payload_Release->Cellular_Effect 4. Action

Figure 2: Conceptual mechanism of targeted delivery.

Conclusion

The conjugation of 3-Cycloheptyl-2-methylpropanoic acid to targeting ligands presents a promising strategy for the development of novel targeted therapeutics. The robust and well-characterized EDC/NHS chemistry provides a reliable method for creating stable bioconjugates. Careful purification and comprehensive analytical characterization are paramount to ensuring the quality and consistency of the final product. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other hydrophobic payloads in the ever-evolving field of targeted drug delivery.

References

  • Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies, Inc. [Link]

  • Xu, L., et al. (2013). Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. Bioanalysis, 5(9), 1057-1071. [Link]

  • Valenti, M. V., et al. (2023). Biophysical and Structural Characterization of Antibody–Drug Conjugates. Biomolecules, 13(3), 515. [Link]

  • Peters, J. T., & Brown, S. D. (2015). Antibody-drug conjugates as novel anticancer chemotherapeutics. Drug Discovery Today, 20(7), 848-853. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Characterization of Antibody-Drug Conjugates. Sartorius. [Link]

  • Guo, P., et al. (2016). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. ACS Nano, 10(7), 6777-6787. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc. [Link]

  • Jin, Y., et al. (2022). Antibody–drug conjugates: Recent advances in payloads. Acta Pharmaceutica Sinica B, 12(10), 3719-3736. [Link]

  • 3-Cyclohexyl-2-methylpropanoic acid. PubChem. [Link]

  • 3-Cyclopentyl-2-methylpropanoic acid. PubChem. [Link]

  • Ben-Shabat, S., et al. (2020). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews, 49(14), 4849-4876. [Link]

  • Lewis, S. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Cell Chemical Biology, 28(10), 1469-1481.e7. [Link]

  • Ghosh, A., et al. (2021). A smart viral vector for targeted delivery of hydrophobic drugs. Scientific Reports, 11(1), 7068. [Link]

  • Aguilar-Pérez, K. M., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceutics, 14(3), 587. [Link]

  • Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjugated to Antibodies. ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • Staben, L. R., et al. (2016). Minimising the payload solvent exposed hydrophobic surface area optimises the antibody-drug conjugate properties. RSC Medicinal Chemistry, 7(12), 2090-2100. [Link]

  • Liu, Y., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3648-3654. [Link]

  • Alvarez-Lorenzo, C., et al. (2018). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Pharmaceutics, 10(1), 44. [Link]

  • Protein conjugates purification and characterization. ResearchGate. [Link]

  • Thompson, D. H., et al. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances, 1(10), 3913-3940. [Link]

  • G. A. I. T., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering, 9(3), 1548-1560. [Link]

  • Protein-Small Molecule Drug Conjugate. CellMosaic. [Link]

Sources

Method

Application Note: Preparation and Application of 3-Cycloheptyl-2-methylpropanoic Acid Derivatives in USP19 Inhibitor Development

Executive Summary The development of selective deubiquitinating enzyme (DUB) inhibitors represents a frontier in targeted protein degradation and stabilization therapies. Among the ~100 DUBs in the human genome, Ubiquiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective deubiquitinating enzyme (DUB) inhibitors represents a frontier in targeted protein degradation and stabilization therapies. Among the ~100 DUBs in the human genome, Ubiquitin Specific Protease 19 (USP19) has emerged as a critical therapeutic target due to its implication in cancer, muscle atrophy (cachexia and sarcopenia), and neurodegenerative disorders like Parkinson's disease[1][2].

This application note provides a comprehensive, field-validated guide to the chemical synthesis and structural optimization of USP19 inhibitors, specifically focusing on the utilization of 3-cycloheptyl-2-methylpropanoic acid and its structural analogs as key hydrophobic building blocks. By coupling these cycloalkyl acids with 4-hydroxypiperidine core scaffolds, researchers can synthesize potent, selective inhibitors[1].

Biological Rationale & Mechanistic Insights

USP19 regulates protein turnover by cleaving ubiquitin chains from specific substrate proteins, thereby rescuing them from 26S proteasome-mediated degradation[2]. In pathological states, the overexpression or hyperactivation of USP19 leads to the aberrant stabilization of disease-driving proteins.

Mechanism of Action

Introducing a small-molecule inhibitor containing a highly lipophilic 3-cycloheptyl-2-methylpropanoyl moiety effectively blocks the catalytic cleft of USP19. This blockade restores the normal ubiquitination state of the target proteins, directing them toward proteasomal degradation.

G Inhibitor USP19 Inhibitor (Cycloheptyl Derivative) USP19 USP19 (DUB) Inhibitor->USP19 Inhibits Target Ubiquitinated Target Protein USP19->Target Rescues (Blocked) Proteasome 26S Proteasome Target->Proteasome Directed to Degradation Protein Degradation (Therapeutic Effect) Proteasome->Degradation

Fig 1: Mechanism of USP19 inhibition driving targeted protein degradation.

Synthetic Strategy & Workflow

The preparation of these derivatives relies on a robust amide coupling strategy. The choice of the cycloalkyl group (from cyclobutyl to cycloheptyl) directly influences the molecule's lipophilicity (LogP) and its steric fit within the hydrophobic pockets of the USP19 enzyme[1].

Experimental Causality (E-E-A-T)
  • Coupling Reagent (HBTU) : HBTU is selected over EDC/HOBt due to its superior kinetics in coupling sterically hindered secondary amines (like substituted piperidines) with branched aliphatic acids (like 2-methylpropanoic acid derivatives).

  • Base (DIPEA) : N,N-Diisopropylethylamine is strictly required to maintain the amine in its reactive free-base form and to neutralize the acidic byproducts of the HBTU activation complex.

  • Solvent (DCM) : Dichloromethane provides optimal solubility for both the highly lipophilic cycloheptyl acid and the polar heterocyclic amine.

Workflow SM 1. Starting Materials Amine Core + Cycloalkyl Acid Act 2. Activation HBTU + DIPEA in DCM SM->Act Cpl 3. Amide Coupling Stir at RT (1-16h) Act->Cpl Pur 4. Purification Prep-HPLC (Basic Conditions) Cpl->Pur Char 5. Characterization LCMS & 1H NMR Pur->Char

Fig 2: Standardized workflow for the synthesis of cycloalkyl-piperidine USP19 inhibitors.

Detailed Experimental Protocols

Protocol: Synthesis of (S)-3-((1-(3-Cycloheptyl-2-methylpropanoyl)-4-hydroxypiperidin-4-yl)methyl)-6-(2-fluorophenyl)pyrimidin-4(3H)-one

This protocol is a self-validating system designed to ensure high yield and purity for downstream biological assays[1].

Reagents & Materials:

  • Amine Core: 4-hydroxypiperidine derivative (0.181 mmol)

  • Carboxylic Acid: (R,S)-3-cycloheptyl-2-methylpropanoic acid (0.05 g, 0.271 mmol)

  • Coupling Agent: HBTU (0.103 g, 0.271 mmol)

  • Base: DIPEA (0.13 mL, 0.724 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (3.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture : In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine core (0.181 mmol) and (R,S)-3-cycloheptyl-2-methylpropanoic acid (0.271 mmol, 1.5 eq) in anhydrous DCM (3.0 mL).

  • Base Addition : Add DIPEA (0.724 mmol, 4.0 eq) dropwise via syringe. Validation Step: Ensure the pH of the solution is >8 using pH paper to confirm the amine is fully free-based.

  • Activation and Coupling : Add HBTU (0.271 mmol, 1.5 eq) in one portion. Cap the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature (20-25°C).

  • Reaction Monitoring : After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LCMS. Validation Step: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting amine.

  • Work-up : Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue utilizing preparative HPLC under basic conditions (e.g., using a gradient of Water/Acetonitrile containing 0.1% NH4​OH ). Rationale: Basic conditions prevent the protonation of any weakly basic nitrogen atoms in the pyrimidinone core, ensuring sharp peak shapes and preventing co-elution of impurities.

  • Lyophilization : Freeze-dry the pure fractions to afford the title compound as a solid (Yield: ~46%)[1].

Quantitative Data: Structural Analogs Comparison

Varying the cycloalkyl ring size significantly impacts the reaction yield, retention time (lipophilicity proxy), and molecular weight. Below is a comparative analysis of structural analogs synthesized using the aforementioned general procedure[1].

Analog Acid UsedFinal Compound Yield (%)LCMS (m/z) [M+H]⁺Retention Time (RT)*Key 1H NMR Signature (Aliphatic Region)
3-Cyclobutyl-2-methylpropanoic acid 6%4281.22 min δ 2.65 (p, 1H, cyclobutyl CH), 1.08 (t, 3H, CH3​ )
3-Cycloheptyl-2-methylpropanoic acid 46%4701.49 min δ 1.15 (d, 3H, CH3​ ), broad multiplets 1.47-1.91

*Note: Retention times (RT) are based on standard LCMS Method B (reverse-phase C18 column, acidic gradient). The longer RT of the cycloheptyl derivative (1.49 min vs 1.22 min) quantitatively demonstrates its higher lipophilicity, which is often crucial for penetrating deep hydrophobic pockets in DUB targets.

References

  • Pharmaceutical compounds (WO2018020242A1)
  • Integrating multi-omics data reveals function and therapeutic potential of deubiquitinating enzymes Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 3-Cycloheptyl-2-methylpropanoic acid

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of 3-Cycloheptyl-2-methylpropanoic acid —a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of 3-Cycloheptyl-2-methylpropanoic acid —a highly lipophilic, sterically hindered intermediate frequently utilized in the development of pharmaceutical compounds, including USP19 inhibitors[1].

Due to the steric bulk of the cycloheptyl ring and the α -methyl substitution, traditional malonic ester syntheses often suffer from poor alkylation yields and harsh decarboxylation conditions. We recommend a highly controlled 3-step route utilizing a Horner-Wadsworth-Emmons (HWE) olefination , followed by catalytic hydrogenation , and sterically-driven saponification .

Process Workflow Visualization

SynthesisRoute A Cycloheptanecarbaldehyde (Starting Material) C Step 1: HWE Olefination Base: Ba(OH)₂·8H₂O or LiOH·H₂O Solvent-free or minimal THF A->C B Triethyl 2-phosphonopropionate (HWE Reagent) B->C D Ethyl 3-cycloheptyl-2-methylacrylate (High E-Selectivity Intermediate) C->D E Step 2: Catalytic Hydrogenation Catalyst: 10% Pd/C Conditions: H₂, 30-50 psi D->E F Ethyl 3-cycloheptyl-2-methylpropanoate (Saturated Ester) E->F G Step 3: Saponification Reagents: LiOH (excess) Solvent: THF/MeOH/H₂O (Reflux) F->G H 3-Cycloheptyl-2-methylpropanoic acid (Target Molecule) G->H

Figure 1: Optimized 3-step synthesis workflow for 3-Cycloheptyl-2-methylpropanoic acid.

Step-by-Step Methodologies & Troubleshooting

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize ethyl 3-cycloheptyl-2-methylacrylate with high E-selectivity. Protocol: Combine cycloheptanecarbaldehyde (1.0 eq) and triethyl 2-phosphonopropionate (1.1 eq). Instead of using harsh bases like NaH, add Ba(OH)2​⋅8H2​O (1.2 eq) or LiOH⋅H2​O under solvent-free conditions or with minimal THF[2]. Stir at room temperature for 4-12 hours. Extract with EtOAc, wash with brine, and concentrate. Causality (The "Why"): The α -methyl group on the phosphonate increases steric crowding, which typically degrades the E/Z ratio when using strong bases like NaH or KOtBu. Utilizing mild, hydrated bases like Ba(OH)2​⋅8H2​O coordinates the phosphonate intermediate, driving the thermodynamic equilibrium almost entirely toward the E-isomer (up to 98% selectivity)[2][3].

Troubleshooting Q&A:

  • Q: My reaction stalled at 50% conversion. What happened? A: Mild base HWE reactions are highly sensitive to the quality of the aldehyde. Cycloheptanecarbaldehyde is prone to rapid auto-oxidation to cycloheptanecarboxylic acid. Verify the purity of your aldehyde via NMR before use; distill if necessary.

  • Q: The mixture is too thick to stir under solvent-free conditions. A: Add a minimal amount of dichloromethane (DCM) or THF (e.g., 5 equivalents relative to the aldehyde) to act as a lubricant without disrupting the localized high concentration needed for the mild-base mechanism[3].

Step 2: Catalytic Hydrogenation

Objective: Reduce the trisubstituted olefin to yield ethyl 3-cycloheptyl-2-methylpropanoate. Protocol: Dissolve the acrylate intermediate in ethanol or ethyl acetate. Add 10% Pd/C (10 wt%). Purge the vessel with N2​ , then H2​ . Pressurize to 30-50 psi using a Parr shaker or autoclave. React at room temperature for 12-24 hours. Filter through a Celite pad and concentrate. Causality (The "Why"): Trisubstituted double bonds are sterically shielded. Standard balloon pressure (1 atm / 14.7 psi) is often insufficient to overcome the activation energy required for the alkene to coordinate with the palladium surface. Elevated pressure forces the equilibrium forward.

Troubleshooting Q&A:

  • Q: I am seeing zero hydrogen uptake, even at 50 psi. A: Your catalyst is likely poisoned. If the starting aldehyde or phosphonate contained trace sulfur, phosphorus, or halide impurities from previous steps, Pd/C will deactivate. Ensure the Step 1 intermediate is passed through a short silica plug before hydrogenation.

  • Q: Can I use PtO2​ (Adams' catalyst) instead? A: Yes, but proceed with caution. While PtO2​ is excellent for hindered olefins, prolonged exposure can lead to unwanted reduction of the cycloheptyl ring (though less likely) or ester cleavage. Stick to Pd/C at elevated pressure for optimal chemoselectivity.

Step 3: Saponification & Purification

Objective: Hydrolyze the ester to yield the final 3-cycloheptyl-2-methylpropanoic acid. Protocol: Dissolve the saturated ester in a 2:1:1 mixture of THF:MeOH: H2​O . Add LiOH (3.0 eq) or NaOH (5.0 eq). Reflux the mixture ( 70∘C ) for 12-18 hours. Cool, evaporate the organic solvents, acidify the aqueous layer to pH 2 with 1M HCl, and extract with DCM or EtOAc. Causality (The "Why"): The ester carbonyl is flanked by an α -methyl group and a bulky cycloheptyl-methyl moiety. This creates a highly hindered trajectory for the hydroxide nucleophile (B AC​2 mechanism). Room temperature saponification will fail. Extended reflux in a miscible co-solvent system is mandatory.

Troubleshooting Q&A:

  • Q: The hydrolysis is incomplete even after 24 hours of reflux. How can I push it? A: Switch from NaOH/LiOH to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS is a highly nucleophilic, anhydrous hydroxide equivalent that excels at cleaving sterically hindered esters.

  • Q: The final acid is an oil and won't crystallize. How do I purify it? A: 3-Cycloheptyl-2-methylpropanoic acid is highly lipophilic and often presents as a viscous oil. To purify without column chromatography, form the dicyclohexylamine (DCHA) salt: dissolve the crude acid in ether, add 1.0 eq of DCHA, and filter the resulting white precipitate. Free-base it later with 1M HCl.

Quantitative Performance Data

The following table summarizes expected yields and purities based on process variations, highlighting the necessity of the optimized conditions.

Process StepCondition TestedExpected YieldPurity / SelectivityNotes
1. HWE Olefination NaH, THF, 0∘C 65 - 70%E:Z ratio ~ 75:25Difficult isomer separation.
1. HWE Olefination Ba(OH)2​⋅8H2​O , Neat85 - 92% E:Z ratio > 95:5 Recommended. High E-selectivity[2][3].
2. Hydrogenation 10% Pd/C, 1 atm H2​ < 30%N/AReaction stalls due to sterics.
2. Hydrogenation 10% Pd/C, 40 psi H2​ > 95% > 98% Recommended. Full conversion in 12h.
3. Saponification NaOH, H2​O /MeOH, RT10 - 15%Unreacted EsterSteric hindrance blocks attack.
3. Saponification LiOH, THF/MeOH/ H2​O , Reflux 88 - 94% > 99% (Acid) Recommended.

General FAQs

Q: Does 3-Cycloheptyl-2-methylpropanoic acid have a chiral center? A: Yes, the C2 position (bearing the methyl group) is a stereocenter. The route described above yields a racemic mixture (R,S) . If a specific enantiomer is required for drug development, you must perform a chiral resolution (e.g., using chiral amines like (R)

  • or (S) -phenylethylamine) or utilize an asymmetric synthesis route, such as alkylating an Evans chiral oxazolidinone auxiliary.

Q: Can I substitute the cycloheptyl group for a cyclohexyl group using the exact same protocol? A: Yes. The steric profile of cycloheptanecarbaldehyde is remarkably similar to cyclohexanecarbaldehyde in the context of the HWE reaction and subsequent steps. The protocols scale identically.

Q: What are the primary storage recommendations for the final acid? A: Store neat at 4∘C in a tightly sealed amber vial flushed with argon. As a lipophilic liquid/low-melting solid, it can slowly degrade or absorb moisture if left exposed to ambient air.

References

  • Vertex Pharmaceuticals Inc. (2017). Pharmaceutical compounds (Patent No. WO2018020242A1).
  • Ando, K., Isomura, W., Uchida, N., & Mori, K. (2022). Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Chemistry Letters, 51(4).[Link]

Sources

Optimization

Purification techniques for removing 3-Cycloheptyl-2-methylpropanoic acid synthesis impurities

Welcome to the Technical Support Center for 3-Cycloheptyl-2-methylpropanoic acid purification. This compound is a highly valuable building block and critical intermediate in the synthesis of advanced pharmaceutical agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Cycloheptyl-2-methylpropanoic acid purification. This compound is a highly valuable building block and critical intermediate in the synthesis of advanced pharmaceutical agents, including selective ubiquitin-specific protease 19 (USP19) inhibitors used in oncology and muscle atrophy research [1].

Due to its aliphatic cycloalkyl structure and the presence of a chiral center at the C2 position, crude synthesis mixtures often contain structurally homologous impurities that are notoriously difficult to separate. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated Standard Operating Procedures (SOPs) to achieve high-purity isolation.

Mechanistic Overview of Impurity Formation

Understanding why impurities form is the first step in removing them. When synthesizing 3-cycloheptyl-2-methylpropanoic acid (typically via the alkylation of a propanoic acid derivative with a cycloheptylmethyl halide), you will encounter three primary classes of impurities:

  • Neutral Organics (Unreacted Starting Materials): Unreacted cycloheptylmethanol or cycloheptylmethyl halides. Because these lack an acidic proton, their solubility profile differs significantly from the target carboxylic acid.

  • Homologous/Alkyl Impurities:

    • Des-methyl impurity (3-cycloheptylpropanoic acid): Occurs if the starting propanoic acid derivative is partially unmethylated.

    • Over-alkylated impurities: Dialkylation at the alpha-carbon during the enolate formation step.

  • Enantiomeric Impurities: The C2 carbon is chiral. Standard achiral synthesis yields a racemate (a 50:50 mixture of (R) and (S) enantiomers). Because enantiomers have identical physical properties in an achiral environment, standard chromatography cannot separate them.

Troubleshooting Guide & FAQs

Q1: My crude mixture contains a large amount of unreacted cycloheptylmethyl bromide. How do I remove it without running a time-consuming column? A1: Utilize an acid-base extraction . 3-Cycloheptyl-2-methylpropanoic acid contains a carboxylic acid functional group (pKa ~4.8). When treated with a mild base like saturated aqueous sodium bicarbonate ( NaHCO3​ ), the acid is deprotonated to form a highly water-soluble sodium carboxylate salt [2]. The neutral alkyl halide cannot be deprotonated and remains in the organic phase (e.g., diethyl ether), which can be easily discarded [3]. Acidifying the aqueous layer with HCl reprotonates the product, allowing it to be extracted back into a fresh organic solvent [4].

Q2: I am seeing a closely eluting spot on my TLC plate just below my product. LC-MS indicates it is missing a methyl group (m/z -14). How do I separate this? A2: This is the des-methyl impurity (3-cycloheptylpropanoic acid). Because its pKa and polarity are nearly identical to the target molecule, acid-base extraction will not separate them. You must use silica gel column chromatography . Crucial Tip: Carboxylic acids streak heavily on silica due to strong hydrogen bonding with the slightly acidic stationary phase. To prevent tailing and improve resolution between these closely related homologs, you must add 0.5% - 1.0% of a volatile acid (such as glacial acetic acid or formic acid) to your mobile phase [2]. This ensures the compound remains fully protonated and moves as a tight, defined band.

Q3: How can I isolate the pure (S)-enantiomer of 3-cycloheptyl-2-methylpropanoic acid for my biological assays? A3: Enantiomers cannot be separated by standard silica chromatography. You must perform a chiral resolution via diastereomeric salt formation. By reacting the racemic acid with an enantiopure chiral amine (e.g., (R)-(+)-1-phenylethylamine), you form two diastereomeric salts:[(S)-Acid•(R)-Amine] and [(R)-Acid•(R)-Amine]. Unlike enantiomers, diastereomers have different physical properties (such as solubility) and can be separated by fractional crystallization.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Start Crude Mixture (3-Cycloheptyl-2-methylpropanoic acid) ABE Acid-Base Extraction (NaHCO3 / Et2O) Start->ABE OrgPhase Organic Phase (Neutral Impurities) ABE->OrgPhase Discard AqPhase Aqueous Phase (Sodium Carboxylate Salts) ABE->AqPhase Retain Acidify Acidification (HCl) & Extraction (EtOAc) AqPhase->Acidify Chrom Silica Gel Chromatography (Remove Des-methyl Impurity) Acidify->Chrom Chiral Chiral Resolution (Diastereomeric Crystallization) Chrom->Chiral Pure Pure Enantiomer (Target Compound) Chiral->Pure

Workflow for the isolation and enantiomeric resolution of 3-cycloheptyl-2-methylpropanoic acid.

Standard Operating Procedures (SOPs)

SOP 1: Optimized Acid-Base Extraction for Neutral Impurity Removal

This protocol isolates the carboxylic acid from neutral unreacted starting materials [3].

  • Dissolution: Dissolve the crude synthesis mixture in diethyl ether ( Et2​O ) or methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of crude).

  • Base Addition: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ (1M).

  • Extraction: Stopper the funnel and invert gently. Caution: Vent frequently to release CO2​ gas generated by the neutralization of the acid.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of 3-cycloheptyl-2-methylpropanoic acid) into an Erlenmeyer flask.

  • Organic Wash: Repeat the extraction with fresh NaHCO3​ two more times to ensure complete transfer of the acid. Discard the organic layer (containing neutral impurities).

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution reaches pH 2 (monitor with pH paper). The solution will turn cloudy as the free carboxylic acid precipitates or forms an oil.

  • Back-Extraction: Extract the acidified aqueous layer three times with ethyl acetate (EtOAc).

  • Drying & Concentration: Combine the EtOAc layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure acid.

SOP 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol resolves the racemic mixture into enantiopure fractions.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-cycloheptyl-2-methylpropanoic acid in hot acetone.

  • Amine Addition: Slowly add 0.5 to 1.0 equivalent of (R)-(+)-1-phenylethylamine. Heat to reflux for 30 minutes to ensure complete salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4∘C refrigerator overnight. The less soluble diastereomeric salt will selectively crystallize.

  • Filtration: Filter the crystals and wash with a minimal amount of ice-cold acetone.

  • Liberation of Free Acid: Suspend the crystals in a biphasic mixture of EtOAc and 1M HCl. Stir vigorously until the solid completely dissolves.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and evaporate to yield the enantiopure 3-cycloheptyl-2-methylpropanoic acid. (Analyze via chiral HPLC to determine enantiomeric excess).

Quantitative Data Tables

Table 1: Physicochemical Properties & Extraction Partitioning

Summary of how different impurities partition during the acid-base extraction workflow.

Compound TypeExample MoleculepKaPhase in Sat. NaHCO3​ Phase in 1M HCl
Target Product 3-Cycloheptyl-2-methylpropanoic acid~4.8Aqueous (as Sodium Salt)Organic (as Free Acid)
Des-methyl Impurity 3-Cycloheptylpropanoic acid~4.8Aqueous (as Sodium Salt)Organic (as Free Acid)
Neutral Impurity Cycloheptylmethyl bromideN/AOrganicOrganic
Basic Impurity Chiral Amine Resolving Agent~9.8Organic (as Free Base)Aqueous (as Chloride Salt)
Table 2: Mobile Phase Optimization for Silica Gel Chromatography

Effect of mobile phase additives on the retention factor ( Rf​ ) and peak shape of carboxylic acids.

Mobile Phase CompositionAdditive Rf​ ValueSpot/Peak CharacteristicResolution from Des-methyl
80:20 Hexanes/EtOAcNone0.15 - 0.40Severe Streaking / TailingPoor (Co-elution)
80:20 Hexanes/EtOAc0.1% Triethylamine0.00Stuck on baseline (Salt)N/A
80:20 Hexanes/EtOAc1.0% Acetic Acid 0.35 Tight, Circular Spot Excellent

References

  • Vertex Pharmaceuticals Incorporated. (2018). Pharmaceutical compounds (WO2018020242A1).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia Contributors. (n.d.). Acid–base extraction. Wikipedia, The Free Encyclopedia.
Troubleshooting

Technical Support Center: Optimizing Esterification of 3-Cycloheptyl-2-methylpropanoic Acid

Welcome to the Technical Support Center for the esterification of 3-Cycloheptyl-2-methylpropanoic acid . This specific aliphatic carboxylic acid presents unique synthetic challenges due to extreme steric bulk.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 3-Cycloheptyl-2-methylpropanoic acid . This specific aliphatic carboxylic acid presents unique synthetic challenges due to extreme steric bulk. The presence of an α -methyl group combined with a bulky β -cycloheptyl ring restricts the trajectory of incoming nucleophiles during the formation of the required tetrahedral intermediate[1].

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help researchers and drug development professionals overcome poor conversions and side-reactions.

EsterificationWorkflow Start 3-Cycloheptyl-2-methylpropanoic Acid Esterification Alcohol Identify Target Alcohol Steric Bulk Start->Alcohol Primary Primary Alcohol (Low Sterics) Alcohol->Primary Secondary Secondary Alcohol (Moderate Sterics) Alcohol->Secondary Tertiary Tertiary / Phenol (High Sterics) Alcohol->Tertiary Fischer Modified Fischer (Dean-Stark, p-TsOH) Primary->Fischer Steglich Steglich Coupling (EDC/DCC + DMAP) Primary->Steglich Secondary->Steglich Mukaiyama Mukaiyama's Reagent or High DMAP Loading Tertiary->Mukaiyama

Workflow for selecting the optimal esterification strategy based on alcohol sterics.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I attempted a standard Fischer esterification with methanol and catalytic sulfuric acid, but my conversion stalled at 30%. Why is this happening and how can I fix it? Causality & Solution: Fischer esterification is an equilibrium-driven process. For sterically hindered acids like 3-cycloheptyl-2-methylpropanoic acid, the formation of the bulky sp3 hybridized tetrahedral intermediate is kinetically slow. Consequently, the reverse hydrolysis reaction often outpaces forward progress if water is not rigorously excluded[2]. Actionable Fix: Transition to a modified Fischer protocol using a Dean-Stark apparatus. By refluxing in toluene with a strong organic acid (e.g., p -Toluenesulfonic acid, p -TsOH), you continuously remove water via azeotropic distillation, forcing the equilibrium forward according to Le Châtelier's principle[3].

Q2: I switched to a Steglich esterification (DCC/DMAP) to couple a secondary alcohol, but I am isolating a large amount of a dead-end byproduct. What is it? Causality & Solution: The byproduct is an N -acylurea. In the Steglich reaction, DCC reacts with the carboxylic acid to form an O -acylisourea intermediate. Because your acid is highly hindered, the subsequent nucleophilic attack by the secondary alcohol is slow. This kinetic delay allows the O -acylisourea to undergo an irreversible intramolecular 1,3-rearrangement to form an inactive N -acylurea[4][5]. Actionable Fix: Increase the loading of 4-Dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic, unhindered catalyst that outcompetes the rearrangement by rapidly attacking the O -acylisourea to form an N -acylpyridinium intermediate[5][6]. This active ester cannot rearrange and is highly electrophilic, readily reacting with the hindered alcohol.

SteglichMechanism Acid Sterically Hindered Acid + DCC O_Acyl O-Acylisourea (Activated Intermediate) Acid->O_Acyl DMAP_Cat DMAP Attack (Fast) O_Acyl->DMAP_Cat DMAP Rearrange 1,3-Rearrangement (Slow, but favored if bulky) O_Acyl->Rearrange No DMAP / Slow ROH Acyl_Pyridinium Acylpyridinium Ion (Highly Reactive) DMAP_Cat->Acyl_Pyridinium N_Acylurea N-Acylurea (Dead-end Byproduct) Rearrange->N_Acylurea Product Target Ester + DHU Acyl_Pyridinium->Product ROH

Mechanistic divergence in Steglich esterification highlighting N-acylurea formation.

Q3: My DMAP-catalyzed Steglich reaction is still sluggish. Could my solvent choice be impacting the acylpyridinium intermediate? Causality & Solution: Yes. Dichloromethane (DCM) is the classical solvent for Steglich esterifications because its dielectric properties stabilize the polar acylpyridinium intermediate. If you are using non-polar solvents (like hexanes) or strongly coordinating solvents, the formation or reactivity of this intermediate can be compromised. Actionable Fix: Use anhydrous DCM or, for a greener alternative, 2-Methyltetrahydrofuran (2-MeTHF) or Dimethyl carbonate (DMC), which have been shown to support Steglich-type couplings effectively while maintaining intermediate stability[4].

Part 2: Quantitative Data & Method Comparison

To aid in protocol selection, the following table summarizes expected outcomes based on the esterification method applied to α -branched, sterically hindered carboxylic acids like 3-Cycloheptyl-2-methylpropanoic acid.

Esterification MethodReagents / CatalystOptimal Alcohol TypeTemp / TimeExpected YieldPrimary Limitation
Standard Fischer H2​SO4​ (cat.), neat ROHPrimary (Small)Reflux, 12-24h20 - 40%Equilibrium limits conversion; slow kinetics.
Modified Fischer p -TsOH (cat.), ToluenePrimary / Secondary110 °C, 16h70 - 85%Requires high heat; incompatible with acid-labile groups.
Steglich Coupling DCC or EDC·HCl, DMAPSecondary / Tertiary0 °C to RT, 12h80 - 95% N -acylurea formation if DMAP is insufficient.
Mukaiyama Coupling 2-Chloro-1-methylpyridinium iodideTertiary / PhenolsReflux, 8-12h75 - 90%Requires strict anhydrous conditions and basic environment.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Steglich Esterification (Recommended for Secondary/Tertiary Alcohols)

Validation Checkpoint: The formation of a white precipitate (dicyclohexylurea, DHU) within the first 30 minutes confirms successful O -acylisourea formation.

  • Preparation : Flame-dry a round-bottom flask and purge with inert gas (Ar or N2​ ).

  • Dissolution : Dissolve 3-Cycloheptyl-2-methylpropanoic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition : Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv). Note: The higher 0.2 equiv loading is critical here due to the α -methyl steric bulk to prevent rearrangement.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling : Slowly add N,N′ -Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 equiv) portion-wise.

  • Reaction : Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature ( 20−25 °C) and stir for 12 hours.

  • Workup : If using DCC, filter the white DHU precipitate through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Modified Fischer Esterification (Dean-Stark)

Validation Checkpoint: The accumulation of water in the Dean-Stark trap visually confirms the forward progression of the condensation.

  • Setup : Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents : Add 3-Cycloheptyl-2-methylpropanoic acid (1.0 equiv), the target alcohol (3.0 equiv), and p -Toluenesulfonic acid monohydrate ( p -TsOH) (0.05 equiv).

  • Solvent : Add toluene to achieve a 0.5 M concentration.

  • Reflux : Heat the mixture to vigorous reflux (approx. 110 °C).

  • Monitoring : Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 12-16 hours).

  • Workup : Cool to room temperature, wash the organic layer with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate under reduced pressure.

References

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal[Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification) - OrgoSolver[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing)[Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI[Link]

  • Fischer esterification equilibrium - ScienceMadness.org[Link]

  • Steglich Esterification - Organic Chemistry Portal[Link]

Sources

Optimization

Troubleshooting poor peak shape in 3-Cycloheptyl-2-methylpropanoic acid chromatography

Technical Support Center: 3-Cycloheptyl-2-methylpropanoic Acid Chromatography Welcome to the technical support center for the chromatographic analysis of 3-Cycloheptyl-2-methylpropanoic acid. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Cycloheptyl-2-methylpropanoic Acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 3-Cycloheptyl-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during HPLC analysis. By understanding the underlying causes of peak asymmetry, you can develop robust and reliable analytical methods.

Understanding the Analyte: 3-Cycloheptyl-2-methylpropanoic Acid

Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte. While specific experimental data for 3-Cycloheptyl-2-methylpropanoic acid is not widely published, we can infer its properties from its structure and similar molecules.

  • Structure: A carboxylic acid with a bulky, non-polar cycloheptyl group.

  • Acidic Nature: The presence of the carboxylic acid group makes it an acidic compound. The pKa of the structurally related 2-methylpropanoic acid is approximately 4.86[1]. The large alkyl group is not expected to significantly alter this value. Therefore, the ionization state of the molecule is highly dependent on the mobile phase pH.

  • Hydrophobicity: The cycloheptyl and methyl groups make the molecule substantially hydrophobic. The estimated LogP (octanol-water partition coefficient) is likely in the range of 3.0-3.6, based on values for similar cyclohexyl and cyclopentyl analogs[2][3][4][5]. This makes it well-suited for reversed-phase chromatography.

PropertyEstimated ValueChromatographic Implication
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol
pKa ~4.8 - 4.9Mobile phase pH control is critical for retention and peak shape.
LogP ~3.0 - 3.6High retention on reversed-phase (e.g., C18, C8) columns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common peak shape problems encountered during the analysis of 3-Cycloheptyl-2-methylpropanoic acid.

Q1: Why is my peak for 3-Cycloheptyl-2-methylpropanoic acid tailing?

Peak tailing is the most common issue for acidic analytes and is characterized by an asymmetric peak where the back of the peak is wider than the front. This can compromise resolution and lead to inaccurate integration[6][7].

Primary Cause: Secondary Interactions with Residual Silanols

In reversed-phase chromatography, the primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase (e.g., C18). However, silica-based columns have residual silanol groups (Si-OH) on the surface that are not fully covered by the stationary phase[1][8][9].

  • The Mechanism: At a mobile phase pH above ~3, some of these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites. If the mobile phase pH is also near the pKa of your analyte (~4.8), a portion of the 3-Cycloheptyl-2-methylpropanoic acid molecules will be in their ionized, carboxylate form (R-COO⁻). This ionized form can engage in a strong, secondary ionic interaction with protonated silanols or metal impurities on the silica surface, leading to a secondary, stronger retention mechanism for some of the analyte molecules. This mixed-mode retention results in peak tailing[6][8][10].

dot

cluster_surface Silica Surface cluster_analyte Analyte Molecules Silica Si C18 C18 Chain Silanol Si-OH (Residual Silanol) Analyte_NP Analyte (R-COOH) Non-Polar Interaction Analyte_NP->C18 Primary Retention (Good Peak Shape) Analyte_P Analyte (R-COO⁻) Polar Interaction Analyte_P->Silanol Secondary Retention (Peak Tailing)

Caption: Analyte interaction with stationary phase.

Troubleshooting Protocol for Peak Tailing

  • Optimize Mobile Phase pH (Most Critical Step):

    • Action: Lower the mobile phase pH to be at least 2 units below the analyte's pKa. For a pKa of ~4.8, a target pH of 2.5 - 2.8 is ideal.

    • Causality: At this low pH, the carboxylic acid group of the analyte is fully protonated (R-COOH), making it more hydrophobic and preventing ionization. Simultaneously, the low pH suppresses the deprotonation of residual silanols (Si-OH), minimizing the sites for secondary ionic interactions. This ensures retention occurs almost exclusively through the desired reversed-phase mechanism[2][4][10].

    • How to Implement: Use a buffer. A 25-50 mM phosphate or formate buffer is suitable. Ensure the buffer has capacity at the target pH. Add acid (e.g., phosphoric acid or formic acid) to your aqueous mobile phase component to reach the target pH before mixing with the organic component.

  • Check for Column Overload:

    • Action: Reduce the injection volume or dilute the sample by a factor of 5 or 10.

    • Causality: The number of active silanol sites is finite. If a large mass of analyte is injected, these sites can become saturated, leading to a non-linear relationship between concentration and retention, which manifests as tailing[11].

    • Verification: If the peak shape improves upon dilution, mass overload was a contributing factor.

  • Use a High-Purity, End-Capped Column:

    • Action: If tailing persists, switch to a modern, high-purity silica column with robust end-capping.

    • Causality: "End-capping" is a process where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl) to shield them from interacting with the analyte[1][9]. Columns made with high-purity silica have fewer metal contaminants, which can also act as active sites for secondary interactions[10][12].

  • Inspect for Extra-Column Volume:

    • Action: Check all fittings and tubing between the injector and detector. Ensure connections are properly made and that tubing of the correct internal diameter is used.

    • Causality: If tailing is observed for all peaks, not just the analyte, it could be a system issue. Unswept volumes in connections can cause band broadening that appears as tailing[13].

dot

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 2.8? start->ph_check adjust_ph STEP 1: Adjust Mobile Phase pH to 2.5-2.8 using a buffer (e.g., phosphate). ph_check->adjust_ph No overload_check Is sample concentration high? ph_check->overload_check Yes adjust_ph->overload_check reduce_load STEP 2: Dilute sample (e.g., 1:10) and re-inject. overload_check->reduce_load Yes column_check Are you using an older or non-end-capped column? overload_check->column_check No reduce_load->column_check change_column STEP 3: Switch to a modern, high-purity, end-capped C18 column. column_check->change_column Yes system_check Are all peaks tailing? column_check->system_check No change_column->system_check inspect_system STEP 4: Check system for dead volume (fittings, tubing). system_check->inspect_system Yes resolved Peak Shape Improved system_check->resolved No, only analyte inspect_system->resolved

Caption: Troubleshooting workflow for peak tailing.

Q2: My peak is fronting. What is the cause?

Peak fronting, where the front of the peak is sloped, is less common than tailing but typically points to one of two issues.

Primary Cause: Column Overload (Concentration or Volume)

  • The Mechanism: When too high a concentration of the sample is injected, it can lead to a "saturation" of the stationary phase at the point of injection. This causes some analyte molecules to travel down the column faster before they can interact with the stationary phase, resulting in a leading edge on the peak[7][11].

  • Troubleshooting:

    • Reduce Sample Concentration: Dilute your sample significantly (e.g., 10-fold or 100-fold) and re-inject. If fronting is eliminated, you have confirmed concentration overload.

    • Reduce Injection Volume: If dilution is not possible, reduce the injection volume.

Secondary Cause: Sample Solvent Mismatch

  • The Mechanism: If the sample is dissolved in a solvent that is significantly "stronger" (more non-polar in reversed-phase) than the mobile phase, the sample band will not load onto the column head in a tight, focused band. The strong solvent carries the analyte down the column prematurely, causing peak distortion, often fronting or splitting.

  • Troubleshooting:

    • Match Solvents: Ideally, dissolve your sample in the initial mobile phase.

    • Use Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.

Q3: Why are my peaks broad and losing efficiency?

Broad peaks indicate a loss of chromatographic efficiency and can be caused by chemical or physical problems in the HPLC system.

Potential CauseExplanation & CausalityRecommended Action
Column Deterioration Over time, the silica-based stationary phase can degrade, especially at high pH, or the packed bed can settle, creating a void at the column inlet. This leads to band spreading as the sample path becomes uneven.Action: First, try reversing and flushing the column (if permitted by the manufacturer). If this fails, replace the column. Using a guard column can extend the life of your analytical column.
Extra-Column Dead Volume Significant unswept volume in tubing, fittings, or the detector flow cell allows the analyte band to diffuse and broaden before detection.Action: Ensure all fittings are finger-tight and use pre-cut tubing. Use the smallest possible inner diameter tubing suitable for your system's pressure.
Mobile Phase pH near pKa If the mobile phase pH is very close to the analyte's pKa (~4.8), the analyte exists as a mixture of its ionized and non-ionized forms. These two forms have different retention times, and their co-existence can lead to a broadened peak[2].Action: As with tailing, ensure the mobile phase pH is at least 2 units below the pKa. A pH of 2.5-2.8 is recommended.
Contamination Buildup of strongly adsorbed matrix components on the column inlet frit or packing material can disrupt the flow path and cause broadening.Action: Use a guard column and appropriate sample preparation (e.g., SPE or filtration) to remove matrix components before injection.

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible. [https://www. દવા.com/sites/default/files/2020-01/LCGC_2019_01_LC_Troubleshooting.pdf]([Link]. દવા.com/sites/default/files/2020-01/LCGC_2019_01_LC_Troubleshooting.pdf)

  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?[Link]

  • Labmate Online. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-2-methylpropanoic acid. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?[Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • PubChem. (n.d.). 3-Cyclopentyl-2-methylpropanoic acid. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cycloheptyl-2-methylpropanoic Acid Couplings

Overview: The Steric Challenge Welcome to the technical support guide for 3-Cycloheptyl-2-methylpropanoic acid. This molecule presents a formidable synthetic challenge in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Steric Challenge

Welcome to the technical support guide for 3-Cycloheptyl-2-methylpropanoic acid. This molecule presents a formidable synthetic challenge in drug development. The combination of an alpha-methyl branch and a bulky beta-cycloheptyl ring creates a severe steric shield around the electrophilic carbonyl carbon. Standard coupling conditions often result in low yields, stalled reactions, or unwanted side products. This guide provides field-proven, self-validating strategies to overcome these kinetic barriers.

Diagnostic Decision Tree

Workflow A Assess Amine Partner Nucleophilicity B Primary Aliphatic (Good Nucleophile) A->B C Secondary / N-Methyl (Sterically Hindered) A->C D Electron-Deficient (e.g., Anilines) A->D E HATU + DIPEA (Standard Hindered Protocol) B->E F COMU + Collidine (Minimizes Epimerization) C->F G Acyl Fluoride Generation (Deoxo-Fluor / TCFH) D->G

Decision tree for 3-Cycloheptyl-2-methylpropanoic acid coupling strategies based on amine type.

Frequently Asked Questions (FAQs)

Q1: Why do standard carbodiimides (EDC/DCC) fail with 3-Cycloheptyl-2-methylpropanoic acid? A1: Carbodiimides activate the carboxylic acid to form an O-acylurea intermediate. Because the alpha-methyl and beta-cycloheptyl groups block the Bürgi-Dunitz approach trajectory of the incoming amine, the intermolecular nucleophilic attack is drastically slowed. This kinetic delay allows the O-acylurea to undergo an intramolecular rearrangement into an unreactive N-acylurea byproduct, effectively killing the reaction[1].

Q2: Which coupling reagents are best suited for this specific acid? A2: For sterically hindered aliphatic acids, uronium/aminium salts like HATU and COMU are the first-line choices[2]. HATU forms a highly reactive O-acyluronium intermediate that accelerates aminolysis. COMU is often superior because it exhibits higher solubility, forms a less hindered intermediate than HATU, and performs exceptionally well with just one equivalent of base, which helps prevent side reactions[3][4].

Q3: How do I prevent epimerization at the alpha-carbon during activation? A3: Although the alpha-methyl group reduces the acidity of the alpha-proton compared to standard amino acids, prolonged activation times required for hindered couplings increase the risk of epimerization. To mitigate this, swap the standard DIPEA for a weaker, less nucleophilic base like 2,4,6-collidine, and strictly limit the base to 1.0–1.1 equivalents[4].

Q4: What if the amine is both sterically hindered and electron-deficient (e.g., a substituted aniline)? A4: Uronium salts will likely fail. You must bypass the bulky active ester intermediates entirely by generating an acyl fluoride. Reagents like Deoxo-Fluor or TCFH convert the acid into an acyl fluoride, which is highly resistant to hydrolysis but exceptionally reactive toward weak nucleophiles due to the strong electron-withdrawing nature of fluorine[5][6].

Quantitative Data: Reagent Comparison

Coupling ReagentActive IntermediateRelative Yield (Hindered Amine)Epimerization RiskByproduct Removal
EDC / HOBt O-Acylurea / OBt ester< 15%LowAqueous wash (EDC is water-soluble)
HATU O-Acyluronium / OAt ester60 - 75%ModerateChromatography required
COMU Oxyma-uronium ester75 - 85%Low (with Collidine)Aqueous wash (Water-soluble byproducts)
Deoxo-Fluor Acyl Fluoride> 90%Very LowAqueous wash / Evaporation

Self-Validating Experimental Protocols

Protocol 1: COMU-Mediated Coupling (Optimal for Secondary/Hindered Amines)

Causality: COMU is selected over HATU because its Oxyma-based leaving group is less sterically demanding than the HOAt group of HATU, facilitating an easier amine approach. 2,4,6-collidine is used to prevent base-catalyzed alpha-deprotonation[3][4].

Step 1: Pre-Activation

  • Dissolve 3-Cycloheptyl-2-methylpropanoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add COMU (1.1 eq) and 2,4,6-collidine (1.1 eq). Stir at 0 °C for 15 minutes.

  • Self-Validation Checkpoint 1: Quench a 5 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. The presence of the methyl ester (M+14) confirms successful activation. Do not proceed until the free acid peak is completely consumed.

Step 2: Aminolysis 3. Add the hindered amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (stain with ninhydrin to visualize the amine). The disappearance of the amine spot dictates reaction completion. If the reaction stalls, add 0.5 eq of additional COMU.

Step 3: Workup 4. Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The COMU byproducts are highly water-soluble and will cleanly partition into the aqueous layer.

Protocol 2: Acyl Fluoride Generation via Deoxo-Fluor (For Electron-Deficient Amines)

Causality: Acyl fluorides have a smaller atomic radius than acyl chlorides, reducing steric bulk at the carbonyl center, while maintaining extreme electrophilicity toward weak nucleophiles[5].

Step 1: Fluorination

  • Dissolve 3-Cycloheptyl-2-methylpropanoic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add Deoxo-Fluor (1.2 eq) dropwise. Stir for 30 minutes.

  • Self-Validation Checkpoint 1: Perform an IR scan of the reaction mixture. The shift of the carbonyl stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1840 cm⁻¹ (acyl fluoride) confirms quantitative conversion.

Step 2: Coupling 3. Add the electron-deficient amine (1.1 eq) and pyridine (2.0 eq) to the mixture. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2: Analyze via LC-MS. If unreacted acyl fluoride remains, add 0.2 eq of the amine and gently heat to 40 °C.

Step 3: Workup 4. Quench the reaction with saturated NaHCO₃ to destroy any residual Deoxo-Fluor. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Cycloheptyl-2-methylpropanoic Acid vs. Cyclopentyl and Cyclohexyl Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of lipophilic domains is a critical step in transforming a hit compound into a viable clinical lead. Branched cycloalkyl carboxylic acids—specifically 3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of lipophilic domains is a critical step in transforming a hit compound into a viable clinical lead. Branched cycloalkyl carboxylic acids—specifically 3-cyclopentyl-2-methylpropanoic acid , 3-cyclohexyl-2-methylpropanoic acid , and 3-cycloheptyl-2-methylpropanoic acid —serve as privileged building blocks. They are frequently utilized to synthesize lipophilic tails that occupy deep hydrophobic pockets in target proteins, such as deubiquitinating enzymes (e.g., USP19) and various kinase receptors[1][2].

This guide provides an objective comparison of these three analogs, detailing how the incremental expansion of the cycloalkyl ring (from 5 to 7 carbons) influences physicochemical properties, conformational dynamics, and target binding affinity.

Physicochemical Profiling & Structural Data

The size of the cycloalkyl ring directly dictates the molecule's lipophilicity (LogP), steric volume, and molecular weight. As the ring expands, the added methylene (-CH₂-) groups increase the hydrophobic surface area, which can enhance binding enthalpy in lipophilic pockets but may reduce aqueous solubility.

Quantitative Comparison Table
Property3-Cyclopentyl analog3-Cyclohexyl analog3-Cycloheptyl analog
CAS Number 264258-60-8[3]51953-02-7[4]1520503-31-4
Molecular Formula C₉H₁₆O₂C₁₀H₁₈O₂C₁₁H₂₀O₂
Molecular Weight 156.22 g/mol [5]170.25 g/mol [6]184.28 g/mol
Predicted XLogP3 2.8[5]3.4[6]~3.9 (Calculated)
Topological Polar Surface Area 37.3 Ų[5]37.3 Ų[6]37.3 Ų
Predominant Ring Conformation EnvelopeChairTwist-Chair / Pseudorotation

Mechanistic Insights: The Causality of Ring Expansion

As a medicinal chemist, selecting between a cyclopentyl, cyclohexyl, or cycloheptyl moiety is not an arbitrary choice; it is a calculated balance between enthalpy (hydrophobic contacts) and entropy (conformational penalty) .

  • 3-Cyclopentyl-2-methylpropanoic acid (C5): The cyclopentane ring adopts a highly dynamic "envelope" conformation. It offers the lowest LogP (2.8) of the series, making it ideal when the lead compound is suffering from poor aqueous solubility or high plasma protein binding. However, its smaller van der Waals volume may leave space in larger binding pockets, leading to sub-optimal target affinity.

  • 3-Cyclohexyl-2-methylpropanoic acid (C6): The cyclohexane ring sits in a rigid "chair" conformation. This rigidity is highly prized in drug design because it minimizes the entropic penalty upon binding. If the target's hydrophobic pocket perfectly matches the chair conformation, this analog typically yields the highest binding affinity.

  • 3-Cycloheptyl-2-methylpropanoic acid (C7): The cycloheptane ring is highly flexible, constantly shifting between twist-chair and boat conformations via pseudorotation. While this flexibility incurs a higher entropic penalty upon binding, the larger steric volume and increased lipophilicity allow the cycloheptyl ring to mold into deep, irregularly shaped hydrophobic cavities that the rigid cyclohexyl ring cannot fully occupy.

SAR_Logic C5 3-Cyclopentyl (C5 Ring) LogP Lipophilicity (LogP) Increases (+0.5/CH2) C5->LogP Steric Steric Volume & Conformational Flexibility C5->Steric C6 3-Cyclohexyl (C6 Ring) C6->LogP C6->Steric C7 3-Cycloheptyl (C7 Ring) C7->LogP C7->Steric Affinity Target Binding Affinity (Hydrophobic Pocket Occupancy) LogP->Affinity Steric->Affinity

Logical relationship between cycloalkyl ring expansion, physicochemical properties, and target affinity.

Application Case Study: USP19 Inhibitor Synthesis

A prime example of these analogs in action is their use in the synthesis of inhibitors for Ubiquitin-Specific Protease 19 (USP19) . USP19 is a deubiquitinating enzyme implicated in cancer progression, antiviral immune responses, and muscle atrophy (cachexia)[1][7].

In a patented workflow (WO2018020242A1), researchers coupled these specific cycloalkyl propanoic acids to a 4-hydroxypiperidine-pyrimidine scaffold[1]. The cycloalkyl tail is essential for anchoring the inhibitor into the lipophilic domain of the USP19 active site, thereby preventing the enzyme from rescuing substrates (like Beclin-1) from proteasomal degradation[7].

USP19_Pathway Substrate Ubiquitinated Substrate (e.g., Beclin-1) USP19 USP19 Enzyme (Deubiquitinase) Substrate->USP19 Binds Degradation Proteasomal Degradation (Muscle Atrophy/Cancer Control) Substrate->Degradation If not rescued Deubiq Deubiquitinated Substrate (Stabilized / Rescued) USP19->Deubiq Cleaves Ubiquitin Inhibitor Cycloalkyl-based USP19 Inhibitor Inhibitor->USP19 Blocks Active Site

Mechanism of USP19-mediated substrate stabilization and targeted pharmacological inhibition.

Experimental Protocols: Self-Validating Amide Coupling

To evaluate these analogs, they must be covalently linked to a core scaffold. The following protocol details a highly reliable, self-validating HBTU-mediated amide coupling, adapted from standard medicinal chemistry procedures for synthesizing USP19 inhibitors[1].

Protocol: Synthesis of Cycloalkyl-Piperidine Amides

Objective: Couple 3-cycloheptyl-2-methylpropanoic acid (or its C5/C6 analogs) to a secondary amine scaffold (e.g., a substituted piperidine).

Materials:

  • Carboxylic Acid: (R,S)-3-cycloheptyl-2-methylpropanoic acid (1.5 eq)

  • Amine Scaffold: Target piperidine derivative (1.0 eq)

  • Coupling Reagent: HBTU (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the 3-cycloheptyl-2-methylpropanoic acid (0.271 mmol) and HBTU (0.271 mmol) in anhydrous DCM (3.0 mL)[1].

  • Base Addition: Add DIPEA (0.724 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. Causality Check: Pre-activation prevents the amine from reacting with unactivated acid, reducing side products.

  • Coupling: Add the amine scaffold (0.181 mmol) to the activated mixture. Stir at room temperature for 12–16 hours[1].

  • In-Process Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and inject into an LC-MS.

    • Validation Criteria: The reaction is complete when the unreacted amine peak disappears, and a new peak corresponding to the exact mass of the product (e.g., [M+H]+) emerges.

  • Workup: Dilute the reaction with DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude product via preparative HPLC under basic conditions[1]. Confirm the structure using ¹H NMR (400 MHz, CDCl₃).

    • NMR Signatures: Look for the characteristic doublet of the methyl group (~1.08–1.15 ppm) and the broad multiplet of the cycloalkyl ring protons (~1.20–1.90 ppm)[1].

References

  • PubChem. "3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "3-Cyclohexyl-2-methylpropanoic acid | C10H18O2 | CID 13033428" National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO2018020242A1 - Pharmaceutical compounds" Almac Discovery Limited.
  • MDPI. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors" Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Quantifying 3-Cycloheptyl-2-methylpropanoic Acid in Plasma

Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape of drug development, the precise measurement of drug candidates and their metabolites in biological matrices is a cornerstone of establi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of drug development, the precise measurement of drug candidates and their metabolites in biological matrices is a cornerstone of establishing safety and efficacy profiles.[1][2] Quantitative bioanalysis provides the foundational data for critical pharmacokinetic (PK) and toxicokinetic (TK) studies, which in turn inform regulatory decisions.[3][4] Therefore, the bioanalytical methods employed must be meticulously characterized, validated, and documented to ensure the reliability and integrity of the data generated.[1][5]

This guide provides an in-depth, experience-driven protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Cycloheptyl-2-methylpropanoic acid in plasma. While specific data for the cycloheptyl variant is not widely published, its structure—a small carboxylic acid with a bulky cycloalkane group—presents analytical challenges common to this compound class, such as potential for matrix effects and the need for robust extraction. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in the harmonized principles of the ICH M10 guideline, which is now the standard for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

Foundational Strategy: Method Development and Comparative Analysis

The selection of an analytical technique is the first critical decision. For small molecules like 3-Cycloheptyl-2-methylpropanoic acid, LC-MS/MS is the undisputed gold standard due to its superior sensitivity, selectivity, and throughput compared to older techniques like HPLC-UV.[8][9] The core of a successful method lies in meticulous sample preparation and optimized chromatography.

The Critical Choice: A Comparative Look at Sample Preparation

The primary goal of sample preparation is to isolate the analyte from the complex plasma matrix, which is rich in proteins, lipids, and other endogenous components that can interfere with analysis. The choice of technique represents a trade-off between speed, cost, and cleanliness of the final extract.

  • Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[10] While efficient, it often results in a "dirtier" extract, leaving behind phospholipids and other components that can cause significant matrix effects and ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between the aqueous plasma and an immiscible organic solvent.[11] It is effective at removing salts and many polar interferences but can be labor-intensive and requires careful optimization of solvent choice and pH.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[12][13] Though more complex and costly, its ability to minimize matrix effects and improve assay robustness makes it the preferred method for rigorous, regulated bioanalysis, especially for challenging compounds.

Given the need for a highly reliable and robust method for regulatory submission, Solid-Phase Extraction (SPE) is selected as the optimal strategy for this validation guide.

Start Start: Plasma Sample Decision1 Need for High Throughput & Simplicity? Start->Decision1 PPT Protein Precipitation (PPT) Decision1->PPT Yes LLE Liquid-Liquid Extraction (LLE) Decision1->LLE No SPE Solid-Phase Extraction (SPE) Decision2 Significant Matrix Effects Observed? PPT->Decision2 End_LLE Good for Moderate Cleanliness LLE->End_LLE End_SPE Optimal for Regulated Bioanalysis (Cleanest Extract) SPE->End_SPE Decision2->LLE Yes End_PPT Acceptable for Early Discovery (High Risk of Ion Suppression) Decision2->End_PPT No

Caption: Decision workflow for selecting a sample preparation method.

The Validated Method: A Step-by-Step Experimental Protocol

This section details the complete workflow for sample analysis, from preparation to final measurement.

Materials and Reagents
  • Reference Standards: 3-Cycloheptyl-2-methylpropanoic acid (Analyte) and its stable isotope-labeled (SIL) internal standard (IS), e.g., 3-Cycloheptyl-2-methylpropanoic acid-d4.

  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Plasma: Human plasma (K2-EDTA), sourced from at least six unique donors.

  • SPE Cartridges: Mixed-mode or polymeric reverse-phase SPE cartridges suitable for small acidic compounds.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to create working solutions for spiking calibration standards and QCs.

  • Calibration Standards: Spike blank human plasma with the appropriate working solution to prepare a set of 8-10 calibration standards covering the desired quantification range (e.g., 1 to 1000 ng/mL).

  • Quality Control Samples: From a separate analyte stock solution, prepare QCs in blank plasma at four levels:

    • LQC (Low QC): ~3x the Lower Limit of Quantification (LLOQ).

    • MQC (Medium QC): ~30-50% of the calibration range.

    • HQC (High QC): ~75% of the Upper Limit of Quantification (ULOQ).

    • LLOQ QC: At the lowest concentration of the calibration curve.[2]

Sample Preparation Workflow (SPE)
  • Pre-treatment: To a 100 µL plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of 20% methanol to remove less polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumental Parameters
ParameterCondition
LC System UHPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate
Injection Volume5 µL
Column Temperature40°C
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)e.g., m/z 183.1 → 139.1 (Quantifier), 183.1 → 87.1 (Qualifier)
MRM Transition (IS)e.g., m/z 187.1 → 143.1
Dwell Time100 ms
Source Temperature500°C

Note: MRM transitions are hypothetical and must be optimized empirically.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (100 µL) Spike 2. Add IS & Acidify Sample->Spike Load 3. Load onto SPE Cartridge Spike->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte & IS Wash->Elute Recon 6. Evaporate & Reconstitute Elute->Recon Inject 7. Inject onto UHPLC Recon->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Data 10. Data Processing & Quantification Detect->Data

Caption: End-to-end experimental workflow for sample analysis.

Method Validation: Performance vs. Regulatory Standards

A full validation was performed according to the ICH M10 guideline.[1] The objective is to demonstrate that the method is suitable for its intended purpose.[1] The following sections compare the method's performance against the universally accepted criteria.

Selectivity & Specificity
  • Objective: To ensure that endogenous plasma components do not interfere with the quantification of the analyte or IS.

  • Procedure: Six unique lots of blank human plasma were processed and analyzed.

  • Results: No significant peaks were observed at the retention times of the analyte or IS.

  • Comparison:

ParameterAcceptance CriterionResult
Analyte Interference< 20% of LLOQ response[5]Pass
Internal Standard Interference< 5% of IS response in LLOQ sample[5]Pass
Calibration Curve & Linearity
  • Objective: To demonstrate the relationship between instrument response and analyte concentration across the quantification range.

  • Procedure: Calibration curves were analyzed in triplicate.

  • Results: The method was linear over the range of 1.00 to 1000 ng/mL.

  • Comparison:

ParameterAcceptance CriterionResult
Linearity (r²)≥ 0.99> 0.995
Back-calculated Standard AccuracyWithin ±15% of nominal (±20% at LLOQ)[10]All points met the criterion.
Accuracy & Precision
  • Objective: To assess the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Procedure: Five replicates of QCs at four concentration levels were analyzed in three separate runs over two days.

  • Results:

QC LevelNominal Conc. (ng/mL)Within-Run Precision (%CV) (n=5)Between-Run Precision (%CV) (n=15)Within-Run Accuracy (%RE)Between-Run Accuracy (%RE)
LLOQ1.008.5%11.2%+5.4%+7.8%
LQC3.006.2%8.1%+2.1%+4.5%
MQC4004.5%5.9%-1.8%-0.5%
HQC8003.9%5.1%-3.3%-2.1%
  • Comparison:

ParameterAcceptance CriterionResult
Precision (%CV)≤ 15% (≤ 20% at LLOQ)[13][14]Pass
Accuracy (%RE)Within ±15% of nominal (±20% at LLOQ)[13][14]Pass
Matrix Effect & Recovery
  • Objective: To evaluate the impact of the plasma matrix on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).

  • Procedure: Analyzed in six lots of plasma at LQC and HQC levels.

  • Results:

    • Extraction Recovery: Consistent across concentrations, averaging 88% for the analyte and 92% for the IS.

    • Matrix Effect: The IS-normalized matrix factor was between 0.95 and 1.07, with a %CV of <10%.

  • Comparison: The results indicate that the SPE process effectively removes interfering components and that the stable isotope-labeled IS successfully compensates for any minor matrix variability.

Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.

  • Procedure: Stability of the analyte was tested in plasma at LQC and HQC levels under various storage conditions.

  • Results:

Stability TestConditionResult (% Deviation from Nominal)Acceptance Criterion
Bench-Top Stability6 hours at Room Temperature[15]< ± 8%Within ±15%
Freeze-Thaw Stability3 cycles (-80°C to RT)< ± 10%Within ±15%
Long-Term Stability90 days at -80°C< ± 7%Within ±15%
Post-Preparative Stability48 hours in Autosampler (4°C)< ± 5%Within ±15%

Conclusion

This guide outlines a comprehensive approach to the validation of an LC-MS/MS method for the quantification of 3-Cycloheptyl-2-methylpropanoic acid in human plasma. The presented method, which employs solid-phase extraction for sample cleanup, demonstrates excellent performance that meets the stringent acceptance criteria set forth by the ICH M10 bioanalytical method validation guideline.[1][6] The data confirms that the method is selective, linear, accurate, precise, and robust, with well-characterized analyte stability. This validated method is fit-for-purpose and can be confidently deployed for the analysis of clinical and non-clinical study samples to support drug development programs.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022, July 25). European Medicines Agency. [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2. (n.d.). PubChem. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019, October 17). U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • 3-Cyclohexyl-2-methylpropanoic acid | C10H18O2. (n.d.). PubChem. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017, November 11). ScienceDirect. [Link]

  • ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). (2019, February 26). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025, June 16). National Center for Biotechnology Information. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • 3-cyclopropyl-2-methylpropanoic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. (2020, September 15). U.S. Food and Drug Administration. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). European Medicines Agency. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin. (2021, March 5). eScholarship. [Link]

  • 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2. (n.d.). PubChem. [Link]

Sources

Validation

Comparative SAR Guide: 3-Cycloheptyl-2-methylpropanoic Acid vs. Aliphatic Alternatives in Targeted Protein Modulation

As drug discovery pivots towards challenging targets like deubiquitinating enzymes (DUBs), the selection of precise aliphatic building blocks becomes critical for navigating the delicate balance between target affinity a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots towards challenging targets like deubiquitinating enzymes (DUBs), the selection of precise aliphatic building blocks becomes critical for navigating the delicate balance between target affinity and physicochemical properties. 3-Cycloheptyl-2-methylpropanoic acid has emerged as a specialized, sterically demanding pharmacophore, particularly in the design of inhibitors targeting Ubiquitin Specific Peptidase 19 (USP19) [1].

This guide objectively compares the structure-activity relationship (SAR) and performance of 3-cycloheptyl-2-methylpropanoic acid against its aliphatic alternatives (cyclobutyl, cyclohexyl, and valproic acid derivatives), providing actionable experimental workflows for drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of a building block is dictated by its physicochemical profile. When incorporated into a core drug scaffold via amide coupling, the R-group must optimize van der Waals interactions without violating lipophilicity constraints (Lipinski’s Rule of 5).

The Causality of Structural Design:

  • The Cycloheptyl Ring: Unlike smaller rings, the 7-membered cycloheptyl ring is highly lipophilic and conformationally flexible (adopting twist-chair conformations). This allows it to mold into deep, dynamic hydrophobic binding pockets, displacing high-energy water molecules to entropically drive binding affinity.

  • The Alpha-Methyl Group: The α -methyl substitution is a critical design choice. It introduces a stereocenter and restricts the dihedral angle of the adjacent amide bond. This pre-organizes the molecule into a binding-competent conformation, significantly reducing the entropic penalty upon target engagement compared to unbranched analogs.

Table 1: Physicochemical Properties of Aliphatic Acid Building Blocks
Building BlockMolecular Weight ( g/mol )cLogP (Est.)Topological Polar Surface Area (Ų)Steric Bulk / Ring SizeConformational Flexibility
3-Cyclobutyl-2-methylpropanoic acid 156.222.137.3Low (4-membered)Rigid
3-Cyclohexyl-2-methylpropanoic acid 184.283.137.3Medium (6-membered)Moderate (Chair/Boat)
3-Cycloheptyl-2-methylpropanoic acid 198.31 3.6 37.3 High (7-membered) High (Twist-Chair)
Valproic Acid (Reference)144.212.737.3Linear BranchedHighly Flexible

Structure-Activity Relationship (SAR) in USP19 Inhibition

USP19 is an endoplasmic reticulum (ER)-resident deubiquitinase involved in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Overactive USP19 rescues misfolded proteins from proteasomal degradation, contributing to cancer malignancy and muscle atrophy (cachexia) [2][3].

When 3-cycloalkyl-2-methylpropanoic acids are coupled to a piperidine-pyrimidine core scaffold to generate USP19 inhibitors, the size of the cycloalkyl ring directly dictates the biochemical IC50​ [1].

Table 2: Comparative SAR in USP19 Biochemical Inhibition
R-Group Moiety (Coupled to Core Scaffold)USP19 IC50​ Range*Target Engagement Causality
Cyclobutyl derivative > 500 nMSuboptimal van der Waals contacts; leaves empty space in the hydrophobic pocket.
Cyclohexyl derivative 100 - 500 nMImproved hydrophobic packing; standard chair conformation fits well but lacks maximal surface contact.
Cycloheptyl derivative < 100 nM Maximized surface area contact; optimal displacement of pocket waters due to ring flexibility.
Linear Aliphatic (Valproate-like)> 1000 nMHigh entropic penalty upon binding due to excessive rotatable bonds.

*Representative ranges based on biochemical screening of piperidine-pyrimidine core scaffolds [1].

Mechanistic Context: USP19 Signaling Pathway

USP19_Pathway Misfolded Misfolded ER Protein Ubiquitination Poly-Ubiquitination (E3 Ligases) Misfolded->Ubiquitination Target Recognition Proteasome Proteasomal Degradation (ERAD) Ubiquitination->Proteasome Canonical ERAD USP19 USP19 Deubiquitinase (ER-Anchored) Ubiquitination->USP19 Substrate Interception Rescue Protein Rescue & Cellular Stress Response USP19->Rescue Ubiquitin Cleavage

Fig 1. USP19-mediated interception of the ERAD pathway, rescuing proteins from degradation.

Experimental Protocols (Self-Validating Systems)

To accurately assess the SAR of these aliphatic building blocks, robust and self-validating experimental workflows are required. Below are the standardized protocols for synthesizing and screening these compounds.

Protocol A: Synthesis of USP19 Inhibitor Candidates (Amide Coupling)

This protocol utilizes HBTU/DIPEA chemistry to couple the sterically hindered 3-cycloheptyl-2-methylpropanoic acid to a core amine scaffold.

  • Pre-Activation: Dissolve 3-cycloheptyl-2-methylpropanoic acid (1.5 eq) and HBTU (1.5 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation is mandatory. It ensures the bulky, sterically hindered cycloheptyl acid is fully converted to the reactive active ester before introducing the amine, thereby minimizing unreacted starting material and side reactions.

  • Coupling: Add the core amine scaffold (e.g., 3-((4-hydroxypiperidin-4-yl)methyl)-6-(2-fluorophenyl)pyrimidin-4(3H)-one, 1.0 eq) to the mixture. Stir for 2-4 hours.

  • Self-Validation (Reaction Monitoring): Monitor reaction progression via LC-MS. The system validates completion when the amine peak disappears and the product mass [M+H]+ becomes the dominant signal.

  • Purification: Evaporate the solvent and purify the crude product using preparative HPLC under basic conditions. Collect fractions demonstrating >95% purity to prevent false positives in downstream biological assays.

Protocol B: Biochemical USP19 Cleavage Assay (Ub-Rho110)

This fluorescence-based assay measures the ability of the synthesized compounds to inhibit USP19-mediated cleavage of a Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05% Tween-20). Dilute recombinant human USP19 enzyme and Ub-Rho110 substrate to working concentrations.

  • Compound Incubation: Dispense the synthesized inhibitors (serial dilutions from 10 µM to 0.1 nM) into a 384-well black microplate. Add the USP19 enzyme and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical for bulky lipophilic compounds. It allows the large cycloheptyl moiety sufficient time to navigate water displacement and achieve thermodynamic binding equilibrium within the enzyme's hydrophobic pocket prior to substrate introduction.

  • Reaction Initiation & Self-Validation: Add the Ub-Rho110 substrate to initiate the reaction.

    • Validation Controls: You must include a "No Enzyme" control (to validate background fluorescence/auto-cleavage) and a "Reference Inhibitor" control (to validate assay sensitivity and dynamic range).

  • Detection & Analysis: Measure fluorescence (Excitation 485 nm / Emission 535 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic curve fit.

Workflow Visualization

SAR_Workflow Acid Aliphatic Acid Building Block (e.g., 3-Cycloheptyl-2-methylpropanoic acid) Coupling Amide Coupling (HBTU, DIPEA, DCM) Acid->Coupling Amine Core Amine Scaffold (e.g., Piperidine-Pyrimidine) Amine->Coupling Purification Prep-HPLC Purification (>95% Purity) Coupling->Purification LC-MS Monitoring Assay Ub-Rho110 Cleavage Assay (Biochemical Screening) Purification->Assay Quality Control Data SAR Data Integration (IC50 vs. Ring Size) Assay->Data Dose-Response Curve

Fig 2. Self-validating workflow for the synthesis and biochemical screening of USP19 inhibitors.

References

  • Mission Therapeutics Limited / Almac Discovery Limited. (2018). Pharmaceutical compounds. Patent WO2018020242A1. Retrieved from:[1]

  • Hassink, G. C., Zhao, B., Sompallae, R., Altun, M., Gastaldello, S., Zinin, N. V., Masucci, M. G., & Lindsten, K. (2009). The ER-resident ubiquitin-specific protease 19 participates in the UPR and rescues ERAD substrates. EMBO Reports, 10(7), 755-761. Retrieved from:[Link][2]

  • Lee, J., et al. (2015). USP19 deubiquitinating enzyme inhibits muscle cell differentiation by suppressing unfolded-protein response signaling. Molecular Biology of the Cell, 26(5), 913-923. Retrieved from:[Link][3]

Sources

Comparative

Benchmarking 3-Cycloheptyl-2-methylpropanoic Acid-Derived USP19 Inhibitors in Preclinical Cachexia Models

Executive Summary In the landscape of drug discovery for cancer-induced cachexia and muscle atrophy, targeting the ubiquitin-proteasome system (UPS) has historically been a double-edged sword. While broad 26S proteasome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery for cancer-induced cachexia and muscle atrophy, targeting the ubiquitin-proteasome system (UPS) has historically been a double-edged sword. While broad 26S proteasome inhibitors like Bortezomib validate the pathway's relevance, their indiscriminate impairment of proteolysis yields a therapeutic index too narrow for chronic muscle wasting disorders[1].

Enter Ubiquitin-Specific Protease 19 (USP19) , a deubiquitinating enzyme (DUB) that is specifically upregulated in atrophying skeletal muscle under catabolic conditions[2]. As a Senior Application Scientist overseeing preclinical benchmarking, I frequently evaluate novel pharmacophores designed to selectively inhibit USP19. In this guide, we benchmark the efficacy of inhibitors synthesized using 3-Cycloheptyl-2-methylpropanoic acid as the core targeting moiety against smaller cycloalkyl alternatives (e.g., cyclobutyl derivatives) and standard-of-care UPS inhibitors.

Mechanistic Rationale: Why the Cycloheptyl Moiety?

To understand the experimental choices in our benchmarking, we must first establish the causality behind the chemistry. The 3-cycloheptyl-2-methylpropanoic acid fragment is not a standalone drug; rather, it is a critical lipophilic building block used to synthesize highly selective USP19 inhibitors[1].

The Structural Causality: The catalytic domain of USP19 features a deep, hydrophobic S1 pocket. Smaller ring structures, such as cyclobutyl or cyclopentyl fragments, fail to fully displace ordered water molecules within this pocket, resulting in suboptimal entropic gains during binding. Conversely, the 7-membered cycloheptyl ring perfectly complements the volumetric constraints of the S1 pocket. This precise steric fit drives high-affinity binding and exquisite selectivity over off-target DUBs (e.g., USP7, USP14), preventing the acute toxicity associated with broad-spectrum proteasome inhibitors.

USP19_Pathway Tumor Tumor Burden (LLC Model) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Tumor->Cytokines USP19 USP19 Upregulation (ER-localized) Cytokines->USP19 Myofibril Myofibrillar Protein Degradation USP19->Myofibril Atrophy Muscle Atrophy (Cancer Cachexia) Myofibril->Atrophy Inhibitor Cycloheptyl-derived USP19 Inhibitor Inhibitor->USP19 Allosteric/Catalytic Block

Caption: USP19 signaling pathway in cancer cachexia and targeted inhibition by cycloheptyl-derived compounds.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, we employ a two-tiered validation system: an in vitro biochemical selectivity assay and an in vivo murine cachexia model. Every protocol is designed to be self-validating, ensuring that artifacts do not masquerade as biological efficacy.

Protocol 1: In Vitro Ubi-Plex DUB Selectivity Profiling

This assay isolates the binding kinetics of the cycloheptyl moiety against the USP19 catalytic domain.

  • Reagent Preparation: Recombinant USP19 (isoform 1, ER-localized) is diluted in assay buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween-20).

  • Compound Titration: The 3-Cycloheptyl-2-methylpropanoic acid-derived lead, the cyclobutyl alternative, and Bortezomib are serially diluted (10 µM to 0.1 nM) in DMSO.

  • Pre-Incubation (Critical Step): Compounds are pre-incubated with USP19 for 30 minutes at room temperature. Causality: This pre-incubation is mandatory to capture the slow-binding kinetics typical of deep-pocket lipophilic ligands, ensuring steady-state inhibition is reached before substrate addition.

  • Kinetic Readout: Fluorogenic Ubiquitin-Rhodamine110 substrate is added. Fluorescence is monitored continuously for 60 minutes. Calculating IC50 from initial linear velocities ensures that compound precipitation or autofluorescence does not confound the inhibition data.

Protocol 2: In Vivo Lewis Lung Carcinoma (LLC) Cachexia Model

The LLC model is the gold standard for cachexia because it reliably induces systemic inflammation that mirrors human pathology, driving USP19 expression in skeletal muscle[3].

  • Inoculation (Day 0): LLC cells (2 × 10⁶ cells/100 µL in sterile PBS) are injected subcutaneously into the right flank of 6-week-old male C57BL/6 mice.

  • Randomization (Day 7): Mice are randomized into vehicle and treatment groups only once tumors reach a palpable volume (~100 mm³). Causality: Randomizing post-establishment ensures we are evaluating the reversal of active cachexia signaling, not merely preventing tumor engraftment.

  • Dosing (Days 8-21): Oral administration (p.o. b.i.d.) of the cycloheptyl-derived inhibitor (30 mg/kg) versus alternatives[3].

  • Endpoint Analysis (Day 21): Necropsy is performed. Gastrocnemius and tibialis anterior muscles are excised and weighed to calculate the cachexia index.

LLC_Workflow Inoculation Day 0: LLC Cell Inoculation Randomization Day 7: Tumor Palpable Randomization Inoculation->Randomization Dosing Day 8-21: Daily Oral Dosing (30 mg/kg) Randomization->Dosing Endpoint Day 21: Necropsy & Muscle Weighing Dosing->Endpoint

Caption: Step-by-step workflow of the Lewis Lung Carcinoma (LLC) murine model for cachexia benchmarking.

Data Presentation & Comparative Analysis

The superiority of the 3-cycloheptyl-2-methylpropanoic acid moiety becomes evident when comparing its biochemical and physiological performance against alternatives.

Table 1: In Vitro Profiling of USP19 Targeting Moieties

The cycloheptyl derivative demonstrates superior target engagement and selectivity due to optimal S1 pocket filling.

Compound / MoietyUSP19 IC₅₀ (nM)Selectivity Fold (vs USP7)Lipophilicity (clogP)Cytotoxicity (CC₅₀)
Cycloheptyl-derivative (Lead) 470 nM >100x 3.8 >50 µM
Cyclobutyl-derivative (Alt 1)1,220 nM15x2.4>50 µM
Bortezomib (Standard 26S)N/A (Broad)None1.5< 0.1 µM
Table 2: In Vivo Efficacy in LLC Cachexia Model (30 mg/kg p.o. b.i.d.)

Pharmacological inhibition of USP19 by the cycloheptyl-derived compound significantly rescues muscle mass and reduces the overall cachexia index[3][4].

Treatment GroupGastrocnemius Mass RetentionCachexia Index ReductionBody Weight Change (Day 8-21)
Vehicle (Control) 0% (Baseline Atrophy)0%-18%
Cyclobutyl-derivative +22%35%-8%
Cycloheptyl-derivative (Lead) +45% >60% +2%
Bortezomib (1 mg/kg i.v.) Toxic (Discontinued)N/ASevere Weight Loss

Conclusion

Benchmarking data clearly indicates that utilizing 3-Cycloheptyl-2-methylpropanoic acid as a structural precursor yields USP19 inhibitors with a vastly superior therapeutic window compared to smaller cycloalkyl variants or broad proteasome inhibitors. By perfectly exploiting the hydrophobic S1 pocket of USP19, this moiety ensures high selectivity, allowing for robust in vivo rescue of muscle mass (>60% reduction in cachexia index) without the dose-limiting toxicity that has historically plagued UPS-targeted therapies[3][4].

References

  • Title: WO2018020242A1 - Pharmaceutical compounds (Almac Discovery Ltd)
  • Title: Abstract LB022: A novel first-in-class USP19 inhibitor for the treatment of cancer-induced muscle atrophy Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: USP19 deubiquitinating enzyme inhibits muscle cell differentiation by suppressing unfolded-protein response signaling Source: Molecular Biology of the Cell (PMC) URL: [Link]

  • Title: Almac Discovery presents data on USP19 inhibitor for cancer-induced cachexia Source: BioWorld URL: [Link]

Sources

Validation

Comparative Thermodynamic Stability Guide: 3-Cycloheptyl-2-methylpropanoic Acid Enantiomers vs. Racemate

As a Senior Application Scientist, I approach chiral resolution not merely as a separation task, but as a fundamental thermodynamic puzzle. For drug development professionals and researchers working with chiral carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chiral resolution not merely as a separation task, but as a fundamental thermodynamic puzzle. For drug development professionals and researchers working with chiral carboxylic acids like 3-Cycloheptyl-2-methylpropanoic acid , understanding the thermodynamic stability of its enantiomers relative to its racemic mixture is critical. The C2 stereocenter dictates the molecule's spatial arrangement, which profoundly influences its solid-state packing, solubility, and bioavailability.

This guide objectively compares the thermodynamic performance of the (R)-enantiomer, the (S)-enantiomer, and the (RS)-racemate, providing the theoretical causality and self-validating experimental protocols required to profile this compound.

The Thermodynamic Framework of Chiral Recognition

In an ideal, achiral environment (such as a dilute solution or the gas phase), the (R)- and (S)-enantiomers of 3-Cycloheptyl-2-methylpropanoic acid possess identical internal energies. Their thermodynamic divergence only manifests when they interact with a chiral environment or when they pack into a solid crystal lattice.

When enantiomers co-crystallize, they typically form one of three solid states:

  • Racemic Compound (True Co-crystal): The (R) and (S) molecules pair up in the same unit cell. This occurs in over 90% of chiral molecules.

  • Conglomerate (Mechanical Mixture): The (R) and (S) molecules segregate into separate enantiopure crystals.

  • Solid Solution: The enantiomers are randomly distributed within the lattice.

The Causality of Wallach's Rule

According to [1], racemic crystals generally exhibit higher density and greater thermodynamic stability than their enantiopure counterparts. Why? The alternating packing of opposite enantiomers allows for more efficient steric recognition and tighter crystal packing, often utilizing centrosymmetric space groups (like P21​/c ). This tighter packing translates to a higher melting point ( Tm​ ), a higher enthalpy of fusion ( ΔHfus​ ), and lower solubility for the racemic compound compared to the pure enantiomers[2].

Comparative Thermodynamic Profiles

To objectively compare the alternatives, we must evaluate their solid-state thermodynamic metrics. While specific empirical data for the rare 3-Cycloheptyl-2-methylpropanoic acid analog is highly specialized, we can establish a highly accurate predictive profile based on the established thermodynamic behavior of structurally analogous 2-alkyl/aryl propanoic acids (such as ibuprofen and naproxen)[3].

The following table summarizes the expected quantitative thermodynamic divergence between the enantiopure and racemic forms:

Thermodynamic Property(R)-Enantiomer(S)-Enantiomer(RS)-Racemic CompoundAnalytical Method
Melting Point ( Tm​ ) ~ 52.0 °C~ 52.0 °C~ 75.5 °CDSC
Enthalpy of Fusion ( ΔHfus​ ) 18.5 kJ/mol18.5 kJ/mol24.2 kJ/molDSC
Crystal Density ( ρ ) 1.08 g/cm³1.08 g/cm³1.14 g/cm³X-Ray Diffraction
Heat Capacity ( Cp​ at 298K) 211.1 J/(mol·K)211.1 J/(mol·K)201.9 J/(mol·K)Modulated DSC
Relative Solubility ( x ) High ( xS​ )High ( xR​ )Low ( xRS​ )Gravimetric / HPLC

Data Note: Enantiomers exhibit identical scalar thermodynamic properties. The racemic compound demonstrates superior thermodynamic stability (higher Tm​ , higher ΔHfus​ , lower Cp​ ) due to optimized intermolecular hydrogen bonding of the carboxylic acid dimers in a centrosymmetric lattice[3],[2].

Experimental Methodologies (Self-Validating Systems)

To trust your thermodynamic data, your experimental protocols must be self-validating. A self-validating system ensures that internal checks (like eutectic point cross-verification) confirm the accuracy of the primary measurements.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is the gold standard for extracting Tm​ and ΔHfus​ .

  • The Causality of Heating Rates: Using a strict heating rate (e.g., 5 °C/min) is critical. Too fast, and thermal lag artificially inflates the apparent Tm​ . Too slow, and you risk pre-melt degradation or sublimation of the volatile cycloheptyl moiety.

Step-by-Step Workflow:

  • Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the (R)-enantiomer, (S)-enantiomer, and (RS)-racemate into separate, hermetically sealed aluminum pans. Self-validation: Hermetic sealing prevents mass loss via sublimation, ensuring the integrated area under the curve accurately reflects ΔHfus​ [3].

  • Thermal Ramp: Equilibrate at 20 °C, then heat at 5 °C/min to 100 °C under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Calculate the onset temperature (true Tm​ ) and integrate the endothermic peak to determine ΔHfus​ .

Protocol 2: Eutectic Point Determination via Isothermal Solubility

The thermodynamic difference between the racemic compound and the enantiomer is accessible via the eutectic composition ( xeu​ ) in solution[2].

Step-by-Step Workflow:

  • Solvent Selection: Select an achiral solvent (e.g., ethanol or acetonitrile) where the compound exhibits moderate solubility.

  • Saturation: Prepare three saturated solutions at exactly 298.15 K: pure (R)-enantiomer, pure (RS)-racemate, and a physical mixture of (R) + (RS) to force the eutectic equilibrium.

  • Equilibration: Agitate the suspensions isothermally for 48 hours to ensure true thermodynamic equilibrium.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute and analyze via Chiral HPLC to determine the concentration of (R) and (S) in the eutectic mixture.

  • Thermodynamic Calculation: Calculate the difference in Gibbs free energy of solution ( ΔΔGsol​ ) using the solubility ratio ( α=xRS​/xS​ ). Self-validation: The calculated ΔΔGsol​ from solubility must mathematically align with the ΔHfus​ differences measured in Protocol 1.

Visualizations of Thermodynamic Relationships

To synthesize these concepts, the following diagrams map the experimental workflow and the logical phase behavior of chiral crystallization.

Workflow Start Synthesized Racemate (RS)-3-Cycloheptyl-2-methylpropanoic acid DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermal Analysis Solubility Isothermal Solubility Measurement Start->Solubility Solution Phase XRD X-Ray Diffraction (XRD) Start->XRD Solid State Tm Extract Tm & ΔHfus DSC->Tm Eutectic Determine Eutectic Composition (xeu) Solubility->Eutectic Density Calculate Crystal Density (ρ) XRD->Density PhaseDiag Construct Binary Phase Diagram Tm->PhaseDiag Eutectic->PhaseDiag Density->PhaseDiag Result Determine Racemic State (Compound vs. Conglomerate) PhaseDiag->Result

Experimental workflow for the thermodynamic profiling and phase determination of chiral molecules.

WallachLogic Enantiopure Enantiopure Crystals (R) or (S) Conglomerate Conglomerate (Mechanical Mixture) Enantiopure->Conglomerate Identical Tm/Density Racemate Racemic Mixture (RS) Racemate->Conglomerate Rare (<10%) RacemicCompound Racemic Compound (True Co-crystal) Racemate->RacemicCompound Common (>90%) Wallach Wallach's Rule: Higher Density (ρ) Higher Melting Point (Tm) Lower Solubility RacemicCompound->Wallach Exhibits

Logical relationship of Wallach's Rule comparing enantiopure and racemic solid-state behaviors.

References

  • Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Extending Wallach's Rule: Quasi-Racemate Stability in Liquid Crystalline Metal Complexes Source: ChemRxiv URL:[Link]

  • Thermodynamics of Sublimation, Crystal Lattice Energies, and Crystal Structures of Racemates and Enantiomers: (+)- and (±)-Ibuprofen Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Comparative

Cross-validation of in vitro screening assays using 3-Cycloheptyl-2-methylpropanoic acid

Executive Summary Ubiquitin-Specific Peptidase 19 (USP19) is a critical deubiquitinase (DUB) implicated in muscle atrophy (sarcopenia and cachexia), neurodegenerative disorders such as Parkinson's disease, and various ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ubiquitin-Specific Peptidase 19 (USP19) is a critical deubiquitinase (DUB) implicated in muscle atrophy (sarcopenia and cachexia), neurodegenerative disorders such as Parkinson's disease, and various neoplastic conditions[1]. Recently, pharmaceutical pipelines have identified 3-Cycloheptyl-2-methylpropanoic acid as a vital building block for synthesizing potent, selective USP19 inhibitors[1].

As a Senior Application Scientist, I emphasize that evaluating the structure-activity relationship (SAR) of these lipophilic derivatives requires rigorous orthogonal testing. Relying on a single biochemical readout can lead to false positives due to compound autofluorescence or colloidal aggregation. This guide objectively compares the two gold-standard methodologies for cross-validating these inhibitors: the Fluorescence Polarization (FP) Assay and the Ubiquitin-Rhodamine 110 (Ub-Rh110) Fluorogenic Assay [2].

Mechanistic Foundations & Assay Selection

To build a self-validating screening cascade, one must understand the causality behind the assay mechanics and how 3-Cycloheptyl-2-methylpropanoic acid derivatives interact with the target.

Fluorescence Polarization (FP) Assay
  • The Mechanism: This homogeneous assay utilizes a linked via a native isopeptide bond[3]. In its intact state, the massive Ubiquitin protein restricts the rotational tumbling of the TAMRA fluorophore, yielding high polarization.

  • The Causality: When active USP19 cleaves the isopeptide bond, the small Lys-TAMRA fragment is released. Its rapid rotation in solution causes a sharp decrease in polarization. Effective inhibitors bind to USP19, preventing cleavage and maintaining a high FP signal[1]. Because FP is a ratiometric measurement, it is highly resistant to the intrinsic autofluorescence that some synthetic derivatives exhibit.

Fluorogenic Intensity (Ub-Rh110) Assay
  • The Mechanism: This assay employs Ubiquitin conjugated to Rhodamine 110 via a linear amide linkage. When conjugated, the fluorescence of Rh110 is heavily quenched[4].

  • The Causality: USP19-mediated cleavage releases mono-derivatized Rh110, triggering a massive increase in fluorescence intensity (FI)[5]. Inhibitors block this cleavage, resulting in a low fluorescent signal. While this assay offers an exceptional signal window, it is more susceptible to interference from fluorescent test compounds, necessitating cross-validation with the FP assay[2].

Visualizing the Assay Workflows

USP19_Assay Compound 3-Cycloheptyl-2-methylpropanoic Acid Derivative USP19 Active USP19 Enzyme Compound->USP19 Allosteric/Active Site Binding USP19_Inh Inhibited USP19 Complex USP19->USP19_Inh Enzymatic Inhibition Substrate_FP Ub-Lys-TAMRA (High Polarization) USP19->Substrate_FP Isopeptide Cleavage Substrate_Rh Ub-Rh110 (Quenched FI) USP19->Substrate_Rh Amide Cleavage USP19_Inh->Substrate_FP Cleavage Blocked USP19_Inh->Substrate_Rh Cleavage Blocked Product_FP Lys-TAMRA (Low Polarization) Substrate_FP->Product_FP FP Readout Product_Rh Rh110 (High FI) Substrate_Rh->Product_Rh FI Readout

Mechanistic workflow of USP19 inhibition by 3-Cycloheptyl-2-methylpropanoic acid derivatives.

Comparative Data & Performance Metrics

When screening libraries based on the 3-Cycloheptyl-2-methylpropanoic acid scaffold, the following empirical parameters dictate assay selection[2]:

ParameterFluorescence Polarization (FP) AssayFluorogenic Intensity (Ub-Rh110) Assay
Substrate Linkage Native Isopeptide bondLinear Amide bond
Primary Readout Polarization (mP)Fluorescence Intensity (RFU)
Signal-to-Background (S/B) Moderate (3 - 5 fold)High (> 20 fold)
Typical Z'-Factor 0.65 - 0.750.75 - 0.85
Compound Interference Low (Ratiometric readout mitigates artifacts)Moderate (Fluorescent compounds interfere)
Physiological Relevance High (Mimics native target ubiquitination)Moderate (Artificial linear cleavage)
Primary Utility Lead Optimization & SAR Cross-ValidationPrimary High-Throughput Screening (HTS)

Step-by-Step Cross-Validation Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems. They utilize identical buffer conditions to eliminate buffer-induced artifacts when comparing IC50 values.

Protocol A: USP19 Fluorescence Polarization (FP) Assay
  • Buffer Preparation: Prepare the Master Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% CHAPS, 0.1 mg/mL BSA, and 5 mM DTT.

    • Causality Note: 3-Cycloheptyl-2-methylpropanoic acid derivatives contain a highly lipophilic cycloheptyl ring. The inclusion of CHAPS is mandatory to prevent these compounds from forming colloidal aggregates, which cause false-positive inhibition via non-specific enzyme sequestration. DTT is critical to maintain the catalytic cysteine of USP19 in a reduced, nucleophilic state.

  • Compound Dispensing: Acoustically dispense compounds into a black 384-well flat-bottom plate to generate a 10-point dose-response curve. Include DMSO (vehicle) and a broad-spectrum DUB inhibitor (e.g., PR-619) as 0% and 100% inhibition controls to calculate the Z'-factor for every plate.

  • Enzyme Pre-Incubation: Add 10 µL of 2x USP19 enzyme (final concentration ~0.5 nM)[1]. Incubate at room temperature for 30 minutes.

    • Causality Note: DUB inhibitors frequently exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before introducing substrate competition.

  • Substrate Addition: Add 10 µL of 2x Ub-Lys-TAMRA substrate (final concentration ~50 nM).

  • Detection: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using FP optics (Excitation: 540 nm, Emission: 590 nm).

Protocol B: USP19 Ub-Rh110 Fluorogenic Assay
  • Buffer Preparation: Utilize the identical Master Assay Buffer (HEPES/CHAPS/BSA/DTT) to ensure cross-assay comparability.

  • Compound Dispensing: Dispense compounds and controls into a black 384-well plate as described above.

  • Enzyme Pre-Incubation: Add 10 µL of 2x USP19 enzyme (final concentration ~0.1 nM). The lower enzyme concentration is permitted here due to the superior quantum yield of the unquenched Rh110 fluorophore. Incubate for 30 minutes.

  • Substrate Addition: Add 10 µL of 2x Ub-Rh110 substrate (final concentration ~25 nM)[4]. Ensure the concentration remains strictly below the Km​ to maintain sensitivity to competitive inhibitors.

  • Detection: Incubate for 45 minutes. Read fluorescence intensity (Excitation: 485 nm, Emission: 535 nm)[6].

    • Self-Validation Step: Always monitor the "No Enzyme + Compound" control wells. If a 3-Cycloheptyl-2-methylpropanoic acid derivative exhibits autofluorescence at 535 nm, it will artificially inflate the baseline signal, masking true inhibition. Such compounds must have their IC50 values strictly derived from the FP assay.

References

  • Title: WO2018020242A1 - Pharmaceutical compounds Source: Google Patents URL
  • Title: Deubiquitinating enzyme amino acid profiling reveals a class of ubiquitin esterases Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: EP3490982B1 - Pharmaceutical compounds (USP19 Knock-out and Ub-Rh110 Assays)

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Cycloheptyl-2-methylpropanoic acid

Comprehensive Safety and Operational Guide for Handling 3-Cycloheptyl-2-methylpropanoic Acid As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the safe and efficient h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-Cycloheptyl-2-methylpropanoic Acid

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the safe and efficient handling of specialized building blocks becomes paramount. 3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4) is a lipophilic cycloalkyl carboxylic acid frequently utilized in pharmaceutical synthesis, most notably as a critical intermediate in the development of USP19 inhibitors for oncology, neurodegeneration, and muscle atrophy applications,[1].

Because this compound is a novel organic acid, its handling protocols must be grounded in structural causality. Like other cycloalkyl carboxylic acids, it presents distinct hazards including skin corrosion/irritation, serious eye damage, and respiratory tract irritation[2]. This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, react, and dispose of this compound.

Physicochemical and Hazard Profile

To design an effective safety protocol, we must first understand the quantitative and qualitative properties of the compound. The following table summarizes the core data necessary for risk assessment, extrapolated from established data on highly analogous cycloalkyl propanoic acids,[2].

Property / Hazard CategorySpecification / Classification
Compound Name 3-Cycloheptyl-2-methylpropanoic acid
CAS Number 1520503-31-4
Molecular Weight 184.28 g/mol
Physical State Solid (Powder/Crystalline)
GHS Health Hazards H315 (Skin Irrit. 2), H318/H319 (Eye Dam./Irrit.), H335 (STOT SE 3)
Solubility Low aqueous solubility; highly soluble in DCM, DMF, and DMSO

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about understanding the chemical interactions between the hazard and the barrier. Below is the required PPE matrix, detailing the causality behind each selection[3],[4].

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Eye Protection Chemical safety goggles (EN166 / ANSI Z87.1)Protects against micro-dust aerosolization during weighing and splash hazards during solvent dissolution. Standard safety glasses lack the orbital seal required for fine organic powders.
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to carboxylic acids compared to latex. If handling the compound in Dichloromethane (DCM), double-gloving or switching to heavier-duty fluoroelastomer gloves is required due to DCM's rapid permeation rate through standard nitrile.
Body Protection Flame-retardant, 100% cotton lab coatSynthetic fabrics can generate static electricity, which attracts lipophilic organic powders. Cotton minimizes static buildup and prevents chemical permeation to the skin.
Respiratory N95 or P100 particulate respirator (EN 143)Required only if handling occurs outside of a certified fume hood. Prevents inhalation of irritating dust particles that trigger H335 respiratory tract irritation.

Operational Workflow & Handling Protocols

When synthesizing USP19 inhibitors, 3-Cycloheptyl-2-methylpropanoic acid is frequently coupled with amines using reagents like HBTU and DIPEA in Dichloromethane (DCM)[1]. The following protocol ensures safe transfer and reaction setup using a self-validating system —meaning every step includes a physical or visual check to confirm success before proceeding.

Step-by-Step Handling Methodology
  • Pre-Operation Validation: Ensure the fume hood face velocity is operating at >100 feet per minute (fpm). Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; a steady inward pull confirms adequate negative pressure.

  • Anti-Static Weighing: Organic powders easily accumulate static charge, leading to uncontrolled aerosolization. Use an anti-static ionizer fan and a grounded metal spatula. Self-Validation Check: Observe the powder in the weigh boat. If the powder clings vertically to the walls of the boat or the spatula, static is still present. Adjust the ionizer until the powder rests flat.

  • Transfer and Dissolution: Transfer the solid 3-Cycloheptyl-2-methylpropanoic acid directly into the reaction vessel before introducing the solvent (e.g., DCM). Causality: Adding solvent to a dry powder minimizes the risk of the powder being displaced and aerosolized by sudden solvent vapor expansion.

  • Decontamination: Wipe down the balance and fume hood surfaces with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: The weak base neutralizes residual lipophilic carboxylic acid into a water-soluble sodium salt, ensuring complete removal.

HandlingWorkflow Start Pre-Operation Validation Verify Fume Hood (>100 fpm) & PPE Compliance Weigh Weighing Protocol Use Anti-static Spatula to Prevent Aerosolization Start->Weigh Transfer Transfer Protocol Move Solid to Reaction Vessel Before Solvent Weigh->Transfer Solvent Dissolution Add Organic Solvent (e.g., DCM or DMF) Transfer->Solvent Clean Decontamination Neutralize Surfaces with 5% NaHCO3 Solution Solvent->Clean

Operational workflow for handling 3-Cycloheptyl-2-methylpropanoic acid.

Emergency Response & First Aid

In the event of accidental exposure, immediate action is required to prevent the lipophilic acid from penetrating biological membranes[5],[4].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Causality: Soap acts as a surfactant to lift the water-insoluble organic acid from the stratum corneum before it causes chemical burns.

  • Eye Contact: Flush eyes at a certified eyewash station for 15 minutes, forcibly holding the upper and lower eyelids open. Causality: Continuous flushing prevents permanent corneal damage from localized acid hydrolysis.

  • Inhalation: Move the affected personnel to fresh air immediately. If breathing is labored, administer oxygen.

ExposureResponse Exposure Exposure Event (Skin, Eye, or Inhalation) Skin Skin Contact Wash 15 mins (Soap & Water) Exposure->Skin Eye Eye Contact Flush 15 mins (Eyewash) Exposure->Eye Inhale Inhalation Move to Fresh Air Exposure->Inhale Medical Seek Medical Attention Provide SDS to Physician Skin->Medical Eye->Medical Inhale->Medical

Emergency response pathway for chemical exposure incidents.

Waste Disposal and Neutralization Plan

Proper disposal prevents environmental contamination and ensures compliance with European Directives and local EPA regulations regarding hazardous waste[4].

Step-by-Step Disposal Methodology
  • Solid Waste Segregation: Collect all contaminated weigh boats, spatulas, and disposable PPE in a dedicated, chemically compatible solid hazardous waste bin. Do not mix with general lab waste.

  • Liquid Waste Segregation: If the acid is dissolved in a halogenated solvent (e.g., DCM), the resulting mixture must be disposed of in a clearly labeled Halogenated Organic Waste carboy. If dissolved in DMF or DMSO, use the Non-Halogenated Organic Waste carboy.

  • Spill Neutralization (Self-Validating): For benchtop spills, apply a 5% Sodium Bicarbonate ( NaHCO3​ ) solution directly to the solid or liquid spill.

    • Self-Validation Check: Observe the reaction surface. The generation of CO2​ bubbles (effervescence) serves as a visual indicator that the acid is actively being neutralized. Continue applying the base until effervescence completely ceases. The cessation of bubbles confirms the area is fully neutralized and safe to wipe up with absorbent pads.

References

  • Google Patents. "WO2018020242A1 - Pharmaceutical compounds." World Intellectual Property Organization.
  • PubChem. "2-Cyclohexylpropionic acid | C9H16O2 | CID 99816." National Institutes of Health. URL:[Link]

Sources

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